Product packaging for FP-Biotin(Cat. No.:CAS No. 259270-28-5)

FP-Biotin

Katalognummer: B027626
CAS-Nummer: 259270-28-5
Molekulargewicht: 592.7 g/mol
InChI-Schlüssel: ZIFSFLGSUTZFCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

FP-Biotin is a potent, biotin-tagged organophosphorus (OP) agent central to Activity-Based Protein Profiling (ABPP). Its core function is to irreversibly bind to the active site of catalytically active serine hydrolases, a vast enzyme family encompassing carboxylesterases, cholinesterases, lipases, and peptidases. This covalent mechanism allows researchers to selectively label, detect, identify, and enrich active serine hydrolases directly in complex proteomes, providing a direct readout of enzyme activity rather than mere abundance. Beyond its well-established role in profiling serine hydrolases, this compound has proven invaluable in identifying novel biomarkers of exposure to organophosphorus toxicants. Notably, research has revealed that it can also covalently bind to tyrosine residues on various proteins that lack an active-site serine, such as albumin, transferrin, and tubulin. This expands its utility in toxicological studies for investigating non-cholinesterase targets and potential long-term effects of OP agents. In the laboratory, this compound is an essential tool for diverse applications, including: the functional discovery of serine hydrolases; high-throughput inhibitor screening through competition assays; quantitative measurement of active enzyme levels in cell lysates; and studying enzyme function in various biological contexts like development, disease, and xenobiotic metabolism. The incorporated biotin tag enables facile detection via streptavidin-based methods and affinity purification for subsequent mass spectrometric analysis. Application Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H50FN4O5PS B027626 FP-Biotin CAS No. 259270-28-5

Eigenschaften

IUPAC Name

10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFSFLGSUTZFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50FN4O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647213
Record name Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259270-28-5
Record name Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dual Identity of FP-Biotin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Fluorescein-Biotin and Fluorophosphonate-Biotin.

The term "FP-Biotin" is colloquially used to refer to two distinct yet powerful molecular tools in biomedical research and drug discovery: Fluorescein-Biotin and Fluorophosphonate-Biotin . This guide elucidates the core mechanisms, experimental protocols, and key applications of both molecules, providing a comprehensive resource for their effective utilization.

Part 1: Fluorescein-Biotin (A Fluorescent Probe for Binding Assays)

Fluorescein-Biotin is a bifunctional molecule that conjugates the fluorescent dye fluorescein (B123965) with biotin (B1667282), a vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This reagent is a cornerstone of various binding assays, particularly fluorescence polarization (FP) and fluorescence quenching assays.

Core Mechanism of Action

The functionality of Fluorescein-Biotin hinges on the change in its fluorescent properties upon binding to avidin or streptavidin.[1][2] When unbound and in solution, Fluorescein-Biotin tumbles rapidly, leading to a depolarization of emitted light when excited with polarized light. Upon binding to the much larger avidin or streptavidin protein, the rotational motion of the complex slows down significantly. This reduced tumbling results in a higher degree of polarization of the emitted light. This principle forms the basis of fluorescence polarization assays.[3]

Additionally, the fluorescence of fluorescein is significantly quenched upon binding to avidin or streptavidin.[4] This phenomenon is utilized in fluorescence quenching assays to quantify biotin-binding sites.[5][6]

Key Applications
  • Quantification of Biotin and Biotin-Binding Proteins: Fluorescein-Biotin is widely used to determine the concentration of biotin, avidin, or streptavidin in a sample.[3]

  • High-Throughput Screening (HTS): The simplicity and homogeneous nature of FP assays make them ideal for screening large compound libraries for molecules that can disrupt biotin-avidin interactions.

  • Diagnostics: The high sensitivity of these assays allows for the detection of biotin or biotinylated molecules in complex biological samples.[7]

Experimental Protocol: Fluorescence Polarization Assay for Avidin Quantification

This protocol outlines a typical experiment to determine the concentration of avidin using Fluorescein-Biotin.

Materials:

  • Fluorescein-Biotin (e.g., Biotin-4-Fluorescein)

  • Avidin

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Black, non-binding microplate (e.g., 96-well or 384-well)

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Fluorescein-Biotin (e.g., 1 mM in DMSO).

    • Prepare a working solution of Fluorescein-Biotin (e.g., 10 nM) in Assay Buffer.

    • Prepare a series of avidin standards of known concentrations in Assay Buffer.

    • Prepare the unknown avidin sample in Assay Buffer.

  • Assay Setup:

    • Add a fixed volume of the Fluorescein-Biotin working solution to each well of the microplate.

    • Add varying concentrations of the avidin standards to different wells.

    • Add the unknown avidin sample to separate wells.

    • Include control wells containing only the Fluorescein-Biotin working solution (for minimum polarization) and wells with a saturating concentration of avidin (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., ~485 nm) and emission (e.g., ~520 nm) filters and polarizers.

  • Data Analysis:

    • The fluorescence polarization (P) is calculated by the instrument software.

    • Plot the polarization values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of the unknown sample by interpolating its polarization value on the standard curve.

Data Presentation

Table 1: Typical Data from a Fluorescein-Biotin Fluorescence Polarization Assay for Avidin Quantification

Avidin Concentration (nM)Fluorescence Polarization (mP)
050
1120
5250
10320
20350
50360
100365
Unknown285

Table 2: Quantitative Data on Fluorescence Quenching of Biotin-4-Fluorescein upon Binding to Streptavidin

Molar Ratio (B4F:Streptavidin)Fluorescence Quenching (%)
1:1~85
2:1~86
3:1~87
4:1~88

Data adapted from literature.[5][8]

Visualization

Fluorescein_Biotin_FP_Assay cluster_unbound Unbound State cluster_bound Bound State Unbound this compound Unbound this compound Depolarized Light_out1 Unbound this compound->Depolarized Light_out1 Rapid Tumbling Polarized Light_in1 Polarized Light_in1->Unbound this compound Excitation Low Polarization Low Polarization Avidin Avidin/ Streptavidin Bound this compound Bound this compound Avidin->Bound this compound Binding Polarized Light_out2 Bound this compound->Polarized Light_out2 Slow Tumbling Polarized Light_in2 Polarized Light_in2->Bound this compound Excitation High Polarization High Polarization FP_Biotin_ABPP cluster_workflow Activity-Based Protein Profiling (ABPP) Workflow Cell Lysate Cell Lysate Labeling Labeling of Active Serine Hydrolases Cell Lysate->Labeling This compound This compound This compound->Labeling Enrichment Enrichment with Streptavidin Beads Labeling->Enrichment Detection Detection/ Identification Enrichment->Detection Western Blot Western Blot Detection->Western Blot Mass Spectrometry Mass Spectrometry Detection->Mass Spectrometry FP_Biotin_Mechanism cluster_enzyme Serine Hydrolase Active Site Serine Serine (Nucleophile) Histidine Histidine Serine->Histidine Covalent Adduct Covalent Enzyme-Probe Adduct (Biotinylated) Aspartate Aspartate/ Glutamate Histidine->Aspartate This compound Fluorophosphonate-Biotin This compound->Serine Covalent Bond Formation

References

FP-Biotin mechanism of action in serine hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of FP-Biotin in Serine Hydrolases for Researchers, Scientists, and Drug Development Professionals.

Introduction

Serine hydrolases represent one of the largest and most diverse enzyme families in eukaryotes, playing critical roles in a myriad of physiological processes including digestion, blood coagulation, inflammation, and neurotransmission.[1][2] Given their involvement in numerous pathologies, they are a significant class of therapeutic targets. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to study the functional state of these enzymes in their native biological context.[1] A cornerstone of ABPP for this enzyme class is the fluorophosphonate-biotin (this compound) probe, an active-site-directed chemical probe that enables the detection, enrichment, and identification of active serine hydrolases.[1][2][3]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its application, and quantitative data to support its use in research and drug development.

Core Mechanism of Action

This compound is an activity-based probe designed to irreversibly label the active site of serine hydrolases.[1] Its structure consists of two key components: a fluorophosphonate (FP) "warhead" and a biotin (B1667282) reporter tag, connected by a linker. The mechanism is highly selective for catalytically active serine hydrolases.[1][4]

The labeling reaction is a covalent modification of the catalytic serine residue within the enzyme's active site. The key steps are:

  • Nucleophilic Attack: The catalytically active serine residue, which is highly nucleophilic due to the enzyme's catalytic triad (B1167595) (Ser-His-Asp), attacks the electrophilic phosphorus atom of the fluorophosphonate group.

  • Covalent Bond Formation: This attack results in the formation of a stable, covalent phosphonate (B1237965) ester bond between the serine residue and the probe.

  • Irreversible Inhibition: The fluoride (B91410) ion is displaced as a leaving group, and the resulting covalent adduct is highly stable, leading to irreversible inhibition of the enzyme.[4]

This reaction is activity-dependent; this compound will not label serine hydrolases that are inactive, denatured, or have their active site occupied by an inhibitor.[1][4]

Mechanism cluster_Enzyme Serine Hydrolase Active Site cluster_Probe This compound Probe cluster_Adduct Covalent Adduct (Inactive Enzyme) Ser Ser-OH His His Ser->His FP P(O)(OR)F Ser->FP Nucleophilic Attack Asp Asp His->Asp Linker Linker FP->Linker Adduct Ser-O-P(O)(OR)-Linker-Biotin F_ion F⁻ (Leaving Group) Biotin Biotin Linker->Biotin

This compound covalent modification of the active site serine.

Quantitative Data

This compound enables the quantitative analysis of active serine hydrolase levels. The stoichiometric and irreversible binding allows for a direct correlation between the signal from the biotin tag and the amount of active enzyme.

Table 1: Linearity of Detection using this compound

This table summarizes the linear range of detection for different serine hydrolases using an this compound-based quantitative western blotting method. The data demonstrates a consistent and linear response across a defined concentration range for the tested enzymes.

EnzymeLinear Range (pmol/lane)Correlation Coefficient (r²)
Human Carboxylesterase 1 (CES1)0.4 - 3.4> 0.99
Butyrylcholinesterase0.4 - 3.4> 0.99
Porcine Liver Esterase (PLE)0.4 - 3.4> 0.99

Data sourced from a study establishing a quantitative western blotting method for serine hydrolases.[5]

Table 2: Quantification of Recombinant Serine Hydrolase Expression

This table shows the application of the this compound quantitative method to determine the expression levels of recombinant carboxylesterase isozymes in the S9 fraction of HEK293 cell homogenates.

Recombinant EnzymeExpression Level (pmol / 5µg S9 protein)
Human CES12.51 ± 0.1
Human CES21.63 ± 0.17
Cynomolgus Macaque CES10.79 ± 0.09
Cynomolgus Macaque CES21.37 ± 0.13

Data from the same quantitative analysis study, showcasing the method's utility in cellular expression systems.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Protocol 1: Labeling of Serine Hydrolases in Complex Proteomes

This protocol describes the general procedure for labeling active serine hydrolases in tissue or cell lysates.

  • Sample Preparation:

    • Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at a protein concentration of 1-2 µg/µL.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Labeling Reaction:

    • To a microcentrifuge tube, add 50 µL of the protein lysate (50-100 µg total protein).

    • Add this compound from a stock solution (e.g., 1 mM in DMSO) to a final concentration of 1-5 µM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the sample at 95°C for 5 minutes to denature the proteins.

  • Analysis:

    • The labeled proteins are now ready for analysis by SDS-PAGE and Western blotting (Protocol 2).

Protocol 2: Detection by SDS-PAGE and Western Blotting

This protocol outlines the detection of this compound labeled proteins.

  • SDS-PAGE:

    • Load the quenched samples onto a polyacrylamide gel suitable for resolving the protein(s) of interest.

    • Run the gel according to standard procedures to separate the proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard Western blot transfer apparatus.

  • Blocking and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry

This protocol is for the affinity purification of this compound labeled proteins for subsequent identification by mass spectrometry. A desthiobiotin-FP probe is often used for easier elution, but the principle is the same.

  • Labeling:

    • Label a larger amount of protein (e.g., 1 mg) as described in Protocol 1.

    • Stop the reaction by adding urea (B33335) to a final concentration of 5 M.

  • Affinity Capture:

    • Add streptavidin-agarose beads (or magnetic beads) to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, low salt buffer, and a final wash with a buffer compatible with digestion).

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Elution and Analysis:

    • Collect the supernatant containing the digested peptides.

    • The peptides are then desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

Visualizations

Experimental Workflow for Activity-Based Protein Profiling

The following diagram illustrates a typical workflow for both the identification and competitive profiling of serine hydrolases using this compound.

Workflow Inhibitor Pre-incubation with Inhibitor (Optional) Labeling Labeling with this compound Inhibitor->Labeling SDS_PAGE SDS-PAGE & Western Blot (Detection with Streptavidin-HRP) Labeling->SDS_PAGE Enrichment Affinity Enrichment (Streptavidin Beads) Labeling->Enrichment Analysis1 Gel-based Analysis (e.g., IC50 determination) SDS_PAGE->Analysis1 Digestion On-bead Digestion (e.g., Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis2 Identification of Active Hydrolases LC_MS->Analysis2 Proteome Proteome Proteome->Labeling Direct Profiling

This compound experimental workflow for ABPP.

References

An In-depth Technical Guide to Activity-Based Protein Profiling with FP-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Activity-Based Protein Profiling (ABPP) utilizing the fluorophosphonate-biotin (FP-Biotin) probe. It covers the core principles of the technique, detailed experimental protocols, data analysis, and applications in functional proteomics and drug discovery.

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently modify the active sites of enzymes, providing a direct readout of their catalytic activity. This allows for the differentiation between active and inactive enzyme populations, offering valuable insights into enzyme regulation in health and disease.

The serine hydrolase superfamily is a large and diverse class of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood clotting, and neurotransmission. The development of broad-spectrum activity-based probes targeting this enzyme class has revolutionized the study of their function and has significant implications for drug development.

The this compound Probe: A Tool for Profiling Serine Hydrolases

A key tool in the ABPP of serine hydrolases is the fluorophosphonate-biotin (this compound) probe. This probe consists of two key components: a fluorophosphonate (FP) "warhead" and a biotin (B1667282) reporter tag. The FP group is an electrophilic moiety that specifically and irreversibly reacts with the highly conserved catalytic serine nucleophile present in the active site of serine hydrolases. This reaction is activity-dependent, meaning the probe only labels catalytically active enzymes. The biotin tag allows for the subsequent detection and enrichment of probe-labeled proteins using avidin-based affinity chromatography.

Experimental Workflows and Protocols

Successful implementation of this compound ABPP involves a series of well-defined steps, from sample preparation to data analysis. The general workflow is depicted below:

ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Downstream Analysis Proteome Proteome (Cell/Tissue Lysate) Incubation Incubation Proteome->Incubation FP_Biotin This compound Probe FP_Biotin->Incubation SDS_PAGE SDS-PAGE & Western Blot Incubation->SDS_PAGE Affinity_Purification Affinity Purification (Streptavidin) Incubation->Affinity_Purification MS_Analysis LC-MS/MS Analysis Affinity_Purification->MS_Analysis

The Application of FP-Biotin in Proteomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Fluorophosphonate-Biotin (FP-Biotin) as a powerful tool in proteomics research. This compound is an activity-based probe (ABP) that has become indispensable for the identification, quantification, and functional characterization of a large and diverse class of enzymes known as serine hydrolases.[1][2][3][4] Its ability to covalently label the active site of these enzymes in complex biological samples makes it a superior tool for studying enzyme function in native environments.[1][3]

Core Principles of this compound in Activity-Based Protein Profiling (ABPP)

This compound is a chemical probe composed of two key functional moieties: a fluorophosphonate (FP) "warhead" and a biotin (B1667282) "handle".[4][5][6] The FP group is an electrophilic moiety that specifically targets and forms a stable covalent bond with the catalytic serine residue present in the active site of serine hydrolases.[2][4] This reaction is activity-dependent, meaning that the probe only labels catalytically active enzymes, providing a direct measure of their functional state rather than just their abundance.[1][3]

The biotin tag allows for the subsequent detection and enrichment of the labeled proteins.[1][4] Biotin's high affinity for streptavidin is exploited for the purification of this compound-labeled proteins from complex mixtures such as cell lysates or tissue homogenates.[2][5] This enrichment step is crucial for the subsequent identification and quantification of the target enzymes, typically by mass spectrometry.[2][7]

Key Applications in Proteomics and Drug Discovery

The unique properties of this compound have led to its widespread application in several areas of proteomics and drug development:

  • Enzyme Activity Profiling: this compound allows for the rapid and sensitive detection of numerous serine hydrolases in crude biological samples, revealing tissue-specific expression patterns and changes in enzyme activity under different physiological or pathological conditions.[1][3]

  • Target Identification and Validation: In drug discovery, this compound is used in competitive profiling experiments to identify the cellular targets of small molecule inhibitors.[4] By competing with the probe for binding to the active site of a serine hydrolase, an inhibitor's potency and selectivity can be assessed across the entire enzyme family.

  • Biomarker Discovery: The ability to profile changes in serine hydrolase activity makes this compound a valuable tool for identifying novel biomarkers for disease diagnosis and prognosis.[8]

  • Functional Enzyme Discovery: this compound has been instrumental in the discovery and functional characterization of previously unannotated serine hydrolases, contributing to a deeper understanding of their roles in biological processes.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound in proteomics research.

ParameterValueSource
Linearity of Detection (pmol/lane) 0.4 - 3.4[2]
Recovery Rate (%) 97.1 - 107.2[2]
Relative Standard Deviation (%) 5.56[2]
This compound Labeling Concentration 2 µM - 20 µM[1][4][9]
Protein Concentration for Labeling 1 mg/mL[4][5][7]

Table 1: Quantitative parameters for this compound-based serine hydrolase analysis.

Experimental Protocols

Labeling of Serine Hydrolases with this compound in Cell Lysates or Tissue Homogenates

This protocol describes the general procedure for labeling active serine hydrolases in a complex proteome.

Materials:

  • Cell lysate or tissue homogenate (1 mg/mL in a suitable buffer like Tris or PBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Tris buffer (50 mM, pH 8.0) or PBS

  • 2x SDS-PAGE loading buffer

Procedure:

  • Prepare the protein sample to a final concentration of 1 mg/mL in the desired buffer.

  • Add this compound from the stock solution to the protein sample to a final concentration of 2-5 µM.[7][10]

  • Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes.[1][4][5]

  • Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Heat the sample at 80-95°C for 5 minutes to denature the proteins.[1][9]

  • The labeled proteome is now ready for analysis by SDS-PAGE and Western blotting or for enrichment via pull-down assay.

Pull-Down Assay for Enrichment of this compound Labeled Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

  • This compound labeled proteome from the previous protocol

  • Streptavidin-conjugated agarose (B213101) or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Elution buffer (e.g., SDS-PAGE loading buffer or a buffer containing high concentration of free biotin)

Procedure:

  • Incubate the this compound labeled proteome with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

  • Discard the supernatant containing unlabeled proteins.

  • Wash the beads extensively with wash buffer (typically 3-5 times) to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using the chosen elution buffer. For mass spectrometry analysis, on-bead digestion with trypsin is often performed.[11]

Mass Spectrometry Analysis of Enriched Proteins

Following enrichment, the identities and quantities of the this compound labeled serine hydrolases are determined by mass spectrometry.

Procedure:

  • The enriched proteins are typically subjected to on-bead or in-solution tryptic digestion to generate peptides.

  • The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The acquired MS/MS spectra are searched against a protein database to identify the proteins.

  • Quantitative analysis can be performed using various methods, including label-free quantification or isotopic labeling techniques like SILAC.[7]

Visualizations

FP_Biotin_Mechanism ActiveSite Serine (Ser-OH) in Active Site CovalentComplex Inactive Covalent Complex (FP-Ser-Enzyme) FP_Biotin This compound Probe (Fluorophosphonate-Biotin) FP_Biotin->ActiveSite BiotinHandle Biotin CovalentComplex->BiotinHandle Exposed for Affinity Purification

This compound Mechanism of Action

ABPP_Workflow Proteome Complex Proteome (Cell Lysate / Tissue Homogenate) Labeling Incubation with This compound Proteome->Labeling LabeledProteome Proteome with Labeled Active Serine Hydrolases Labeling->LabeledProteome PullDown Streptavidin Affinity Purification (Pull-down) LabeledProteome->PullDown EnrichedProteins Enriched Biotinylated Serine Hydrolases PullDown->EnrichedProteins Analysis Downstream Analysis EnrichedProteins->Analysis SDS_PAGE SDS-PAGE & Western Blot Analysis->SDS_PAGE Detection MS LC-MS/MS Analysis (Identification & Quantification) Analysis->MS Identification

General ABPP Workflow using this compound

Competitive_Profiling Proteome Complex Proteome Inhibitor Incubate with Inhibitor Molecule Proteome->Inhibitor FP_Biotin_Label Label with this compound Inhibitor->FP_Biotin_Label Analysis Analysis of This compound Labeling FP_Biotin_Label->Analysis Result Reduced this compound signal indicates inhibitor target engagement Analysis->Result

References

FP-Biotin as a chemical probe for enzyme activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to FP-Biotin as a Chemical Probe for Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorophosphonate-Biotin (this compound) as a powerful chemical probe for activity-based protein profiling (ABPP). We will delve into its mechanism of action, detail its application in studying the serine hydrolase enzyme family, provide comprehensive experimental protocols, and present quantitative data to facilitate its use in research and drug discovery.

Core Principle: Mechanism of Action

This compound is an activity-based probe designed to covalently modify the active site of specific enzyme classes. The probe consists of two key components: a reactive fluorophosphonate (FP) "warhead" and a biotin (B1667282) reporter tag. The FP group is an electrophilic moiety that forms a stable, covalent bond with the catalytic serine residue found within the active site of serine hydrolases. This reaction is mechanism-based, meaning the probe only labels enzymatically active proteins, as the enzyme's own catalytic machinery is required to activate the probe for covalent modification. Inactive enzymes or zymogens will not be labeled. The attached biotin tag, a small vitamin, allows for the subsequent detection or enrichment of the labeled proteins through its high-affinity interaction with avidin (B1170675) or streptavidin. While highly specific for serine hydrolases, some studies have noted that this compound can also label hyper-reactive tyrosine residues in proteins that lack an active site serine.

Mechanism cluster_0 Before Reaction cluster_1 Covalent Modification Enzyme Active Serine Hydrolase (with catalytic Ser-OH) Complex Enzyme-Probe Complex (Covalent Bond) Enzyme->Complex Catalytic Reaction FPBiotin This compound Probe FPBiotin->Complex

Caption: Covalent labeling of an active serine hydrolase by an this compound probe.

Target Enzyme Family: Serine Hydrolases

The primary targets of this compound are the serine hydrolases, one of the largest and most diverse enzyme families known. This superfamily includes proteases, lipases, esterases, and amidases, which play critical roles in a vast array of physiological processes such as blood coagulation, inflammation, neurotransmission, and metabolism. Dysfunction in this enzyme class is linked to numerous diseases, including cancer, neurological disorders, and metabolic syndromes. The ability of this compound to report on the functional state of these enzymes, rather than just their abundance, makes it an invaluable tool for understanding their roles in health and disease and for identifying potential therapeutic targets.

Experimental Applications & Workflows

This compound is a cornerstone of Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy used to assess enzyme function directly in complex biological systems like cell lysates and tissue homogenates.

General ABPP Workflow

The standard ABPP workflow using this compound involves incubating the probe with a proteome, separating the labeled proteins by SDS-PAGE, and detecting them via streptavidin blotting. For protein identification, labeled enzymes can be enriched using avidin-agarose beads followed by mass spectrometry.

ABPP_Workflow cluster_detection Detection cluster_identification Identification start Biological Sample (e.g., Tissue Homogenate) labeling Incubate with This compound Probe start->labeling quench Quench Reaction (e.g., add SDS-PAGE buffer) labeling->quench sds_page SDS-PAGE Separation quench->sds_page enrich Enrichment with Avidin/Streptavidin Beads quench->enrich western Western Blot sds_page->western streptavidin Detection with Streptavidin Conjugate western->streptavidin digest On-bead Digestion (e.g., Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms

Caption: General experimental workflow for Activity-Based Protein Profiling (ABPP) using this compound.

Competitive Profiling for Inhibitor Screening

This compound is highly effective for screening and characterizing enzyme inhibitors. In a competitive ABPP experiment, the proteome is pre-incubated with a potential inhibitor before the addition of this compound. If the compound binds to the active site of a serine hydrolase, it will block the subsequent labeling by this compound. This results in a decreased signal for that specific enzyme, which can be quantified to determine inhibitor potency and selectivity across the entire enzyme family.

Competitive_Workflow cluster_control Control cluster_inhibitor Inhibitor Test control_sample Proteome control_probe Add this compound control_sample->control_probe control_result Strong Signal: Enzyme is Active control_probe->control_result inhibitor_sample Proteome add_inhibitor Pre-incubate with Inhibitor inhibitor_sample->add_inhibitor inhibitor_probe Add this compound add_inhibitor->inhibitor_probe inhibitor_result Reduced/No Signal: Enzyme is Inhibited inhibitor_probe->inhibitor_result

Caption: Workflow for competitive ABPP to screen for enzyme inhibitors.

Quantitative Data Summary

The utility of this compound is supported by established experimental parameters and quantifiable performance metrics.

Table 1: Typical Experimental Parameters for this compound Labeling This table summarizes common conditions used for labeling serine hydrolases in complex proteomes.

ParameterValueSource
This compound Concentration 2 - 4 µM
Protein Concentration 1 mg/mL
Incubation Time 30 - 60 minutes
Incubation Temperature 25°C (Room Temperature)
Reaction Buffer Tris or PBS, pH ~7.4-8.0

Note: Buffers containing primary amines like Tris can interfere with certain downstream biotinylation kits but are commonly used for the initial this compound labeling reaction.

Table 2: Performance of this compound in Quantitative Western Blotting A quantitative Western blotting method using this compound has been developed and validated, demonstrating high accuracy and precision.

MetricValueTarget Enzymes
Linearity (r²) > 0.99Human Carboxylesterase 1, Butyrylcholinesterase, Porcine Liver Esterase
Concentration Range 0.4 - 3.4 pmol/lanePorcine Liver Esterase
Recovery (Accuracy) 97.1 - 107.2%Porcine Liver Esterase
RSD (Precision) 5.56%Porcine Liver Esterase

Table 3: Comparative Enrichment of Serine Hydrolases Studies comparing different FP-based probes have highlighted the efficiency of this compound.

ProbeRelative EnrichmentNotesSource
This compound StrongerShowed better enrichment for most serine hydrolases compared to FP-desthiobiotin.
FP-Desthiobiotin WeakerA viable alternative, but may identify fewer active enzymes.

Detailed Experimental Protocols

The following protocols provide a starting point for utilizing this compound in your research. Optimization may be required depending on the specific sample and target enzymes.

Preparation of Tissue Homogenates
  • Excise tissues and immediately place them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Homogenize the tissue using a Dounce or mechanical homogenizer on ice.

  • Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to separate soluble (supernatant) and membrane (pellet) fractions.

  • Collect the supernatant (soluble proteome) and determine the protein concentration using a standard assay (e.g., BCA).

  • Adjust the protein concentration to 1 mg/mL with lysis buffer.

This compound Labeling Reaction
  • To a microcentrifuge tube, add 1 mg/mL of the protein sample (e.g., 100 µL).

  • Add this compound to a final concentration of 2 µM. Note: this compound is often stored in a solvent like ethanol (B145695) or CHCl₃; ensure the final solvent concentration is low and does not affect enzyme activity.

  • Incubate the reaction mixture for 30 minutes at 25°C.

  • Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the sample at 80-85°C for 5 minutes.

Detection by Western Blot
  • Resolve the labeled proteins (10-20 µg per lane) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-HRP conjugate (or other streptavidin conjugate, e.g., fluorescent) diluted in blocking buffer according to the manufacturer's instructions.

  • Wash the membrane extensively with TBST.

  • Visualize the biotinylated proteins using an appropriate chemiluminescent or fluorescent substrate.

Enrichment for Mass Spectrometry Analysis
  • After the labeling reaction (Section 5.2), instead of quenching with loading buffer, add streptavidin-agarose beads to the mixture.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Wash the beads several times with buffer (e.g., PBS with low detergent concentration) to remove non-specifically bound proteins.

  • Elute the bound proteins or perform on-bead tryptic digestion for subsequent analysis by LC-MS/MS to identify the labeled enzymes.

Unraveling the Specificity of FP-Biotin: A Technical Guide to a Powerful Chemical Proteomics Tool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and their protein targets is paramount. Fluorophosphonate-biotin (FP-Biotin), a cornerstone of activity-based protein profiling (ABPP), has emerged as an indispensable tool for the selective identification and quantification of active serine hydrolases within complex biological systems. This in-depth technical guide delves into the core principles governing this compound's selectivity, providing detailed experimental methodologies and quantitative insights to empower your research endeavors.

The Core Principle: Activity-Based Covalent Labeling

This compound is a chemical probe meticulously designed to target the serine hydrolase superfamily, a vast and functionally diverse class of enzymes implicated in a myriad of physiological and pathological processes.[1][2] Its remarkable selectivity stems from its mechanism of action: it forms a stable, covalent bond with the catalytic serine residue present in the active site of these enzymes.[3][4] This reaction is contingent upon the enzyme being in its functionally active conformation, allowing this compound to serve as a direct reporter of enzyme activity, rather than mere protein abundance.[1][5]

The probe itself is modular, consisting of three key components: a reactive fluorophosphonate (FP) "warhead" that targets the active site serine, a linker, and a biotin (B1667282) reporter tag.[6][7] The biotin tag facilitates the detection and enrichment of labeled proteins through its high-affinity interaction with avidin (B1170675) or streptavidin.[8][9] This elegant design enables a powerful workflow for identifying novel enzyme targets, profiling enzyme activity across different biological states, and screening for potent and selective inhibitors.[10][11]

Quantitative Analysis of this compound Labeling

The efficiency and specificity of this compound labeling are critical parameters in any ABPP experiment. The following tables summarize key quantitative data derived from various studies, providing a reference for experimental design.

ParameterValueSource
This compound Concentration (in situ labeling) 2 - 4 µM[1][2]
Protein Concentration (lysate) 1 µg/µL[1][2]
Incubation Time 15 - 60 min[2][10]
Incubation Temperature 25°C (Room Temperature)[1][10]
Detection Limit Sub-nanomolar concentrations of serine hydrolases[1]
Stoichiometry of Binding 1:1 (this compound to active enzyme)[3]

Caption: Recommended concentrations and conditions for this compound labeling experiments.

Enzyme ClassRepresentative ExamplesLabeled by this compoundSource
Proteases Trypsin, Chymotrypsin, KallikreinsYes[7][10]
Lipases Hormone-sensitive lipase (B570770) (HSL), Adipose triglyceride lipase (ATGL)Yes[5]
Esterases Carboxylesterases (CES), ButyrylcholinesteraseYes[3]
Amidases Fatty acid amide hydrolase (FAAH)Yes[1]

Caption: Major classes of serine hydrolases targeted by this compound.

Experimental Protocols: A Step-by-Step Guide

The successful application of this compound hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Labeling of Serine Hydrolases in Cell Lysates or Tissue Homogenates

This protocol outlines the fundamental procedure for labeling active serine hydrolases with this compound.

Materials:

  • Cell or tissue lysate (prepared in a suitable buffer without primary amines, e.g., Tris-HCl)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • 2x SDS-PAGE loading buffer

Procedure:

  • Adjust the protein concentration of the lysate to 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2]

  • Add this compound to the lysate to a final concentration of 2-4 µM.[1][2]

  • Incubate the reaction mixture for 30-60 minutes at room temperature (25°C).[1][10]

  • Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Heat the sample at 95°C for 5 minutes to denature the proteins.

  • The labeled proteome is now ready for downstream analysis, such as SDS-PAGE and Western blotting.

In-Gel Fluorescence Scanning and Western Blotting for Labeled Protein Detection

This protocol describes the visualization of this compound labeled proteins.

Materials:

  • Labeled protein sample from Protocol 1

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Resolve the labeled proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[1]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Visualize the biotinylated proteins using a chemiluminescence imaging system.

Affinity Purification of this compound Labeled Proteins

This protocol details the enrichment of labeled proteins for subsequent identification by mass spectrometry.

Materials:

  • Labeled protein sample from Protocol 1

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Incubate the labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

    • PBS + 1% SDS

    • PBS + 6 M Urea

    • PBS

  • Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer.

  • The enriched proteins can then be resolved by SDS-PAGE and subjected to in-gel digestion for mass spectrometry analysis.

Visualizing the Workflow and Underlying Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships.

FP_Biotin_Mechanism cluster_Probe This compound Probe cluster_Enzyme Active Serine Hydrolase FP Fluorophosphonate (Warhead) Linker Linker Serine Catalytic Serine FP->Serine Covalent Bond Formation Biotin Biotin (Reporter Tag) Avidin Avidin/Streptavidin Biotin->Avidin High-Affinity Interaction ActiveSite Active Site

Caption: Mechanism of this compound labeling of an active serine hydrolase.

ABPP_Workflow Proteome Complex Proteome (Cell Lysate/Tissue Homogenate) Labeling Incubation & Covalent Labeling Proteome->Labeling FP_Biotin This compound Probe FP_Biotin->Labeling Labeled_Proteome Labeled Proteome Labeling->Labeled_Proteome SDS_PAGE SDS-PAGE Labeled_Proteome->SDS_PAGE Affinity_Purification Affinity Purification (Streptavidin Beads) Labeled_Proteome->Affinity_Purification Western_Blot Western Blot (Avidin-HRP) SDS_PAGE->Western_Blot Enriched_Proteins Enriched Labeled Proteins Affinity_Purification->Enriched_Proteins Mass_Spec Mass Spectrometry (LC-MS/MS) Enriched_Proteins->Mass_Spec Protein_ID Protein Identification & Quantification Mass_Spec->Protein_ID

Caption: General experimental workflow for Activity-Based Protein Profiling (ABPP) using this compound.

Competitive_ABPP cluster_Control Control cluster_Inhibitor Inhibitor Treatment Proteome_C Proteome Labeling_C Labeling Proteome_C->Labeling_C FP_Biotin_C This compound FP_Biotin_C->Labeling_C Result_C Strong Signal Labeling_C->Result_C Comparison Compare Signals Proteome_I Proteome Preincubation Pre-incubation Proteome_I->Preincubation Inhibitor Serine Hydrolase Inhibitor Inhibitor->Preincubation Labeling_I Labeling Preincubation->Labeling_I FP_Biotin_I This compound FP_Biotin_I->Labeling_I Result_I Reduced/No Signal Labeling_I->Result_I

Caption: Competitive ABPP to assess inhibitor selectivity and potency.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound has revolutionized the study of serine hydrolases, providing a powerful and versatile platform for functional proteomics.[10] Its ability to selectively target active enzymes in their native environment offers unparalleled insights into their biological roles and provides a direct means to assess the efficacy and selectivity of novel inhibitors.[12] By leveraging the detailed protocols and quantitative data presented in this guide, researchers can confidently employ this compound to accelerate their drug discovery and chemical biology programs. The continued application and development of such activity-based probes will undoubtedly continue to illuminate the complex enzymatic landscape of cellular signaling and disease.

References

FP-Biotin for Biomarker Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy for the functional analysis of enzymes in complex biological systems. This approach utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native proteomes. Among the most widely used probes is the fluorophosphonate-biotin (FP-Biotin), a versatile tool for the discovery of biomarkers in various diseases. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis associated with the use of this compound for biomarker discovery, with a focus on its application in studying serine hydrolases.

This compound is an activity-based probe designed to covalently modify the active site of serine hydrolases, a large and diverse class of enzymes implicated in numerous physiological and pathological processes, including inflammation, cancer, and neurological disorders.[1] The probe consists of two key components: a fluorophosphonate (FP) reactive group that forms a stable covalent bond with the catalytic serine residue of active hydrolases, and a biotin (B1667282) reporter tag that enables the subsequent detection, enrichment, and identification of the labeled enzymes.[2][3] This activity-dependent labeling allows for a direct readout of the functional state of these enzymes, offering a significant advantage over traditional proteomic approaches that measure total protein abundance.[1]

Mechanism of Action

The utility of this compound in biomarker discovery stems from its mechanism-based labeling of active enzymes. The fluorophosphonate moiety is an electrophilic "warhead" that mimics the transition state of substrate hydrolysis by serine hydrolases. This allows it to be specifically recognized and attacked by the nucleophilic serine residue within the enzyme's active site. The resulting reaction forms a stable, covalent phosphonyl-enzyme adduct, effectively and irreversibly inhibiting the enzyme.[4][5]

The biotin tag serves as a versatile handle for downstream applications. Following labeling, the biotinylated proteins can be detected by western blotting using streptavidin-horseradish peroxidase conjugates or enriched from complex proteomes using avidin (B1170675) or streptavidin affinity chromatography for subsequent identification and quantification by mass spectrometry.[1][2] This enrichment step is crucial for identifying low-abundance enzymes that may serve as disease-specific biomarkers.

Interestingly, while this compound primarily targets serine hydrolases, studies have shown that it can also covalently modify tyrosine residues in proteins that lack an active site serine.[6][7] This off-target reactivity, mediated by the activation of the tyrosine hydroxyl group by nearby residues, expands the potential scope of this compound for identifying novel protein targets and biomarkers beyond the serine hydrolase family.[6]

Experimental Workflow for Biomarker Discovery using this compound

The overall workflow for biomarker discovery using this compound involves several key steps, from sample preparation to data analysis. A generalized experimental workflow is depicted below.

FP_Biotin_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis cluster_data Data Interpretation Tissue Tissue Homogenization Proteome Proteome Extraction Tissue->Proteome Cell Cell Lysis Cell->Proteome Quant Protein Quantification Proteome->Quant FP_Biotin This compound Labeling Quant->FP_Biotin Enrich Streptavidin Enrichment FP_Biotin->Enrich SDS_PAGE SDS-PAGE / Western Blot Enrich->SDS_PAGE Qualitative MS_Prep On-bead Digestion Enrich->MS_Prep Quantitative LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID Quantification Quantitative Analysis Protein_ID->Quantification Biomarker Biomarker Discovery Quantification->Biomarker

Caption: Experimental workflow for this compound-based biomarker discovery.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful this compound labeling and subsequent analysis. The goal is to obtain a soluble proteome fraction with preserved enzyme activity.

a. Tissue Homogenization:

  • Excise fresh or frozen tissue and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.32 M sucrose).[1]

  • Homogenize the tissue using a Dounce homogenizer on ice.

  • Centrifuge the homogenate sequentially at 1,100 x g for 5 minutes, 22,000 x g for 30 minutes, and 105,000 x g for 60 minutes at 4°C to pellet cellular debris, organelles, and membranes, respectively.[1]

  • Collect the final supernatant, which represents the soluble proteome fraction.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). Adjust the protein concentration to 1 mg/mL with homogenization buffer.[1]

b. Cell Lysis:

  • Harvest cultured cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors).

  • Lyse the cells by sonication or by passing them through a narrow-gauge needle on ice.

  • Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet insoluble material.

  • Collect the supernatant (soluble proteome) and determine the protein concentration. Adjust the concentration to 1 mg/mL.

This compound Labeling

a. Standard Labeling Protocol:

  • For each labeling reaction, aliquot 49 µL of the 1 mg/mL proteome sample into a microcentrifuge tube.[2]

  • Prepare a 50X stock solution of this compound (e.g., 50 µM in DMSO or ethanol).[2]

  • Add 1 µL of the 50X this compound stock solution to the proteome sample for a final concentration of 1 µM. For control samples, add 1 µL of the vehicle (DMSO or ethanol).[2]

  • Vortex the samples and incubate for 1 hour at room temperature or 37°C.[2]

  • Quench the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.[2]

b. Competitive ABPP for Target Engagement:

  • Pre-incubate the proteome sample with a competitive inhibitor (e.g., a drug candidate) at various concentrations for 30 minutes at room temperature.

  • Add this compound to a final concentration of 1 µM and incubate for 1 hour at room temperature.

  • Quench the reaction and proceed with downstream analysis to assess the displacement of this compound by the competitor.

Enrichment of Biotinylated Proteins
  • Following this compound labeling (without quenching), add streptavidin-agarose beads to the proteome sample.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

  • Pellet the beads by centrifugation and wash them extensively with a series of buffers (e.g., high salt, low salt, and no salt buffers) to remove non-specifically bound proteins.

Analysis of Labeled Proteins

a. SDS-PAGE and Western Blotting:

  • Resolve the quenched, labeled proteome samples on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Detect the biotinylated proteins using a chemiluminescent substrate.

b. Mass Spectrometry Analysis:

  • After enrichment, perform on-bead digestion of the captured proteins with trypsin overnight at 37°C.

  • Collect the resulting peptides and desalt them using a C18 StageTip.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Identify and quantify the labeled proteins using a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer).

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound-based experiments.

Table 1: Sample Preparation and Labeling Conditions

ParameterValueReference
Tissue Homogenization Buffer50 mM Tris-HCl, pH 8.0, 0.32 M sucrose[1]
Proteome Concentration1 mg/mL[1][2]
This compound Stock Concentration50 µM (50X)[2]
Final this compound Concentration1 µM[2]
Labeling Incubation Time1 hour[2]
Labeling Incubation TemperatureRoom Temperature or 37°C[2]

Table 2: Mass Spectrometry Parameters (Example)

ParameterValueReference
Mass SpectrometerThermo LTQ Orbitrap[3]
LC SystemEASY nano LC1200[3]
Column Temperature35°C[3]
Flow Rate250 nL/min[3]
MS Resolution60,000N/A
MS/MS Resolution15,000N/A
Collision EnergyNormalized Collision Energy (NCE) of 27N/A

Applications in Disease Biomarker Discovery

This compound-based ABPP has been instrumental in identifying novel biomarkers in a range of diseases, including cancer and neurological disorders.

Cancer

The altered activity of serine hydrolases is a hallmark of many cancers, playing roles in tumor progression, metastasis, and angiogenesis. This compound profiling of cancer cell lines and patient tissues has led to the identification of several potential biomarkers. For instance, the overexpression and hyperactivity of certain proteases and lipases have been linked to specific cancer types. These enzymes can serve as diagnostic markers or as targets for therapeutic intervention. The biotin receptors themselves are often overexpressed in cancer cells, making biotin-conjugated probes and drugs a promising avenue for targeted cancer therapy.[8][9]

A hypothetical signaling pathway involving a newly discovered cancer biomarker is illustrated below.

Cancer_Biomarker_Pathway cluster_pathway Hypothetical Cancer Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Biomarker Discovered Biomarker (e.g., Serine Hydrolase) Receptor->Biomarker activates Downstream Downstream Effector Biomarker->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical signaling pathway involving a biomarker discovered by this compound.

Neurological Disorders

Dysregulation of serine hydrolase activity is also implicated in the pathogenesis of various neurological disorders. For example, altered brain enzyme activity has been observed in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound profiling of brain tissue and cerebrospinal fluid (CSF) can reveal changes in enzyme activity that correlate with disease progression.[10] Furthermore, biotin metabolism itself has been linked to neurological health, and deficits in biotin have been associated with certain neurological conditions.[11][12][13] This highlights the potential of this compound not only for discovering enzyme-based biomarkers but also for probing the broader metabolic landscape of neurological diseases.

Conclusion

This compound is a powerful and versatile tool for the discovery of enzyme-based biomarkers in a wide range of diseases. Its ability to report on the functional state of enzymes in their native environment provides a unique advantage over traditional proteomic methods. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers seeking to employ this compound in their own biomarker discovery efforts. As our understanding of the roles of enzymes in disease continues to grow, the application of activity-based probes like this compound will undoubtedly play an increasingly important role in the development of new diagnostic and therapeutic strategies.

References

Activity-Based Probes for Hydrolases: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core principles, design, application, and experimental methodologies of activity-based probes for the study of hydrolase enzymes.

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional study of enzymes in complex biological systems.[1][2] This approach utilizes activity-based probes (ABPs), which are small molecule tools designed to covalently label the active site of specific enzymes.[3] This guide provides a comprehensive technical overview of ABPs specifically tailored for the hydrolase superfamily, offering insights for researchers, scientists, and professionals involved in drug development. By directly measuring enzymatic activity, ABPP provides a more accurate picture of an enzyme's functional state than traditional methods that measure protein abundance.[2]

Core Principles of Activity-Based Probes

Activity-based probes are meticulously designed chemical structures that typically consist of three key components: a reactive group (or "warhead"), a linker, and a reporter tag.[3] The reactive group is an electrophilic moiety that forms a stable, covalent bond with a nucleophilic residue in the active site of the target enzyme.[4] For serine hydrolases, this is typically the catalytic serine residue.[5] The linker element connects the reactive group to the reporter tag and can be modified to influence the probe's solubility and cell permeability.[6] The reporter tag enables the detection and identification of probe-labeled enzymes and can be a fluorophore for in-gel visualization or an affinity handle like biotin (B1667282) for enrichment and subsequent mass spectrometry-based identification.[3][4]

A key feature of ABPs is their activity-dependent labeling; they only react with catalytically active enzymes.[7] This is because the conformation of the active site in an active enzyme is primed for catalysis, making the nucleophilic residue more reactive towards the probe's warhead. Inactive enzymes or zymogens are not labeled, providing a direct readout of the functional enzyme population.[8]

Design and Mechanism of Action

The design of effective ABPs for hydrolases hinges on the careful selection of the reactive group. For serine hydrolases, fluorophosphonates (FPs) are a widely used class of warheads due to their broad reactivity and ability to form a stable covalent bond with the active site serine.[7][9] Phenyl phosphonates have also been developed as alternatives, offering advantages in terms of ease of synthesis and tunable reactivity.[10][11]

The general mechanism of action for a fluorophosphonate-based ABP targeting a serine hydrolase involves the nucleophilic attack of the activated serine residue on the phosphorus atom of the probe. This results in the displacement of the fluoride (B91410) leaving group and the formation of a stable phosphonate (B1237965) ester linkage between the probe and the enzyme.

Figure 1: General mechanism of an activity-based probe targeting a hydrolase.

Applications in Drug Discovery and Development

Activity-based protein profiling has become an indispensable tool in modern drug discovery, offering several advantages over traditional screening methods.[12]

Target Identification and Validation: ABPP can be used to identify the protein targets of small molecule inhibitors.[13] In a competitive ABPP experiment, a biological sample is pre-incubated with a potential inhibitor before the addition of an ABP. If the inhibitor binds to the active site of a target enzyme, it will block the binding of the ABP, resulting in a decrease in the signal from the reporter tag.[8] This allows for the rapid identification of on- and off-targets of a drug candidate in a complex proteome.

Inhibitor Screening and Potency Determination: Competitive ABPP can be adapted for high-throughput screening to discover novel enzyme inhibitors.[8] By measuring the displacement of a fluorescently tagged ABP, the potency (e.g., IC50) of inhibitor candidates can be determined.[14] This approach provides a direct measure of an inhibitor's ability to engage its target in a native biological context.

Biomarker Discovery: By comparing the ABP labeling profiles of healthy and diseased tissues, researchers can identify enzymes with altered activity levels that may serve as biomarkers for disease diagnosis or prognosis.[2][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the utility of different ABPs for profiling serine hydrolases.

Probe TypeReporter TagNumber of Serine Hydrolases Identified (Mouse Brain Lysate)Reference
Fluorophosphonate (FP)Desthiobiotin>50[9]
Phenyl Phosphonate (Probe 3)Azide45[10]
Phenyl Phosphonate (Probe 4)Azide58[10]
Phenyl Phosphonate (Probe 5)Azide62[10]

Table 1: Comparison of different activity-based probes for serine hydrolase profiling in mouse brain lysate. This table showcases the number of identified serine hydrolases using various probes, demonstrating the impact of probe design on target enrichment.

InhibitorTarget EnzymeIC50 (nM)Assay TypeReference
Compound 1LYPLA2150Competitive ABPP[16]
Compound 21LYPLA180Competitive ABPP[16]
BortezomibProteasome β-subunitsVaries by subunitCompetitive ABPP[4]

Table 2: IC50 values of inhibitors determined by competitive ABPP. This table provides examples of how competitive ABPP is used to quantify the potency of small molecule inhibitors against their target enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments using activity-based probes for hydrolases.

Protocol 1: Gel-Based Activity-Based Protein Profiling (ABPP)

This protocol describes the use of a fluorescently tagged ABP to visualize active hydrolases in a complex proteome.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Activity-based probe with a fluorescent reporter tag (e.g., TAMRA-FP)[9]

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Prepare the biological sample and determine the protein concentration.

  • Incubate the proteome (typically 50 µg of protein) with the fluorescent ABP (final concentration of 1 µM) for 30 minutes at room temperature.

  • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the reporter tag.

G Proteome Proteome Sample Incubate Incubate with Fluorescent ABP Proteome->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE Scan Fluorescence Gel Scanning SDS_PAGE->Scan Analysis Analyze Labeled Protein Bands Scan->Analysis

Figure 2: Experimental workflow for gel-based ABPP.

Protocol 2: Mass Spectrometry-Based ABPP for Target Identification

This protocol outlines the procedure for identifying ABP-labeled enzymes using a biotinylated probe and mass spectrometry.

Materials:

  • Biological sample

  • Biotinylated ABP (e.g., FP-Biotin)[7]

  • Streptavidin-agarose beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Label the proteome with the biotinylated ABP as described in Protocol 1.

  • Denature the proteins and enrich the biotin-labeled proteins using streptavidin-agarose beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead tryptic digestion to release the peptides of the captured proteins.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify the labeled proteins by searching the acquired MS/MS data against a protein database.

Protocol 3: Competitive ABPP for Inhibitor Selectivity Profiling

This protocol details the method for assessing the selectivity of a small molecule inhibitor across the hydrolase superfamily.

Materials:

  • Biological sample

  • Inhibitor of interest

  • Fluorescently tagged ABP

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Prepare a series of proteome samples.

  • Pre-incubate each sample with a different concentration of the inhibitor for 30 minutes at room temperature. A vehicle-only control should be included.

  • Add the fluorescent ABP to each sample and incubate for an additional 30 minutes.

  • Analyze the samples by gel-based ABPP as described in Protocol 1.

  • A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control indicates that the inhibitor is binding to that enzyme.

G cluster_1 Inhibitor Treatment Proteome_C Proteome ABP_C Add Fluorescent ABP Proteome_C->ABP_C Gel_C Analyze by Gel-Based ABPP ABP_C->Gel_C Result_C Strong Fluorescent Signal Gel_C->Result_C Result_I Reduced/No Fluorescent Signal Proteome_I Proteome Inhibitor Pre-incubate with Inhibitor Proteome_I->Inhibitor ABP_I Add Fluorescent ABP Inhibitor->ABP_I Gel_I Analyze by Gel-Based ABPP ABP_I->Gel_I Gel_I->Result_I

Figure 3: Logical relationship in a competitive ABPP experiment.

References

Methodological & Application

Application Notes and Protocols for FP-Biotin Western Blotting of Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Fluorophosphonate-Biotin (FP-Biotin) probes for the activity-based protein profiling (ABPP) of serine hydrolases in cell lysates via western blotting. This technique allows for the specific detection of active serine hydrolases, providing insights into their functional state which is crucial for drug development and biological research.

Introduction

Serine hydrolases represent one of the largest and most diverse enzyme families in eukaryotes, playing critical roles in various physiological processes.[1][2] Dysregulation of their activity is implicated in numerous diseases, making them attractive therapeutic targets. This compound is an activity-based probe that covalently modifies the active-site serine of these enzymes.[1][2][3] This specific labeling of active enzymes allows for their detection and quantification in complex biological samples like cell lysates.[1][3][4] The biotin (B1667282) tag enables subsequent detection by western blotting using streptavidin conjugates.[5][6] This method is invaluable for profiling enzyme activity, screening for inhibitors, and identifying new drug targets.[1][3]

Principle of the Method

The this compound probe consists of a fluorophosphonate (FP) reactive group linked to a biotin tag.[3][7][8] The FP group forms a stable, covalent bond with the catalytic serine residue found in the active site of serine hydrolases.[1][2] This reaction is activity-dependent, meaning the probe only labels functionally active enzymes.[5] Following the labeling reaction, the proteome is separated by SDS-PAGE, transferred to a membrane, and the biotinylated proteins are detected using a streptavidin-horseradish peroxidase (HRP) conjugate and chemiluminescence.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing an this compound western blot experiment on cell lysates.

Preparation of Cell Lysates

Proper preparation of cell lysates is critical for preserving the activity of serine hydrolases.

  • Harvesting Cells:

    • For adherent cells, wash with ice-cold PBS, then detach by scraping. Avoid using trypsin as it is a serine hydrolase.

    • For suspension cells, pellet by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl pH 8.0) at a concentration of approximately 2x10⁶ to 1x10⁷ cells/mL.

    • It is recommended to add protease inhibitors, but be mindful that some cocktails may inhibit serine hydrolases.

    • Lyse the cells by sonication on ice (e.g., 3-4 cycles of 10-15 seconds).[9][10]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Labeling of Serine Hydrolases with this compound

This step involves the incubation of the cell lysate with the this compound probe.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1 µg/µL in Tris buffer.[5]

    • Prepare a stock solution of this compound in an organic solvent like DMSO.[4][5]

    • Add the this compound probe to the lysate to a final concentration of 2-20 µM.[5][11]

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 30 minutes to 14 hours.[5][11] The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • Stop the labeling reaction by adding 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[5][11]

    • Heat the samples at 80-95°C for 5 minutes to denature the proteins.[5][11]

SDS-PAGE and Protein Transfer

The labeled proteins are then separated by size and transferred to a membrane.

  • SDS-PAGE:

    • Load 10-40 µg of total protein per lane onto a polyacrylamide gel.[5][11]

    • Run the gel at a constant current or voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[5][7][8]

Western Blotting and Detection

The biotinylated proteins are detected using a streptavidin-HRP conjugate.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 3-5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific binding.[5][9]

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer (e.g., 1:1000 to 1:15,000 dilution) for 1 hour at room temperature.[5][12]

  • Washing:

    • Wash the membrane extensively with TBST (e.g., 3-5 times for 5-10 minutes each) to remove unbound streptavidin-HRP.[9][12]

  • Detection:

    • Incubate the membrane with a chemiluminescent HRP substrate.

    • Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or X-ray film).

Data Presentation

The following tables summarize key quantitative parameters for the this compound western blot protocol.

ParameterRecommended Range/ValueSource
Cell Lysate Preparation
Cell Density for Lysis2x10⁶ - 1x10⁷ cells/mL
This compound Labeling
Protein Concentration1 µg/µL[5]
This compound Concentration2 - 20 µM[5][11]
Incubation Temperature25°C (Room Temperature)[5][11]
Incubation Time30 minutes - 14 hours[5][11]
SDS-PAGE & Western Blot
Protein Load per Lane10 - 40 µg[5][11]
Blocking Solution3-5% nonfat dry milk or BSA in TBST[5][9]
Streptavidin-HRP Dilution1:1,000 - 1:15,000[5][12]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of this compound labeling and the experimental workflow.

FP_Biotin_Mechanism cluster_Enzyme Active Serine Hydrolase ActiveSite Active Site (Serine Nucleophile) Labeled_Enzyme Covalently Labeled Inactive Enzyme FP_Biotin This compound Probe FP_Biotin->ActiveSite Covalent Modification

Caption: Mechanism of this compound labeling of an active serine hydrolase.

Western_Blot_Workflow A 1. Cell Lysate Preparation B 2. Protein Quantification A->B C 3. This compound Labeling B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF/Nitrocellulose) D->E F 6. Membrane Blocking E->F G 7. Streptavidin-HRP Incubation F->G H 8. Washing G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for this compound western blotting.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation with FP-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorophosphonate-biotin (FP-Biotin) probes for the enrichment and identification of active serine hydrolases in complex biological samples using mass spectrometry. The protocols detailed below are designed for robust and reproducible sample preparation for activity-based protein profiling (ABPP).

Introduction to this compound in Activity-Based Protein Profiling

Fluorophosphonate-biotin (this compound) is a powerful chemical probe used in activity-based protein profiling (ABPP), a chemoproteomic strategy to study enzyme function directly in native biological systems.[1][2] this compound contains a fluorophosphonate (FP) "warhead" that covalently modifies the active-site serine residue of active serine hydrolases, and a biotin (B1667282) reporter tag for the enrichment of labeled proteins.[3][4] This approach allows for the selective identification and quantification of the functionally active sub-proteome of serine hydrolases, providing valuable insights into their roles in health and disease. Serine hydrolases are a large and diverse class of enzymes involved in numerous physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission, making them attractive targets for drug development.[5]

Principle of the Method

The experimental workflow for this compound-based ABPP involves three main stages:

  • Labeling: The this compound probe is incubated with a complex proteome (e.g., cell lysate, tissue homogenate) to allow for the covalent labeling of active serine hydrolases.

  • Enrichment: The biotinylated proteins are selectively captured and enriched from the complex mixture using avidin (B1170675) or streptavidin affinity chromatography.

  • Analysis: The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the active serine hydrolases.

Data Presentation

Quantitative Analysis of Serine Hydrolase Identification

The following table summarizes the number of serine hydrolases identified in different mouse tissue extracts using a desthiobiotin-FP probe and mass spectrometry analysis. This data highlights the utility of FP probes in profiling the activity of this enzyme superfamily across various tissues.

Serine Hydrolase FamilyNumber Identified in Mouse BrainNumber Identified in Mouse Liver
Hydrolases108
Esterases67
Lipases54
Peptidases46
Other45
Total 29 30

Data adapted from Thermo Fisher Scientific technical literature.[6]

Comparison of this compound Probe Enrichment

A study comparing the enrichment of serine hydrolases using this compound and FP-desthiobiotin probes demonstrated that the this compound probe provides stronger enrichment for most serine hydrolases.[7] The MS1 peak area was used for semi-quantitative comparison.

EnzymeGene NameFunctionRelative Enrichment (this compound vs. FP-Desthiobiotin)
Carboxylesterase 1CES1EsteraseHigher with this compound
Lysophospholipase 1LYPLA1LipaseHigher with this compound
Palmitoyl-protein thioesterase 1PPT1ThioesteraseHigher with this compound
Acyl-CoA thioesterase 7ACOT7ThioesteraseHigher with this compound
Patatin-like phospholipase domain-containing protein 7PNPLA7LipaseHigher with this compound

This table is a qualitative summary based on the findings that this compound shows stronger enrichment.[7]

Experimental Protocols

Protocol 1: Labeling of Active Serine Hydrolases with this compound

This protocol describes the labeling of active serine hydrolases in a complex biological sample with this compound.

Materials:

  • This compound probe (stock solution in DMSO)

  • Proteome sample (e.g., cell lysate, tissue homogenate) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Thaw the proteome sample on ice.

  • To 1 mg of the protein sample in a microcentrifuge tube, add the this compound stock solution to a final concentration of 2-5 µM.

  • As a negative control, pre-heat a separate aliquot of the proteome sample at 95°C for 10 minutes to denature the enzymes before adding the this compound probe.

  • Incubate the reactions at 37°C for 1 hour with gentle agitation.[1]

  • The labeled proteome is now ready for enrichment.

Protocol 2: Enrichment of this compound Labeled Proteins

This protocol details the enrichment of biotinylated proteins using streptavidin-agarose beads.

Materials:

  • This compound labeled proteome from Protocol 1

  • Streptavidin-agarose beads (slurry)

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT)

  • Microcentrifuge tubes

Procedure:

  • Add an appropriate volume of streptavidin-agarose bead slurry to the labeled proteome and incubate at 4°C for 2-4 hours on a rotator.

  • Pellet the beads by centrifugation at a low speed (e.g., 1000 x g) for 2 minutes and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times by resuspending the beads in the buffer, incubating for 5 minutes, and then pelleting the beads.

  • After the final wash, carefully remove all supernatant.

  • To elute the bound proteins, add Elution Buffer to the beads and heat at 95°C for 10 minutes.

  • Centrifuge to pellet the beads and carefully collect the supernatant containing the enriched, biotinylated proteins.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the preparation of the enriched protein sample for LC-MS/MS analysis.

Materials:

  • Enriched protein sample from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin tips

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the enriched protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • In-solution Trypsin Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to below 0.1%.

    • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using C18 desalting spin tips according to the manufacturer's protocol.

    • Elute the peptides with a solution of 50% ACN and 0.1% TFA.

  • Sample Analysis:

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Visualizations

Experimental Workflow

G cluster_0 Labeling cluster_1 Enrichment cluster_2 Analysis Proteome Complex Proteome (e.g., Cell Lysate) Labeled_Proteome Covalently Labeled Active Serine Hydrolases Proteome->Labeled_Proteome Incubation FP_Biotin This compound Probe FP_Biotin->Labeled_Proteome Enriched_Proteins Enriched Biotinylated Proteins Labeled_Proteome->Enriched_Proteins Affinity Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enriched_Proteins Digestion Trypsin Digestion Enriched_Proteins->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MSMS LC-MS/MS Analysis Peptides->LC_MSMS Identification Identification & Quantification LC_MSMS->Identification

Caption: this compound ABPP Experimental Workflow.

Serine Hydrolase Catalytic Mechanism and this compound Labeling

G cluster_0 Serine Hydrolase Catalysis cluster_1 This compound Labeling Enzyme Serine Hydrolase (Active Site Serine) Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme Nucleophilic Attack Substrate Substrate (Ester/Amide Bond) Substrate->Acyl_Enzyme Acyl_Enzyme->Enzyme Hydrolysis Product1 Product 1 Acyl_Enzyme->Product1 Product2 Product 2 Acyl_Enzyme->Product2 Active_Enzyme Active Serine Hydrolase Labeled_Enzyme Covalently Modified Enzyme (Inactive) Active_Enzyme->Labeled_Enzyme Irreversible Inhibition FP_Biotin This compound FP_Biotin->Labeled_Enzyme

Caption: Mechanism of Serine Hydrolase Catalysis and this compound Labeling.

Role of Serine Hydrolases in Cancer Signaling

G cluster_0 Cancer Progression Pathways cluster_1 Serine Hydrolase Activity (Targeted by this compound) Growth_Factors Growth Factors Signaling_Cascades Intracellular Signaling (e.g., TGF-β, MAPK) Growth_Factors->Signaling_Cascades ECM Extracellular Matrix (ECM) Invasion_Metastasis Invasion & Metastasis ECM->Invasion_Metastasis Cell_Proliferation Cell Proliferation Signaling_Cascades->Cell_Proliferation Signaling_Cascades->Invasion_Metastasis Angiogenesis Angiogenesis Invasion_Metastasis->Angiogenesis uPA uPA/uPAR System uPA->Growth_Factors Activates uPA->Invasion_Metastasis Promotes Kallikreins Kallikreins Kallikreins->ECM Degrades FAP Fibroblast Activation Protein (FAP) FAP->Signaling_Cascades Modulates

Caption: Involvement of Serine Hydrolases in Cancer Signaling Pathways.

References

Application Notes and Protocols for In-Gel Fluorescence Scanning of FP-Biotin Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to characterize enzyme families based on their functional activity rather than protein abundance. Fluorophosphonate (FP) probes are a class of covalent inhibitors that specifically target the active site of serine hydrolases, a large and functionally diverse enzyme superfamily implicated in numerous physiological and pathological processes. FP-Biotin is a fluorophosphonate-based probe that incorporates a biotin (B1667282) tag, enabling the selective labeling and subsequent detection or enrichment of active serine hydrolases.

This application note provides a detailed protocol for the in-gel fluorescence scanning of proteins labeled with this compound. This method offers a sensitive, quantitative, and direct alternative to traditional Western blotting for the detection of active enzymes. By employing fluorescently labeled streptavidin conjugates, this technique allows for the direct visualization and quantification of biotinylated proteins within the polyacrylamide gel matrix, eliminating the need for membrane transfer and antibody incubations.

Principle of the Method

The workflow for in-gel fluorescence scanning of this compound labeled proteins involves three key stages:

  • Labeling: Protein samples (e.g., cell lysates, tissue homogenates) are incubated with this compound. The fluorophosphonate reactive group of the probe forms a stable covalent bond with the catalytic serine residue of active serine hydrolases.

  • Electrophoretic Separation: The this compound labeled proteins are separated from unlabeled proteins and excess probe by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-Gel Fluorescence Detection: Following electrophoresis, the gel is incubated with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor™ 488, Streptavidin-Cy3). The high affinity of streptavidin for biotin facilitates the specific binding of the fluorescent conjugate to the this compound labeled proteins. The fluorescent signal is then visualized and quantified using a fluorescence gel imaging system. This method allows for the direct and unambiguous observation of the streptavidin-protein complex within the gel.[1]

Reaction Mechanism and Experimental Workflow

This compound Labeling Mechanism

This compound acts as an activity-based probe by covalently modifying the active site serine of serine hydrolases. The phosphorus atom of the fluorophosphonate is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine residue. This results in the formation of a stable, covalent phosphonylated enzyme, effectively "tagging" the active enzyme with a biotin molecule. While serine hydrolases are the primary targets, this compound has also been shown to react with certain tyrosine residues in other proteins.

cluster_0 This compound Labeling of Serine Hydrolase Active Serine Hydrolase Active Serine Hydrolase Labeled Serine Hydrolase Labeled Serine Hydrolase Active Serine Hydrolase->Labeled Serine Hydrolase Covalent Modification (Active Site Serine) This compound This compound This compound->Labeled Serine Hydrolase Inactive Enzyme Inactive Enzyme Inactive Enzyme->Inactive Enzyme

This compound covalently labels the active site serine of serine hydrolases.
Experimental Workflow

The overall experimental workflow is a streamlined process from sample preparation to data analysis.

Protein Sample\n(Cell Lysate, Tissue Homogenate) Protein Sample (Cell Lysate, Tissue Homogenate) This compound Labeling This compound Labeling Protein Sample\n(Cell Lysate, Tissue Homogenate)->this compound Labeling SDS-PAGE Separation SDS-PAGE Separation This compound Labeling->SDS-PAGE Separation Quench Reaction In-Gel Staining with\nFluorescent Streptavidin In-Gel Staining with Fluorescent Streptavidin SDS-PAGE Separation->In-Gel Staining with\nFluorescent Streptavidin Separate by Size Fluorescence Gel Scanning Fluorescence Gel Scanning In-Gel Staining with\nFluorescent Streptavidin->Fluorescence Gel Scanning Wash Excess Stain Data Analysis\n(Quantification) Data Analysis (Quantification) Fluorescence Gel Scanning->Data Analysis\n(Quantification) cluster_troubleshooting Troubleshooting Guide High Background High Background Insufficient Washing Insufficient Washing High Background->Insufficient Washing Cause Streptavidin Concentration Too High Streptavidin Concentration Too High High Background->Streptavidin Concentration Too High Cause Inadequate Blocking Inadequate Blocking High Background->Inadequate Blocking Cause No or Weak Signal No or Weak Signal Inefficient this compound Labeling Inefficient this compound Labeling No or Weak Signal->Inefficient this compound Labeling Cause Low Enzyme Activity Low Enzyme Activity No or Weak Signal->Low Enzyme Activity Cause Streptavidin Concentration Too Low Streptavidin Concentration Too Low No or Weak Signal->Streptavidin Concentration Too Low Cause Non-specific Bands Non-specific Bands Endogenous Biotinylated Proteins Endogenous Biotinylated Proteins Non-specific Bands->Endogenous Biotinylated Proteins Cause Non-specific this compound Labeling Non-specific this compound Labeling Non-specific Bands->Non-specific this compound Labeling Cause Non-specific Streptavidin Binding Non-specific Streptavidin Binding Non-specific Bands->Non-specific Streptavidin Binding Cause Increase Wash Time/Volume Increase Wash Time/Volume Insufficient Washing->Increase Wash Time/Volume Solution Titrate Streptavidin Concentration Titrate Streptavidin Concentration Streptavidin Concentration Too High->Titrate Streptavidin Concentration Solution Increase Blocking Time/\nUse 1% BSA Increase Blocking Time/ Use 1% BSA Inadequate Blocking->Increase Blocking Time/\nUse 1% BSA Solution Optimize Labeling Time/\nConcentration Optimize Labeling Time/ Concentration Inefficient this compound Labeling->Optimize Labeling Time/\nConcentration Solution Use Fresh Samples/\nCheck for Inhibitors Use Fresh Samples/ Check for Inhibitors Low Enzyme Activity->Use Fresh Samples/\nCheck for Inhibitors Solution Increase Streptavidin Concentration Increase Streptavidin Concentration Streptavidin Concentration Too Low->Increase Streptavidin Concentration Solution Run Unlabeled Control Lane Run Unlabeled Control Lane Endogenous Biotinylated Proteins->Run Unlabeled Control Lane Solution Decrease this compound Concentration/\nLabeling Time Decrease this compound Concentration/ Labeling Time Non-specific this compound Labeling->Decrease this compound Concentration/\nLabeling Time Solution Ensure Adequate Washing/\nBlocking Ensure Adequate Washing/ Blocking Non-specific Streptavidin Binding->Ensure Adequate Washing/\nBlocking Solution

References

Quantitative Analysis of Enzyme Activity Using FP-Biotin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophosphonate-biotin (FP-Biotin) is a powerful activity-based probe (ABP) for the quantitative analysis of serine hydrolases, one of the largest and most diverse enzyme families.[1][2][3] These enzymes play critical roles in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3] Unlike traditional assays that measure protein expression levels, this compound specifically targets and covalently modifies the active form of serine hydrolases, providing a direct measure of enzyme activity.[1][2][3] This application note provides detailed protocols for the use of this compound in quantitative enzyme activity profiling, inhibitor screening, and target identification.

The core principle of this technique, known as Activity-Based Protein Profiling (ABPP), involves the use of a chemical probe that irreversibly binds to the catalytic active site of an enzyme. This compound consists of a reactive fluorophosphonate (FP) group that forms a stable covalent bond with the active site serine residue of hydrolases, and a biotin (B1667282) tag for enrichment and detection.[1][4] This allows for the selective isolation and identification of active enzymes from complex biological samples such as cell lysates and tissue homogenates.[3][5]

Key Applications

  • Quantitative Profiling of Enzyme Activity: Determine the activity levels of individual serine hydrolases in complex proteomes.

  • Drug Discovery and Development: Screen for and characterize the potency and selectivity of enzyme inhibitors.

  • Target Identification and Validation: Identify the molecular targets of bioactive compounds.

  • Biomarker Discovery: Identify changes in enzyme activity associated with disease states.

Experimental Workflow Overview

The general workflow for quantitative analysis of enzyme activity using this compound involves several key steps: labeling of active enzymes in a proteome, enrichment of the labeled enzymes using the biotin tag, and subsequent analysis by various techniques such as SDS-PAGE with streptavidin blotting or mass spectrometry for identification and quantification.

G cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Proteome Biological Sample (e.g., Cell Lysate, Tissue Homogenate) Labeling Incubation with this compound Proteome->Labeling Label active enzymes Quench Quench Reaction Labeling->Quench SDS_PAGE SDS-PAGE & Streptavidin Blot Quench->SDS_PAGE Direct Detection Enrichment Streptavidin Affinity Purification Quench->Enrichment Enrichment for MS Quant Quantitative Data Analysis SDS_PAGE->Quant MS LC-MS/MS Analysis Enrichment->MS Protein ID & Quantification MS->Quant

Caption: General experimental workflow for activity-based protein profiling using this compound.

Protocols

Protocol 1: In Vitro Labeling of Serine Hydrolases in Proteomes

This protocol describes the standard procedure for labeling active serine hydrolases in cell or tissue lysates.

Materials:

  • Biological sample (cell pellet or tissue)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without serine protease inhibitors)

  • This compound stock solution (e.g., 100 µM in DMSO)

  • 2x SDS-PAGE loading buffer

  • Microcentrifuge tubes

  • Sonicator or Dounce homogenizer

Procedure:

  • Proteome Preparation:

    • Resuspend cell pellets or homogenized tissue in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or Dounce homogenization on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Collect the supernatant (soluble proteome) and determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1 mg/mL with Lysis Buffer.[3]

  • This compound Labeling:

    • In a microcentrifuge tube, add 50 µg of the prepared proteome (50 µL of 1 mg/mL solution).

    • Add this compound to a final concentration of 2 µM.[3]

    • Incubate the reaction mixture at room temperature (25°C) for 30 minutes.[3]

  • Quenching the Reaction:

    • Terminate the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Heat the sample at 95°C for 5 minutes.[5] The sample is now ready for analysis by SDS-PAGE and streptavidin-HRP blotting.

Protocol 2: Competitive Inhibition Assay for Inhibitor Profiling

This protocol is used to assess the potency and selectivity of a serine hydrolase inhibitor.

Materials:

  • Prepared proteome (as in Protocol 1)

  • This compound stock solution

  • Inhibitor stock solution (in DMSO or appropriate solvent)

  • 2x SDS-PAGE loading buffer

Procedure:

  • Inhibitor Pre-incubation:

    • To 50 µg of the prepared proteome, add the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate at room temperature for 30 minutes to allow the inhibitor to bind to its target enzymes.

  • This compound Labeling:

    • Add this compound to a final concentration of 2 µM to each reaction.

    • Incubate at room temperature for an additional 30 minutes.

  • Quenching and Analysis:

    • Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Analyze the samples by SDS-PAGE and streptavidin-HRP blotting. A decrease in the signal of a specific band in the presence of the inhibitor indicates that the inhibitor is targeting that enzyme.

G cluster_workflow Competitive Inhibition Workflow Proteome Proteome Inhibitor Add Inhibitor (or Vehicle) Proteome->Inhibitor Incubate1 Incubate Inhibitor->Incubate1 FP_Biotin Add this compound Incubate1->FP_Biotin Incubate2 Incubate FP_Biotin->Incubate2 Quench Quench & Analyze (SDS-PAGE) Incubate2->Quench Result Reduced Signal = Inhibitor Target Quench->Result

Caption: Workflow for competitive inhibitor profiling using this compound.
Protocol 3: Enrichment of this compound Labeled Proteins for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins for subsequent identification and quantification by mass spectrometry.

Materials:

  • This compound labeled proteome (from Protocol 1, but scale up the reaction volume as needed)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1 (e.g., 0.5% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer with 50 mM DTT)

  • On-bead digestion reagents (Trypsin, DTT, Iodoacetamide)

Procedure:

  • Binding to Streptavidin Beads:

    • Incubate the this compound labeled proteome with pre-washed streptavidin beads for 1-2 hours at room temperature with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Washing:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step three times.

  • Elution or On-Bead Digestion:

    • For Elution: Resuspend the beads in Elution Buffer and heat at 95°C for 10 minutes. The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion.

    • For On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C. The resulting peptides in the supernatant are then ready for LC-MS/MS analysis.

Quantitative Data Presentation

The following table summarizes representative quantitative data obtained from experiments using this compound.

ParameterEnzyme(s)Concentration RangeR² ValueRecovery (%)RSD (%)Reference
Linearity of Detection Human Carboxylesterase 1, Butyrylcholinesterase, Porcine Liver Esterase0.4 – 3.4 pmol/lane> 0.99--[1]
Accuracy and Precision Porcine Liver EsteraseNot Specified-97.1 – 107.25.56[1]

Signaling Pathway Visualization

This compound covalently modifies the catalytic serine residue within the active site of serine hydrolases. This interaction is the basis for its utility in activity-based profiling.

G cluster_pathway This compound Mechanism of Action Enzyme Active Serine Hydrolase (with catalytic Ser-OH) Covalent_Complex Inactive Covalent Enzyme-Probe Complex Enzyme->Covalent_Complex Covalent Modification FP_Biotin This compound Probe FP_Biotin->Covalent_Complex

Caption: Mechanism of covalent modification of a serine hydrolase by this compound.

This compound is a versatile and robust tool for the quantitative analysis of serine hydrolase activity. The protocols outlined in this application note provide a foundation for researchers to profile enzyme activities, screen for inhibitors, and identify enzyme targets in complex biological systems. The ability to directly measure enzyme function, rather than just expression, offers significant advantages for basic research and drug development.

References

Application Notes: Competitive Profiling of Serine Hydrolases Using FP-Biotin

References

Application Notes and Protocols for Streptavidin-Based Detection of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of biotinylated proteins using streptavidin-based methods. The high-affinity interaction between streptavidin and biotin (B1667282) is a cornerstone of many life science applications, offering robust and sensitive detection in a variety of experimental contexts.

Introduction

Biotinylation, the process of covalently attaching biotin to a protein, is a powerful tool in molecular biology. Due to its small size, biotin is unlikely to interfere with the natural function of the molecule to which it is attached. The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in nature, making it an ideal system for the detection, purification, and immobilization of proteins. Streptavidin, a tetrameric protein from Streptomyces avidinii, can each bind four molecules of biotin with high specificity and affinity. This interaction is resistant to heat, extreme pH, and proteolysis, ensuring its stability in a wide range of experimental conditions.

This guide will cover several key applications of streptavidin-based detection of biotinylated proteins, including Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and pull-down assays.

Key Applications and Experimental Protocols

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a complex mixture. When a primary antibody is biotinylated, a streptavidin conjugate can be used for detection, often leading to signal amplification and increased sensitivity.

G cluster_0 Sample Preparation & Electrophoresis cluster_1 Blotting and Blocking cluster_2 Antibody Incubation & Detection a Lyse cells and prepare protein extract b Run SDS-PAGE to separate proteins a->b c Transfer proteins to a membrane (e.g., PVDF) b->c d Block membrane to prevent non-specific binding c->d e Incubate with biotinylated primary antibody d->e f Wash membrane e->f g Incubate with Streptavidin-HRP/AP conjugate f->g h Wash membrane g->h i Add chemiluminescent or colorimetric substrate h->i j Detect signal (e.g., imaging system) i->j

Caption: Workflow for streptavidin-based Western blotting.

This protocol outlines the detection of a biotinylated primary antibody using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Biotinylated primary antibody

  • Streptavidin-HRP conjugate

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (e.g., 1:1000 to 1:15000). Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

  • Final Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Parameter Recommendation Source
Blocking Agent 5% non-fat dry milk or BSA in TBST
Primary Antibody Dilution As recommended by datasheet
Streptavidin-HRP Dilution 1:1000 - 1:15000
Incubation Times 1 hour to overnight
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. A sandwich ELISA format can utilize a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.

G cluster_0 Plate Coating & Blocking cluster_1 Sample & Antibody Incubation cluster_2 Detection a Coat plate with capture antibody b Wash plate a->b c Block plate with blocking buffer b->c d Wash plate c->d e Add sample containing antigen d->e f Wash plate e->f g Add biotinylated detection antibody f->g h Wash plate g->h i Add Streptavidin-HRP/AP conjugate h->i j Wash plate i->j k Add substrate (e.g., TMB, pNPP) j->k l Add stop solution k->l m Read absorbance l->m

Caption: Workflow for a streptavidin-based sandwich ELISA.

This protocol describes a sandwich ELISA using a biotinylated detection antibody and a streptavidin-alkaline phosphatase (AP) conjugate with a colorimetric substrate.

Materials:

  • 96-well microplate

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample containing the protein of interest

  • Biotinylated detection antibody

  • Streptavidin-AP conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

  • Stop solution (e.g., 1M NaOH)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody diluted in reagent diluent and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-AP Incubation: Add the Streptavidin-AP conjugate diluted in reagent diluent (e.g., 1:200 to 1:1000) and incubate for 20 minutes at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Reaction: Add the AP substrate solution to each well and incubate at room temperature, protected from light, until sufficient color develops (typically 20-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Parameter Recommendation Source
Capture Antibody Concentration 1-10 µg/mL
Blocking Buffer 1% BSA in PBS
Streptavidin-AP Dilution 1:200 - 1:1000
Incubation Times 20 minutes to 2 hours
Pull-Down Assays

Pull-down assays are used to study protein-protein interactions. In this technique, a biotinylated "bait" protein is immobilized on streptavidin-coated beads and used to capture "prey" proteins from a cell lysate.

G cluster_0 Bead Preparation & Bait Immobilization cluster_1 Prey Capture & Elution cluster_2 Analysis a Wash streptavidin-coated magnetic beads b Incubate beads with biotinylated bait protein a->b c Wash beads to remove unbound bait b->c d Incubate beads with cell lysate (prey) c->d e Wash beads to remove non-specific binders d->e f Elute bound proteins e->f g Analyze eluate by SDS-PAGE and Western Blot f->g

Caption: Workflow for a streptavidin-based pull-down assay.

This protocol details the steps for capturing a protein complex using a biotinylated bait protein and streptavidin-coated magnetic beads.

Materials:

  • Streptavidin-coated magnetic beads

  • Biotinylated bait protein

  • Cell lysate containing prey proteins

  • Binding/Wash buffer (e.g., PBS with 0.1% NP-40)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microfuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

  • Bead Equilibration: Wash the beads three times with binding/wash buffer.

  • Bait Immobilization: Resuspend the equilibrated beads in a solution containing the biotinylated bait protein. Incubate for at least 30 minutes at room temperature or 4°C with rotation.

  • Washing: Pellet the beads using the magnetic rack and wash three times with binding/wash buffer to remove unbound bait protein.

  • Prey Capture: Add the cell lysate to the beads and incubate for 1-4 hours or overnight at 4°C with rotation.

  • Washing: Pellet the beads and wash three times with binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the bound proteins.

  • Analysis: Pellet the beads and collect the supernatant (eluate). Analyze the eluate by SDS-PAGE and Western blotting to identify the captured prey proteins.

Parameter Recommendation Source
Bead Binding Capacity ~500 pmol of 25 bp ssDNA or 30 µg of biotinylated antibody per mg of beads
Incubation for Bait Binding ≥ 30 minutes
Incubation for Prey Capture 1 hour to overnight
Elution Conditions SDS-PAGE sample buffer, 95-100°C for 5-10 min

The Streptavidin-Biotin Interaction

The foundation of these techniques is the remarkably strong and specific interaction between streptavidin and biotin. Each of the four subunits of the streptavidin tetramer has a binding site for one biotin molecule.

G cluster_0 Streptavidin Tetramer S1 Subunit B1 Biotin S1->B1 S2 Subunit B2 Biotin S2->B2 S3 Subunit B3 Biotin S3->B3 S4 Subunit B4 Biotin S4->B4 P1 Protein B1->P1 P2 Protein B2->P2 P3 Protein B3->P3 P4 Protein B4->P4

Caption: The tetrameric structure of streptavidin binding to four biotinylated proteins.

Application Notes and Protocols for Identifying FP-Biotin Targets by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems.[1][2] Fluorophosphonate (FP) probes, such as FP-Biotin, are a class of ABPP probes that covalently bind to the active site serine of serine hydrolases, a large and diverse enzyme family implicated in numerous physiological and pathological processes.[3][4][5] This application note provides a detailed workflow for the identification of this compound targets using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a key technology in proteomics.[1] The protocol described herein covers cell lysis, this compound labeling, streptavidin-based enrichment of labeled proteins, on-bead tryptic digestion, and subsequent LC-MS/MS data analysis.

Principle of the Method

The workflow begins with the treatment of a complex proteome, such as a cell or tissue lysate, with the this compound probe. The fluorophosphonate "warhead" of the probe forms a stable covalent bond with the catalytic serine residue of active serine hydrolases.[3][4] The biotin (B1667282) "tag" then allows for the selective enrichment of these labeled proteins from the complex mixture using streptavidin-coated beads. Following stringent washing steps to remove non-specifically bound proteins, the captured proteins are digested into peptides directly on the beads. The resulting peptide mixture is then analyzed by LC-MS/MS to identify and quantify the proteins that were targeted by the this compound probe.

Experimental Workflow Overview

Workflow cluster_sample_prep Sample Preparation cluster_labeling This compound Labeling cluster_enrichment Enrichment cluster_digestion On-Bead Digestion cluster_analysis LC-MS/MS Analysis cell_lysis Cell/Tissue Lysis protein_quant Protein Quantification cell_lysis->protein_quant fp_labeling Incubation with this compound protein_quant->fp_labeling strep_beads Streptavidin Bead Binding fp_labeling->strep_beads washing Washing strep_beads->washing reduction Reduction & Alkylation washing->reduction digestion Tryptic Digestion reduction->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis DataAnalysis raw_data Raw LC-MS/MS Data (.raw) database_search Database Search (e.g., MaxQuant) raw_data->database_search protein_id Protein Identification database_search->protein_id quantification Label-Free Quantification (LFQ) database_search->quantification filtering Data Filtering (Remove contaminants, reverse hits) protein_id->filtering quantification->filtering stat_analysis Statistical Analysis (t-test, volcano plot) filtering->stat_analysis target_list Final Target List stat_analysis->target_list SignalingPathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis two_AG 2-Arachidonoylglycerol (2-AG) DAG->two_AG hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca2+ Release IP3->Ca_release induces DAGL DAG Lipase (DAGL) (Identified Target) DAGL->DAG

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FP-Biotin Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal when using FP-Biotin probes in fluorescence polarization assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a weak or absent signal in an this compound assay?

A weak or non-existent signal in an this compound assay can stem from several factors throughout the experimental process. The most common culprits include:

  • Inefficient Biotin (B1667282) Labeling: If the probe is not adequately labeled with biotin, it cannot effectively bind to streptavidin or avidin (B1170675), which is essential for signal amplification in many FP assay designs.[1]

  • Suboptimal Probe Concentration: Using a probe concentration that is too low will naturally result in a weak signal. Conversely, excessively high concentrations can lead to signal quenching or high background.[1][2]

  • Degradation of the Probe or Target Molecule: Probes and their binding partners can degrade due to improper storage, multiple freeze-thaw cycles, or enzymatic activity in the sample.[3]

  • Issues with Detection Reagents: The fluorescently-labeled streptavidin or avidin may have lost activity, or its concentration could be too low.[1]

  • Suboptimal Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can significantly impact binding interactions and, consequently, the FP signal.[2]

  • High Background Fluorescence: Contaminants in the buffer or sample, or the intrinsic fluorescence of the assay components, can mask a weak signal.[4]

Q2: How can I verify that my probe is sufficiently biotinylated?

Inefficient biotinylation is a primary suspect for weak signals.[1] You can assess the efficiency of your biotin labeling using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which allows for the quantification of biotin incorporation. Alternatively, a simple dot blot can provide a qualitative confirmation of biotinylation.[1]

Q3: What is the optimal concentration for my this compound probe?

The optimal probe concentration needs to be determined empirically for each specific assay.[1] It's a balance between achieving a sufficient signal-to-noise ratio without introducing artifacts. A good starting point is to perform a titration experiment, testing a range of probe concentrations to find the one that yields a stable and robust signal.[1][2] For some assays, probe concentrations in the low nanomolar range (e.g., 1-10 nM) are typical.[5][6]

Q4: How do assay conditions like buffer and temperature affect my this compound signal?

Assay conditions are critical for reliable results. The viscosity of the solvent and the temperature directly influence the rotational speed of the molecules and, therefore, the fluorescence polarization.[4] It is crucial to maintain consistent temperature and viscosity throughout the experiment.[4] The buffer's pH and ionic strength can also affect the binding affinity of the probe to its target, so these parameters should be optimized for the specific interaction being studied.[2] The inclusion of detergents like Tween-20 (e.g., at 0.01%) can help reduce non-specific binding.[7]

Q5: Could my washing steps be the cause of a weak signal?

Yes, both excessive and insufficient washing can negatively impact your results. Overly stringent washing can dissociate the bound probe-target complexes, leading to a weaker signal.[1] On the other hand, inadequate washing can result in high background from non-specifically bound probes, which can obscure a weak specific signal.[1] If you suspect an issue with your washing protocol, try adjusting the number of washes, the duration of each wash, or the stringency of the wash buffer.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving weak or no signal issues with your this compound probes.

Problem: Weak or No Signal

This is a common issue that can be addressed by systematically evaluating each stage of the experiment.

Initial Checks & Potential Solutions

Potential Cause Recommended Action Rationale
Inefficient Biotin Labeling Verify biotinylation efficiency using a HABA assay or dot blot.[1] If labeling is inefficient, re-label the probe, potentially increasing the molar excess of the biotin reagent.[1]A low degree of biotinylation will lead to poor interaction with streptavidin/avidin, resulting in a weak signal.
Suboptimal Probe Concentration Perform a probe titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[1][2] Start with a recommended concentration and test a range of dilutions.Too little probe will produce a weak signal, while too much can lead to high background and quenching.[2]
Probe or Target Degradation Prepare fresh probe and target solutions. Aliquot probes upon receipt to avoid multiple freeze-thaw cycles.[3] If working with cell lysates, consider adding protease or nuclease inhibitors.[3]The integrity of both the probe and its binding partner is crucial for a successful binding event.[1]
Inactive Detection Reagent Use a fresh vial of fluorescently-labeled streptavidin/avidin. Titrate the concentration of the detection reagent to ensure it is not limiting.[1]The detection reagent is critical for signal generation, and its activity can diminish over time.
Suboptimal Binding Conditions Optimize incubation time, temperature, and buffer composition (pH, ionic strength).[2]These parameters directly influence the binding kinetics and affinity between the probe and its target.
Improper Washing If washing steps are included, try reducing the stringency (e.g., lower salt or detergent concentration) or the number of washes.[1]Overly aggressive washing can disrupt the specific binding you are trying to measure.
High Background Fluorescence Measure the fluorescence of the buffer and individual components to identify any sources of background signal.[4] Ensure the purity of your protein partners.[4]High background can mask a weak specific signal.

Experimental Protocols

Protocol 1: this compound Probe Titration

This experiment is essential to determine the optimal probe concentration.

  • Prepare a dilution series of your this compound probe in your assay buffer. A typical starting range might be from 1 µM down to 10 pM.

  • Add the diluted probe to the wells of a suitable microplate (e.g., a black, non-binding plate).[8]

  • Add assay buffer to a final, consistent volume in each well.

  • Incubate the plate at your standard assay temperature for a set period (e.g., 30 minutes) to allow the system to equilibrate.

  • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for your fluorophore.

  • Analyze the data by plotting the fluorescence intensity and polarization values against the probe concentration. The optimal concentration should give a strong, stable signal well above the background without being in the range where signal quenching occurs.[8]

Protocol 2: A Typical this compound Binding Assay

This protocol outlines a competitive binding assay format.

  • Reagent Preparation:

    • Prepare your assay buffer.

    • Dilute your this compound probe to the optimal concentration determined in Protocol 1.

    • Prepare a dilution series of your unlabeled competitor compound.

    • Prepare your target protein at a constant concentration.

  • Assay Setup:

    • In a microplate, add the assay buffer, the this compound probe, and the target protein to each well.

    • Add the serially diluted unlabeled competitor to the appropriate wells. Include wells with no competitor as a positive control for binding and wells with no target protein as a negative control.

    • Mix the contents of the wells gently.

  • Incubation: Incubate the plate at the optimized temperature for the optimized duration to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the log of the competitor concentration. Fit the data to a suitable binding model to determine the IC50 of the competitor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Reagents to Microplate (Probe, Target, Competitor) prep_buffer->add_reagents prep_probe Dilute this compound Probe (Optimal Concentration) prep_probe->add_reagents prep_target Prepare Target Protein prep_target->add_reagents prep_competitor Prepare Competitor Dilutions prep_competitor->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate read_fp Measure Fluorescence Polarization incubate->read_fp plot_data Plot FP vs. [Competitor] read_fp->plot_data fit_curve Fit Curve to Determine IC50 plot_data->fit_curve

Caption: Workflow for a competitive this compound binding assay.

Caption: Decision tree for troubleshooting weak this compound signals.

binding_interaction cluster_free Unbound State cluster_bound Bound State probe This compound Probe target Target Protein complex This compound Probe :: Target Complex probe->complex Binding target->complex Binding label_free Fast Rotation Low Polarization label_bound Slow Rotation High Polarization

Caption: Principle of this compound probe binding interaction.

References

Technical Support Center: Minimizing Non-Specific Binding of FP-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FP-Biotin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of this compound probes in their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions to reduce non-specific binding and improve your signal-to-noise ratio.

Issue 1: High background signal across the entire sample (e.g., Western blot, ELISA).

Question: I am observing high background in my experiment after using an this compound probe. What are the common causes and how can I fix it?

Answer: High background is a frequent challenge and can originate from several factors. Here’s a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Inadequate Blocking: Unoccupied binding sites on your membrane or plate can non-specifically bind the probe or detection reagents.

    • Solution: Optimize your blocking step. Increase the incubation time (e.g., 1-2 hours at room temperature) or the concentration of the blocking agent.[1] Common blockers include Bovine Serum Albumin (BSA) and normal serum.[2] Crucially, avoid using non-fat dry milk as it contains endogenous biotin (B1667282). [1][3]

  • Excessive Probe Concentration: Using too much this compound probe is a common cause of non-specific binding.[1]

    • Solution: Perform a titration experiment to determine the optimal probe concentration that yields the best signal-to-noise ratio.[1]

  • Insufficient Washing: Inadequate washing may not effectively remove unbound or weakly bound probes.[2]

    • Solution: Increase the number of wash cycles (e.g., from 3 to 5) and the duration of each wash.[2] Consider adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce hydrophobic interactions.[1][2]

  • Hydrophobic and Ionic Interactions: Non-specific binding can be driven by these interactions between the biotinylated probe, streptavidin/avidin (B1170675), and other proteins in your sample.[2]

    • Solution: Adjust the salt concentration (e.g., 150-300 mM NaCl) in your wash buffer to disrupt ionic interactions.[4] The inclusion of a non-ionic detergent like Tween-20 can help minimize hydrophobic interactions.[1]

Issue 2: Strong signal in the negative control.

Question: My negative control, which does not contain the target protein, is showing a high signal. What does this indicate?

Answer: A strong signal in your negative control points to a component of your detection system binding non-specifically to the sample or support.

Possible Causes & Solutions:

  • Endogenous Biotin: Many tissues and cells (especially liver and kidney) contain naturally biotinylated proteins, which will be detected by streptavidin or avidin conjugates.[1]

    • Solution: Implement an endogenous biotin blocking step. This typically involves pre-incubating the sample with an excess of avidin to block endogenous biotin, followed by the addition of free biotin to saturate any remaining binding sites on the avidin before adding your biotinylated probe.[2]

  • Non-Specific Binding of Detection Reagents: The streptavidin or avidin conjugate itself may be binding non-specifically to your sample.[1]

    • Solution: Run a control with only the streptavidin conjugate (and substrate) to check for its non-specific binding.[1] You can also try titrating the concentration of the detection reagent, as excessively high concentrations can increase background.[5] Using streptavidin is often preferred over avidin as it is not glycosylated and typically exhibits less non-specific binding.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an activity-based probe. The fluorophosphonate (FP) group forms a stable, covalent bond with the active site serine of serine hydrolases. The attached biotin serves as a versatile tag for detection, purification, and quantification using avidin or streptavidin-based methods. This allows for the specific profiling of active enzymes within complex biological samples.[7]

Q2: Can this compound bind to proteins other than serine hydrolases?

A2: While FP-probes are designed to target the active site serine of serine hydrolases, studies have shown that they can also covalently modify other residues, such as tyrosine, in proteins that do not have an active site serine.[8] This is an important consideration when analyzing results, and specificity should be confirmed with appropriate controls.

Q3: How can I confirm the specificity of my this compound labeling?

A3: A competition assay is the gold standard for confirming specific binding.[9] Before adding the this compound probe, pre-incubate your sample with a known inhibitor or substrate for your target enzyme. A significant reduction in the this compound signal compared to a control without the inhibitor indicates that the probe is binding specifically to the active site of your target.[7]

Q4: What are the best blocking agents to use in experiments with this compound?

A4: The choice of blocking agent is critical. Since the detection relies on the biotin-streptavidin interaction, it is essential to use blocking buffers that do not contain biotin. Therefore, non-fat dry milk should be avoided .[1][3] Recommended blocking agents include:

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective blocking agent. Can be increased up to 10% for high background issues.[4]
Normal Serum5-10%Use serum from the same species as the secondary antibody to block non-specific binding.[1]
GelatinVaries by protocolCompatible with various detection systems, including biotin-based ones.
Commercial Biotin Blocking BuffersAs per manufacturerThese contain avidin to specifically block endogenously biotinylated proteins.[10][11]

Q5: What are the optimal buffer conditions for this compound labeling?

A5: The buffer composition can significantly impact labeling efficiency. For chemical biotinylation using NHS-esters, a pH between 7 and 9 is optimal.[4] It is important to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the target protein for reaction with the biotinylation reagent.[4] If your sample is in such a buffer, a buffer exchange into a buffer like PBS is recommended.[4]

Key Experimental Protocols

Protocol 1: General this compound Labeling of Protein Samples

This protocol provides a general workflow for labeling proteins in a complex lysate with this compound.

  • Sample Preparation: Prepare your protein lysate in an appropriate buffer (e.g., PBS) without primary amines. Determine the protein concentration.

  • Probe Preparation: Dissolve the this compound probe in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution.

  • Labeling Reaction: Dilute the protein sample to the desired concentration (e.g., 1 µg/µL). Add the this compound probe to a final concentration that has been optimized for your system (a starting point could be 2 µM).[7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[4][7]

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample (e.g., at 85-95°C for 5-10 minutes).[9]

  • Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by Western blotting and detection with streptavidin-HRP.

Protocol 2: Competition Assay for Binding Specificity

This protocol is essential for verifying that the this compound probe is labeling the intended target specifically.

  • Prepare Samples: Aliquot your protein sample into at least two tubes.

  • Inhibitor/Substrate Incubation: To one tube (the "competition" sample), add a known inhibitor or substrate for your target enzyme at a concentration sufficient to block the active site. To the other tube (the "control" sample), add an equal volume of buffer.

  • Incubation: Incubate both samples for a predetermined time (e.g., 15-30 minutes) at the appropriate temperature to allow the inhibitor/substrate to bind to the target.[9]

  • This compound Labeling: Add the optimized concentration of this compound probe to both tubes.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Quenching and Analysis: Quench the reactions and analyze both samples by SDS-PAGE and Western blot. A significantly reduced signal in the "competition" sample compared to the "control" confirms specific binding.

Visual Guides

Workflow_Troubleshooting Troubleshooting Workflow for High Background start High Background Observed check_neg_control Is the negative control also high? start->check_neg_control endogenous_biotin Potential Endogenous Biotin or Reagent Binding check_neg_control->endogenous_biotin Yes probe_or_blocking Issue is likely probe concentration, blocking, or washing check_neg_control->probe_or_blocking No solution_biotin_block Action: Perform Endogenous Biotin Block endogenous_biotin->solution_biotin_block re_evaluate Re-evaluate Background solution_biotin_block->re_evaluate titrate_probe Action: Titrate This compound Concentration probe_or_blocking->titrate_probe optimize_blocking Action: Optimize Blocking Step (Time/Concentration) titrate_probe->optimize_blocking optimize_washing Action: Increase Wash Stringency (Number/Duration/Detergent) optimize_blocking->optimize_washing optimize_washing->re_evaluate

Caption: A decision tree to guide troubleshooting of high background signals.

Binding_Mechanism Specific vs. Non-Specific Binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding fp_biotin_s This compound active_site Active Site Serine (Target Enzyme) fp_biotin_s->active_site Covalent Bond Formation fp_biotin_ns This compound other_protein Other Protein Surface (e.g., Hydrophobic Patch) fp_biotin_ns->other_protein Weak, Non-covalent Interactions membrane Membrane/Plate Surface fp_biotin_ns->membrane Weak, Non-covalent Interactions

Caption: Mechanisms of specific covalent binding versus non-specific interactions.

References

Technical Support Center: Optimizing FP-Biotin for Cell Lysate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Fluorophosphonate-Biotin (FP-Biotin) concentration for cell lysate labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and refine their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for labeling cell lysates?

The optimal this compound concentration can vary depending on the cell type, lysate concentration, and the abundance of target serine hydrolases. A final concentration of 2 µM this compound is a common starting point for labeling total cell lysates.[1] However, it is crucial to perform a concentration titration to determine the optimal concentration for your specific experimental conditions. Reactions with higher concentrations of this compound (e.g., 20 μM) may not significantly increase labeling intensity if the target proteins have already reacted to completion.[1]

Q2: My this compound signal is weak or absent. What are the possible causes and solutions?

A weak or nonexistent signal is a common issue. A systematic approach to troubleshooting is recommended.

  • Verify Labeling Efficiency: Confirm that your this compound labeling reaction was successful. This can be assessed using a dot blot with streptavidin-HRP to detect biotinylated proteins.

  • Check Reagent Quality: Ensure your this compound is not expired and has been stored correctly. It is often recommended to prepare it fresh before use.[2]

  • Assess Protein Integrity and Concentration: Ensure your cell lysate was prepared correctly and has not been degraded. Run a Coomassie-stained gel to confirm equal protein loading.[1] It is also important to determine the protein concentration of your lysate to ensure you are loading a sufficient amount for detection.

  • Optimize Binding/Hybridization Conditions: The incubation time and temperature can affect labeling efficiency. A typical incubation is 30 minutes at 25°C.[1]

  • Troubleshoot the Detection Step: If using a streptavidin-HRP conjugate for detection, ensure it is active and used at the correct concentration. The substrate for chemiluminescence should also be fresh and properly stored.[2]

Q3: I'm observing high background in my Western blot. How can I reduce it?

High background can obscure your specific signal. Here are some common causes and solutions:

  • Insufficient Washing: Increase the number and/or duration of wash steps after antibody and streptavidin-HRP incubations.[2][3]

  • Streptavidin-HRP Concentration Too High: Titrate the streptavidin-HRP conjugate to find the optimal concentration that gives a good signal-to-noise ratio.[2][3]

  • Suboptimal Blocking: Test different blocking agents. If your blocking buffer contains endogenous biotin (B1667282) (e.g., milk), it can lead to high background. Consider using a biotin-free blocking buffer such as BSA or fish gelatin.[2][3]

  • Excessive this compound Concentration: Using too high a concentration of this compound can lead to non-specific binding and increased background. Perform a concentration titration to find the lowest effective concentration.

Q4: The labeling results are inconsistent between experiments. What could be the reason?

Inconsistent results can be frustrating. Here are some factors to consider:

  • Incomplete Removal of Unreacted this compound: Ensure that the quenching and subsequent removal of excess this compound are complete. Dialysis or desalting columns can be effective.[4]

  • Variability in Lysate Preparation: Standardize your cell lysate preparation protocol to ensure consistency in protein concentration and activity.

  • Incomplete Labeling Reaction: The reaction time may need to be optimized. Try increasing the incubation time to see if it improves consistency.[4]

Q5: Can this compound label proteins other than serine hydrolases?

While this compound is designed to target the active site serine of serine hydrolases, there is evidence that it can also covalently modify tyrosine residues in proteins that do not have an active site serine.[5] This off-target labeling is something to be aware of when interpreting results.

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions.

ProblemPossible CauseRecommended Solution
Weak or No Signal Inefficient biotin labelingVerify labeling with a dot blot; re-label with fresh this compound.[2]
Low concentration or integrity of target proteinCheck protein concentration and integrity via Coomassie staining.[1]
Inactive streptavidin-HRP or substrateUse fresh reagents and perform a positive control.[2]
Insufficient incubation timeIncrease the incubation time of the labeling reaction.[1]
High Background Insufficient washingIncrease the number and duration of wash steps.[2][3]
Streptavidin-HRP concentration too highTitrate the streptavidin-HRP conjugate to a lower concentration.[2][3]
Blocking buffer contains endogenous biotinUse a biotin-free blocking buffer like BSA or fish gelatin.[2][3]
Inconsistent Results Incomplete removal of unreacted this compoundImprove post-reaction cleanup using dialysis or desalting columns.[4]
Variability in lysate preparationStandardize the cell lysis and protein quantification protocol.
Incomplete labeling reactionOptimize the incubation time to ensure the reaction goes to completion.[4]

Experimental Protocols

Protocol 1: this compound Labeling of Cell Lysate

This protocol is a general guideline for labeling serine hydrolases in cell lysates with this compound.

Materials:

  • Cell lysate

  • This compound stock solution (in an organic solvent like CHCl₃ or DMSO)

  • Tris buffer (50 mM Tris-HCl, pH 8.0)

  • 2x SDS-PAGE loading buffer

Procedure:

  • Prepare this compound: Aliquot the desired amount of this compound stock solution into a microfuge tube. Evaporate the solvent under a stream of nitrogen.

  • Resuspend this compound: Add a small volume of ethanol (B145695) to the dried this compound and immediately add the protein sample in Tris buffer. The final concentration of this compound should typically be 2 µM.[1]

  • Incubation: Incubate the reaction mixture at 25°C for 30 minutes.[1]

  • Quench Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the sample at 80°C for 5 minutes.[1]

  • Analysis: The labeled proteins are now ready for analysis by SDS-PAGE and Western blotting.

Protocol 2: Western Blot Detection of this compound Labeled Proteins

Materials:

  • SDS-PAGE gel

  • Nitrocellulose or PVDF membrane

  • Tris-buffered saline with Tween-20 (TBS-T)

  • Blocking buffer (e.g., 3% nonfat dry milk in TBS-T)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE: Separate the this compound labeled proteins by SDS-PAGE.

  • Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[1]

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (typically diluted 1:2,000 in blocking buffer) for 30 minutes at room temperature.[1]

  • Washing: Wash the membrane extensively with TBS-T to remove unbound streptavidin-HRP.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Visualizations

FP_Biotin_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_detection Detection Lysate Cell Lysate Preparation Quantify Protein Quantification Lysate->Quantify FP_Biotin Add this compound (e.g., 2 µM) Quantify->FP_Biotin Incubate Incubate (25°C, 30 min) FP_Biotin->Incubate Quench Quench Reaction (SDS-PAGE Buffer + Heat) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western Western Blot SDS_PAGE->Western Strep_HRP Streptavidin-HRP Western->Strep_HRP Detect Chemiluminescent Detection Strep_HRP->Detect

Caption: Experimental workflow for this compound labeling of cell lysates.

Troubleshooting_Logic Start Start: Weak or No Signal Check_Labeling Verify Labeling Efficiency (e.g., Dot Blot) Start->Check_Labeling Labeling_OK Labeling OK? Check_Labeling->Labeling_OK Check_Protein Assess Protein Integrity & Concentration Labeling_OK->Check_Protein Yes Relabel Re-label with Fresh Reagents Labeling_OK->Relabel No Protein_OK Protein OK? Check_Protein->Protein_OK Check_Detection Troubleshoot Detection (Strep-HRP, Substrate) Protein_OK->Check_Detection Yes New_Lysate Prepare Fresh Lysate Protein_OK->New_Lysate No Detection_OK Detection OK? Check_Detection->Detection_OK Optimize_Conditions Optimize Labeling Conditions (Time, Temp, Concentration) Detection_OK->Optimize_Conditions Yes New_Reagents Use Fresh Detection Reagents Detection_OK->New_Reagents No

Caption: Troubleshooting logic for weak or no this compound signal.

References

Technical Support Center: Navigating Endogenous Biotin Interference in FP-Biotin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FP-Biotin (Fluorophosphonate-Biotin) experiments. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate issues arising from endogenous biotin (B1667282) interference in their fluorescence polarization (FP) assays.

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin and why does it interfere with my this compound experiment?

A1: Endogenous biotin, also known as Vitamin B7, is a naturally occurring coenzyme present in all living cells.[1] In an this compound assay, a fluorophosphonate probe linked to biotin (this compound) is used to covalently label the active site of specific enzymes, such as serine hydrolases.[2][3] The binding of a fluorescently-labeled streptavidin or avidin (B1170675) to the biotinylated enzyme results in a significant increase in the molecule's size, leading to a higher fluorescence polarization signal. Endogenous biotinylated proteins within your sample can also be bound by the fluorescently-labeled streptavidin/avidin, leading to a high background polarization signal, a reduced assay window, and potentially false-positive results.[1]

Q2: Which tissues and cell types are known to have high levels of endogenous biotin?

A2: Tissues with high metabolic activity typically contain elevated levels of endogenous biotin. Special care should be taken when preparing lysates from the following sources:

  • Liver[4]

  • Kidney[4]

  • Brain[4]

  • Spleen[4]

  • Adipose tissue[4]

  • Mammary gland[4]

Q3: How can I confirm that endogenous biotin is the cause of the high background in my FP assay?

A3: To ascertain if endogenous biotin is the culprit, you can perform a control experiment. Prepare your cell or tissue lysate as usual but omit the this compound probe. Add the fluorescently-labeled streptavidin/avidin and measure the fluorescence polarization. If you observe a high polarization signal in the absence of the this compound probe, it strongly indicates interference from endogenous biotinylated molecules.[4]

Q4: What is the standard procedure for blocking endogenous biotin in a homogeneous FP assay?

A4: The most effective method is a sequential blocking strategy using unlabeled avidin or streptavidin followed by free biotin.[1] This process first saturates the endogenous biotin with an excess of unlabeled avidin/streptavidin. Subsequently, an excess of free biotin is added to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules.[1] This ensures that the fluorescently-labeled streptavidin/avidin added later will specifically bind only to your this compound probe. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: Are there alternative approaches to circumvent endogenous biotin interference?

A5: Yes, several strategies can be employed:

  • Alternative Affinity Tags: Instead of biotin, consider using other affinity tag systems that do not have endogenous counterparts, such as HaloTag® or SNAP-tag®. These systems involve specific ligands that can be fluorescently labeled.

  • Sample Dilution: If the concentration of your target enzyme is sufficiently high, diluting the lysate can reduce the concentration of interfering endogenous biotin to a level that no longer significantly impacts the assay. However, this may also reduce the signal from your target.

  • Biotin-Free Media: When working with cell cultures, using biotin-free media for a period before cell lysis can help reduce the intracellular concentration of free biotin.

Troubleshooting Guide

High background fluorescence polarization is the most common manifestation of endogenous biotin interference. The following table outlines potential causes and corresponding solutions.

Observed Problem Potential Cause Recommended Solution
High background polarization in "no-probe" control Endogenous biotinylated proteins are binding to the fluorescently-labeled streptavidin/avidin.Implement the endogenous biotin blocking protocol.[4]
Low assay window (small difference between minimum and maximum polarization) High background from endogenous biotin is compressing the dynamic range of the assay.Perform endogenous biotin blocking. Consider increasing the concentration of the this compound probe if the target is abundant.
Inconsistent results between replicate wells Variability in the levels of endogenous biotin across samples or incomplete mixing of blocking reagents.Ensure thorough mixing of lysates and blocking reagents. Always apply the biotin blocking protocol consistently to all samples.[1]
High polarization signal even after blocking 1. Autofluorescence from the sample lysate. 2. Light scattering caused by sample precipitation or high concentrations of macromolecules. 3. Non-specific binding of the fluorescent probe to other components in the lysate.1. Use red-shifted fluorophores to minimize autofluorescence.[5] 2. Centrifuge the lysate at high speed to remove debris. Add a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer.[6] 3. Include a non-specific protein like Bovine Gamma Globulin (BGG) instead of BSA, as BSA can sometimes bind fluorophores.[6]

Experimental Protocols

Protocol for Endogenous Biotin Blocking in a Homogeneous FP Assay

This protocol is designed for a 96-well or 384-well plate format and should be performed on the cell or tissue lysate before the addition of the this compound probe.

Materials:

  • Cell/tissue lysate in a suitable buffer (e.g., Tris or PBS)

  • Unlabeled Avidin or Streptavidin solution (e.g., 1 mg/mL in PBS)

  • Free d-Biotin solution (e.g., 10 mM in PBS)

  • Assay Buffer (your standard buffer for the FP experiment)

Procedure:

  • Sample Preparation: Dispense your cell/tissue lysate into the wells of the microplate.

  • Avidin/Streptavidin Incubation: Add unlabeled avidin or streptavidin to each well to a final concentration of approximately 10-20 µg/mL. The optimal concentration may need to be determined empirically.

  • Incubate for 15 minutes at room temperature with gentle agitation.

  • Free Biotin Incubation: Add the free d-Biotin solution to each well to a final concentration of approximately 100-200 µM.

  • Incubate for an additional 15 minutes at room temperature with gentle agitation.

  • Proceed with this compound Assay: The lysate is now ready for the addition of the this compound probe and subsequent steps of your standard FP assay protocol.

Visualizations

Logical Workflow for Troubleshooting High Background in this compound Assays

G A High Background Polarization Observed B Run 'No-Probe' Control (Lysate + Fluorescent Streptavidin) A->B C Is Background Still High? B->C D Yes C->D  Yes E No C->E  No F Implement Endogenous Biotin Blocking Protocol D->F G Issue is Likely Not Endogenous Biotin E->G I Problem Resolved F->I H Troubleshoot Other Causes: - Autofluorescence - Light Scattering - Non-specific Binding G->H

Caption: Troubleshooting flowchart for high background in this compound assays.

Signaling Pathway for this compound Probe in Serine Hydrolase Profiling

G cluster_0 Assay Components cluster_1 Reaction Steps cluster_2 FP Signal Readout A Active Serine Hydrolase (in Lysate) D Covalent Labeling (this compound binds to Serine) A->D B This compound Probe B->D C Fluorescently-Labeled Streptavidin (Tracer) F High Affinity Binding (Streptavidin binds Biotin) C->F E Biotinylated Enzyme D->E E->F G Large Fluorescent Complex F->G H Slow Molecular Rotation G->H I High Fluorescence Polarization (mP) Signal H->I

Caption: Workflow of an this compound assay for serine hydrolase activity.

References

Technical Support Center: Selecting the Right Blocking Buffer for FP-Biotin Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate blocking buffer for Fluorescence Polarization (FP)-Biotin assays. It includes frequently asked questions and troubleshooting advice to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a blocking buffer in an FP-Biotin assay?

A blocking buffer is a solution containing proteins or other molecules that nonspecifically bind to surfaces, such as microplates and beads.[1] In this compound assays, its primary role is to prevent the non-specific binding of biotinylated probes and detection reagents to the assay components.[1] This minimizes background signal and improves the signal-to-noise ratio, leading to more accurate and reliable results.[1][2]

Q2: What are the common components of a blocking buffer?

Blocking buffers typically consist of a buffer base (like PBS or TBS) and a blocking agent. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and casein.[2][3] The choice of buffer base and blocking agent can significantly impact the assay's performance.[4]

Q3: Why is it generally recommended to avoid using non-fat dry milk as a blocking agent in this compound assays?

Non-fat dry milk should be avoided in biotin-based assays because it naturally contains endogenous biotin (B1667282).[5][6][7] This biotin can interfere with the assay by binding to streptavidin or avidin (B1170675) conjugates, leading to high background or a weakened signal.[5][7]

Q4: Can the blocking buffer affect the stability and function of the proteins in my assay?

Yes, the blocking buffer can act as a stabilizer for the assay reactants, preventing their denaturation.[1] However, it's crucial to ensure that the blocking agent does not interfere with the specific binding interactions you are trying to measure or alter the conformation of your target protein.[6]

Q5: How do I choose between a TBS-based and a PBS-based blocking buffer?

The choice between TBS (Tris-Buffered Saline) and PBS (Phosphate-Buffered Saline) can be important, especially when detecting phosphorylated proteins. PBS contains phosphate, which might competitively bind to phospho-specific antibodies.[4] Therefore, TBS-based blocking buffers are generally recommended for assays involving phosphorylated targets.[4]

Troubleshooting Guides

Problem: High Background Signal

High background is a common issue in this compound assays and can obscure the specific signal.

Potential Cause Recommended Solution
Non-specific binding of reagents Optimize the blocking buffer by testing different blocking agents (e.g., BSA, casein).[2][5] Increase the concentration of the blocking agent (e.g., 1-5% BSA).[8] Consider increasing the blocking incubation time.[5]
Endogenous biotin in the sample If working with cell lysates or tissues known to have high levels of endogenous biotin (e.g., liver, kidney), perform an avidin/biotin blocking step before adding your biotinylated probe.[5][8][9][10] This involves sequentially incubating the sample with avidin and then biotin to block all endogenous biotin.[11]
Suboptimal washing steps Increase the number and duration of wash steps to more effectively remove unbound reagents.[5] The stringency of the wash buffer can also be increased by adding a non-ionic detergent like Tween-20 (0.05-0.1%) or increasing the salt concentration.[8]
High concentration of biotinylated probe A high probe concentration can lead to non-specific binding. Perform a titration experiment to determine the optimal probe concentration that gives the best signal-to-noise ratio.[5]

Problem: Weak or No Signal

A weak or absent signal can indicate a problem with one or more of the assay components or steps.

Potential Cause Recommended Solution
Blocking buffer interference Ensure your blocking buffer does not contain biotin, which is why milk-based blockers should be avoided.[7] Use a biotin-free blocker like BSA.[7]
Inefficient biotinylation of the probe Confirm the successful biotinylation of your probe. Low signal can result from inefficient labeling.[8]
Suboptimal reagent concentrations Titrate the concentrations of your biotinylated probe and other detection reagents to find the optimal working concentrations.[7]
Inactive reagents Ensure that enzymes and substrates are fresh and have been stored correctly.[7]

Data Presentation

Table 1: Comparison of Common Blocking Agents for this compound Assays

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)[8]Readily available, generally effective.[2] Preferred for biotin-avidin systems.[2]Can be a source of batch-to-batch variability.
Casein 1% (w/v)Can provide lower backgrounds than BSA.[2] Recommended for applications using biotin-avidin complexes.[2]May interfere with some antibody-antigen interactions.
Non-Fat Dry Milk 5% (w/v)Inexpensive and effective for many applications.[3]Not recommended for biotin-based assays due to endogenous biotin.[5][6][7]
Commercial Blocking Buffers VariesOften protein-free or use non-mammalian proteins to reduce cross-reactivity.[3] Provide high consistency.[3]Can be more expensive.

Experimental Protocols

Protocol 1: General this compound Assay with Blocking Step

  • Plate Preparation: Add your assay components (e.g., target protein) to the wells of a suitable microplate.

  • Blocking: Add the chosen blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[5]

  • Washing: Wash the wells 3-5 times with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20) to remove excess blocking buffer.[5][8]

  • Addition of Biotinylated Probe: Add the biotinylated probe at its optimal concentration to the wells.

  • Incubation: Incubate for the required time to allow for binding between the target and the probe.

  • Addition of Detection Reagent: Add the fluorescently-labeled streptavidin or avidin conjugate.

  • Incubation: Incubate for the appropriate time, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

Protocol 2: Optimization of Blocking Buffer

  • Prepare Different Blocking Buffers: Prepare a panel of different blocking buffers to test (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% BSA in TBS, and a commercial blocking buffer).

  • Set Up Control Wells: For each blocking buffer, prepare wells with no target protein (background control) and wells with the target protein but no biotinylated probe (negative control).

  • Perform the Assay: Run the this compound assay as described in Protocol 1, using a different blocking buffer for each set of wells.

  • Analyze the Results: Compare the signal-to-noise ratio for each blocking buffer. The optimal blocking buffer will provide the lowest background signal while maintaining a high specific signal.

Visualizations

FP_Biotin_Assay_Workflow cluster_prep Preparation cluster_binding Binding cluster_detection Detection Plate_Prep Plate Preparation Blocking Add Blocking Buffer Plate_Prep->Blocking 1-2 hours Washing1 Wash Wells Blocking->Washing1 Add_Probe Add Biotinylated Probe Washing1->Add_Probe Incubation1 Incubate Add_Probe->Incubation1 Add_Detection Add Detection Reagent Incubation1->Add_Detection Incubation2 Incubate Add_Detection->Incubation2 Measurement Measure FP Signal Incubation2->Measurement

Caption: Workflow for a typical this compound assay.

Blocking_Buffer_Selection cluster_troubleshooting Troubleshooting Path Start Start: High Background? Check_Endogenous_Biotin Sample with high endogenous biotin? Start->Check_Endogenous_Biotin Yes Test_Blockers Test Different Blocking Agents (e.g., BSA, Casein) Start->Test_Blockers No End_Good Assay Optimized End_Reevaluate Re-evaluate Assay Avidin_Biotin_Block Perform Avidin/Biotin Block Check_Endogenous_Biotin->Avidin_Biotin_Block Yes Check_Endogenous_Biotin->Test_Blockers No Avidin_Biotin_Block->Test_Blockers Optimize_Washing Optimize Washing Steps (number, duration, stringency) Titrate_Probe Titrate Probe Concentration Optimize_Washing->Titrate_Probe Titrate_Probe->End_Good Background Reduced Titrate_Probe->End_Reevaluate Background Persists Test_Blockers->Optimize_Washing

Caption: Decision tree for troubleshooting high background.

Blocking_Mechanism cluster_surface Microplate Surface cluster_reagents Assay Reagents Surface Blocking_Agent B Blocking_Agent->Surface Blocks surface Biotin_Probe P Biotin_Probe->Surface Non-specific binding Target T Biotin_Probe->Target Specific binding Target->Surface Unblocked Unblocked Surface: Non-specific binding of probe Blocked Blocked Surface: Specific binding of probe to target

Caption: Mechanism of action of a blocking buffer.

References

impact of reaction time and temperature on FP-Biotin labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FP-Biotin labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues related to reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound labeling?

A1: The optimal temperature for this compound labeling can vary depending on the specific serine hydrolase and the sample complexity. Most protocols recommend performing the labeling reaction at room temperature (approximately 25°C) or at 37°C.[1] Labeling at 37°C may improve the visualization of enzymes that label slowly at room temperature.[1] However, it is important to note that higher temperatures can also increase the activity of proteases in the sample, which may lead to sample degradation.

Q2: How long should I incubate my this compound labeling reaction?

A2: The ideal incubation time for this compound labeling is dependent on the reactivity of the target enzyme. Kinetic analyses have shown that some serine hydrolases can be completely labeled within a minute, while others may require longer incubation times of several minutes to an hour to reach completion.[2] A common starting point is a 30-minute incubation.[2] For most proteins, extending the reaction time to 60 minutes does not significantly increase labeling intensity, suggesting the reaction is complete.[2] Time-course experiments are recommended to determine the optimal incubation time for your specific target and experimental conditions.[3]

Q3: Can I perform the this compound labeling reaction at 4°C?

A3: While less common for this compound labeling, incubation at 4°C is sometimes used, particularly for overnight incubations, to minimize protein degradation.[2] However, the rate of the labeling reaction will be significantly slower at this temperature, and longer incubation times will be necessary.

Q4: What is the effect of prolonged incubation times on my this compound labeling experiment?

A4: While extending the incubation time can ensure the complete labeling of less reactive enzymes, prolonged incubation, especially in combination with high concentrations of the this compound probe, can lead to an increase in non-specific labeling.[2] This can result in higher background signal and make data interpretation more difficult.

Q5: How does pH interact with temperature and time in this compound labeling?

A5: The pH of the reaction buffer is a critical parameter that can influence the rate and specificity of this compound labeling. Most protocols recommend a pH of around 8.0 for optimal reactivity of many serine hydrolases.[4] The interplay of pH with temperature and time can affect enzyme stability and probe reactivity. It is important to maintain a consistent and optimal pH throughout the experiment to ensure reproducible results.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during this compound labeling experiments, with a focus on the impact of reaction time and temperature.

Problem Possible Cause Suggested Solution
No or Weak Signal 1. Insufficient Incubation Time: The reaction may not have proceeded to completion, especially for less reactive enzymes.Increase the incubation time. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal labeling duration for your target.[2][3]
2. Suboptimal Incubation Temperature: The reaction temperature may be too low, reducing the rate of the labeling reaction.Increase the incubation temperature. If you are incubating at room temperature, try performing the reaction at 37°C, which can enhance the labeling of slow-reacting enzymes.[1]
3. Inactive Enzyme: The target enzyme may be inactive due to improper sample handling, storage, or the presence of inhibitors. Heating the sample prior to labeling will inactivate serine hydrolases.[2]Ensure proper sample preparation and storage to maintain enzyme activity. Avoid repeated freeze-thaw cycles. Pre-heating a control sample to 80°C for 5 minutes can serve as a negative control to confirm activity-dependent labeling.[2]
High Background / Non-Specific Labeling 1. Incubation Time is Too Long: Prolonged incubation can lead to the labeling of non-target proteins.Reduce the incubation time. The optimal time should be sufficient to label the target enzyme without excessive background.
2. This compound Concentration is Too High: Excess probe can react non-specifically with other proteins.While not directly related to time and temperature, using a high concentration of this compound in conjunction with long incubation times can exacerbate non-specific labeling.[2] Consider reducing the probe concentration.
3. Sample Degradation: Incubation at higher temperatures for extended periods can lead to protein degradation and the generation of non-specific labeling targets.If incubating at 37°C, try to keep the incubation time as short as possible. Alternatively, consider performing the labeling at room temperature for a slightly longer duration.
Inconsistent Results 1. Fluctuations in Incubation Temperature: Inconsistent temperatures between experiments can lead to variability in labeling efficiency.Use a temperature-controlled incubator or water bath to ensure a consistent and accurate incubation temperature for all samples.
2. Inconsistent Incubation Times: Variations in the duration of the labeling reaction will affect the extent of labeling.Use a timer to ensure that all samples are incubated for the exact same amount of time.

Quantitative Data Summary

The following tables provide a summary of recommended reaction conditions and the impact of reaction time on this compound labeling based on published literature.

Table 1: Recommended this compound Labeling Conditions

ParameterRecommendationRationale
Temperature Room Temperature (~25°C) or 37°CRoom temperature is a common starting point. 37°C can improve labeling for some enzymes.[1]
Time 30 - 60 minutesSufficient for most serine hydrolases to reach complete labeling.[2]
pH 8.0Optimal for the reactivity of many serine hydrolases.[4]
This compound Concentration 2 - 5 µMBalances specific labeling with minimal non-specific background.[1][2]

Table 2: Impact of Reaction Time on this compound Labeling

Incubation TimeExpected OutcomeConsiderations
1 - 10 minutes Rapid labeling of highly reactive enzymes.May be insufficient for complete labeling of all target enzymes.[2]
30 minutes A good starting point for most applications, often sufficient for complete labeling.[2]-
60 minutes Generally does not result in a significant increase in labeling for most enzymes compared to 30 minutes.[2]May be necessary for some less reactive enzymes.
> 60 minutes Increased risk of non-specific labeling without a significant gain in specific signal.[2]Generally not recommended unless empirically determined to be necessary.

Experimental Protocols

Standard this compound Labeling Protocol

This protocol provides a general workflow for the labeling of serine hydrolases in a complex proteome with this compound.

  • Proteome Preparation:

    • Homogenize tissue or cell samples in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Determine the protein concentration of the lysate using a standard protein assay.

    • Adjust the protein concentration to 1 mg/mL with the homogenization buffer.

  • Labeling Reaction:

    • In a microcentrifuge tube, add 50 µL of the 1 mg/mL protein sample.

    • Add this compound to a final concentration of 2 µM. For example, add 1 µL of a 100 µM stock solution in DMSO.

    • As a negative control, add 1 µL of DMSO to a separate aliquot of the proteome.

    • To confirm activity-dependent labeling, pre-heat a control sample at 80°C for 5 minutes before adding the this compound probe.[2]

    • Incubate the reactions for 30 minutes at room temperature or 37°C.

  • Quenching the Reaction:

    • Stop the labeling reaction by adding an equal volume (51 µL) of 2x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Probe the membrane with a streptavidin-HRP conjugate for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

    • Detect the biotinylated proteins using a chemiluminescent substrate.

Mandatory Visualizations

FP_Biotin_Workflow This compound Labeling Experimental Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis p1 Homogenize Sample p2 Determine Protein Concentration p1->p2 p3 Adjust to 1 mg/mL p2->p3 l1 Add this compound (and controls) p3->l1 l2 Incubate (Time & Temperature) l1->l2 l3 Quench Reaction (SDS-PAGE Buffer) l2->l3 a1 SDS-PAGE l3->a1 a2 Western Blot a1->a2 a3 Streptavidin-HRP Detection a2->a3 a4 Visualize Signal a3->a4

Caption: Experimental workflow for this compound labeling of proteins.

Troubleshooting_Logic This compound Labeling Troubleshooting Logic start Start Troubleshooting issue Identify Primary Issue start->issue no_signal No/Weak Signal issue->no_signal No/Weak Signal high_bg High Background issue->high_bg High Background check_time_temp Was Incubation Time/ Temp Sufficient? no_signal->check_time_temp check_time_conc Was Incubation Time/ Probe Conc. Too High? high_bg->check_time_conc increase_time Increase Incubation Time check_time_temp->increase_time No increase_temp Increase Incubation Temp (e.g., 37°C) check_time_temp->increase_temp No check_enzyme Check Enzyme Activity (e.g., positive control) check_time_temp->check_enzyme Yes increase_time->check_enzyme increase_temp->check_enzyme decrease_time Decrease Incubation Time check_time_conc->decrease_time Yes decrease_conc Decrease Probe Concentration check_time_conc->decrease_conc Yes optimize_wash Optimize Washing Steps check_time_conc->optimize_wash No decrease_time->optimize_wash decrease_conc->optimize_wash

Caption: Troubleshooting logic for this compound labeling experiments.

References

Technical Support Center: Removal of Unreacted FP-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted FP-Biotin from samples following biotinylation reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a comparison of common removal methods, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of excess biotin (B1667282).

Problem Possible Cause Solution
Low Recovery of Biotinylated Protein Protein Precipitation: Over-biotinylation can lead to protein aggregation and precipitation.[1]Reduce the molar ratio of the biotinylation reagent to the protein in your reaction. If precipitation has occurred, attempt to resolubilize the protein by adjusting the buffer pH.[2]
Non-specific Binding to Purification Matrix: The protein may be sticking to the dialysis membrane or spin column material.For dialysis, select a membrane with low protein-binding properties. For spin columns, ensure the column material is suitable for your protein. Adding a carrier protein like BSA may help, if compatible with downstream applications.[2]
Sample Loss During Handling: Multiple transfer steps, especially with small volumes, can lead to significant sample loss.Minimize the number of tube transfers. Use low-binding microcentrifuge tubes. For small volumes, consider using microdialysis or spin columns designed for small sample volumes.[2]
Inefficient Removal of Free Biotin Inadequate Purification Parameters: Insufficient dialysis time or buffer changes, or an incorrect molecular weight cut-off (MWCO) for spin columns.Dialysis: Increase the dialysis duration and the number of buffer changes. It is often recommended to perform multiple buffer changes over 24-48 hours.[2] Spin Columns: Ensure the MWCO of the resin is appropriate to separate your labeled molecule from the small biotin molecule. A 7 kDa MWCO is often effective for proteins.[2]
Competition for Binding: In affinity purification methods using streptavidin, excess free biotin will saturate the binding sites on the beads, preventing the capture of the biotinylated molecule.[2]Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before affinity purification.[2]
High Background in Downstream Assays Residual Free Biotin: Incomplete removal of unreacted biotin can lead to non-specific signals in assays that use streptavidin or avidin (B1170675) conjugates.[2]Optimize the chosen removal method by increasing dialysis time/buffer changes or by performing a second pass through a spin column.
Over-biotinylation of Antibody: Excessive biotinylation can increase non-specific binding in immunoassays.Reduce the molar ratio of biotin to your antibody during the conjugation reaction.
Endogenous Biotin: Some samples, particularly from tissues like the liver and kidney, contain naturally biotinylated proteins that can be detected by streptavidin conjugates.Block endogenous biotin by pre-incubating the sample with unlabeled streptavidin, followed by an incubation with free biotin before adding your biotinylated probe.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted biotin?

A1: The three most common methods are dialysis, size-exclusion chromatography (often in the form of spin columns), and affinity purification using streptavidin-coated beads.[2][3]

Q2: How do I choose the best method for my experiment?

A2: The choice depends on factors such as your sample volume, the desired purity, the time constraints of your experiment, and the downstream application. The table below provides a comparison to aid in your decision.

Q3: Can I reuse streptavidin beads after capturing my biotinylated protein?

A3: Due to the extremely high affinity of the streptavidin-biotin interaction, elution of the biotinylated molecule often requires harsh, denaturing conditions.[4] Therefore, reusing the beads is generally not recommended as they may not retain their full binding capacity. However, some specialized resins with lower binding affinities are designed for reuse.

Q4: My protein is very sensitive. Which removal method is the gentlest?

A4: Dialysis is generally considered the gentlest method as it does not involve harsh chemicals or high centrifugal forces. However, it is also the most time-consuming.

Q5: I'm working with a very small sample volume. What is the best method?

A5: Spin columns are ideal for small sample volumes, typically in the range of 20-700 µL.[2] Microdialysis cassettes are also available for small volumes.

Data Presentation: Comparison of Biotin Removal Methods

Method Principle Typical Protein Recovery Efficiency of Free Biotin Removal Speed Sample Volume Advantages Disadvantages
Dialysis Diffusion across a semi-permeable membrane based on molecular weight.>90%>99%[5]Slow (24-48 hours)[2][6]>100 µLGentle, high purity.Time-consuming, potential for sample dilution.
Spin Columns (Size-Exclusion Chromatography) Separation based on molecular size. Larger biotinylated proteins pass through while smaller, unreacted biotin molecules are retained in the resin.[2]~100%[1]~80% per run (can be repeated)[1]Fast (under 15 minutes)[7]20-700 µL[2]Fast, high recovery, suitable for small volumes.May not achieve the same level of purity as dialysis in a single run.
Streptavidin/Avidin Beads Affinity capture of biotinylated molecules. Unreacted biotin is washed away.>90%[3]>95%[3]Moderate (30-60 minutes)VariableHigh specificity, can be used for purification and removal simultaneously.Requires an elution step which can be harsh, potential for bead contamination in the final sample.

Experimental Protocols

Protocol 1: Dialysis

This method is suitable for sample volumes typically greater than 100 µL.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins)

  • Dialysis buffer (e.g., PBS), chilled to 4°C

  • Stir plate and stir bar

  • Beaker or container large enough to hold at least 100 times the sample volume

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[2]

  • Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.[2]

  • Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.[2]

  • Place the beaker on a stir plate and stir gently at 4°C.[2]

  • Allow dialysis to proceed for at least 4 hours. For optimal removal, it is recommended to perform several buffer changes over a period of 24-48 hours.[2][6]

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.[2]

Protocol 2: Spin Column (Size-Exclusion Chromatography)

This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).

Materials:

  • Spin column with an appropriate MWCO (e.g., 7 kDa)

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[2]

  • Discard the flow-through and place the column in a new collection tube.[2]

  • Slowly apply the biotinylated sample to the center of the resin bed.[2]

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[2]

  • The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[2]

Protocol 3: Streptavidin-Coated Magnetic Beads

This protocol is for the specific capture and purification of biotinylated molecules, which inherently removes unreacted biotin.

Materials:

  • Streptavidin-coated magnetic beads

  • Magnetic stand

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)

  • Neutralization Buffer (if using a low pH elution buffer, e.g., 1 M Tris, pH 8.5)

Procedure:

  • Resuspend the magnetic beads in their storage buffer.

  • Transfer the desired amount of bead slurry to a clean tube.

  • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.[8]

  • Add Binding/Wash Buffer to wash the beads. Resuspend the beads and then pellet them again using the magnetic stand. Repeat this wash step twice.[2]

  • After the final wash, resuspend the beads in Binding/Wash Buffer.

  • Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.[2]

  • Pellet the beads with the magnetic stand and discard the supernatant, which contains the unbound material and excess this compound.[2]

  • Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.[2]

  • To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.[2]

  • Pellet the beads with the magnetic stand and carefully transfer the supernatant containing your purified molecule to a new tube.[2]

  • If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.[2]

Visualizations

experimental_workflow_dialysis cluster_prep Sample Preparation cluster_dialysis Dialysis cluster_recovery Sample Recovery start Biotinylated Sample (with excess this compound) prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Dialysis Cassette prep_membrane->load_sample dialyze Dialyze against Buffer (4°C with stirring) load_sample->dialyze buffer_change Change Dialysis Buffer (repeat 2-3 times) dialyze->buffer_change 2-4 hours buffer_change->dialyze Repeat recover Recover Purified Biotinylated Sample buffer_change->recover After final change end Purified Sample recover->end

Caption: Workflow for removing unreacted this compound using dialysis.

experimental_workflow_spin_column cluster_prep Column Preparation cluster_separation Separation cluster_collection Sample Collection start Biotinylated Sample prep_column Prepare Spin Column (remove storage buffer) start->prep_column load_sample Load Sample onto Resin prep_column->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Flow-through centrifuge->collect waste Unreacted Biotin (retained in column) centrifuge->waste end Purified Sample collect->end signaling_pathway_streptavidin_beads cluster_binding Binding cluster_wash Washing cluster_elution Elution sample Biotinylated Sample + Unreacted Biotin incubate Incubate sample->incubate beads Streptavidin Magnetic Beads beads->incubate wash1 Wash 1 incubate->wash1 Capture wash2 Wash 2 wash1->wash2 Remove Unreacted Biotin wash3 Wash 3 wash2->wash3 elute Elute wash3->elute purified_protein Purified Biotinylated Protein elute->purified_protein

References

Validation & Comparative

A Comparative Guide to Validating FP-Biotin Targets Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and chemical biology, the identification of specific protein targets for bioactive small molecules is a critical step. Fluorophosphonate-biotin (FP-Biotin) probes have emerged as powerful tools for activity-based protein profiling (ABPP), enabling the selective labeling and enrichment of active serine hydrolases within complex proteomes. However, the identification of a protein target using a chemical probe necessitates rigorous validation to ensure that the observed interaction is specific and biologically relevant. Genetic knockout, particularly through CRISPR-Cas9 technology, stands as a gold-standard method for such validation.[1]

This guide provides an objective comparison of methodologies for validating this compound targets, with a focus on the application of genetic knockouts. We will delve into the experimental protocols, present quantitative data, and offer visualizations to facilitate a comprehensive understanding of this validation workflow.

Comparison of Target Validation Methods

While genetic knockout is a highly definitive validation method, other techniques can also provide valuable, albeit sometimes less conclusive, evidence of target engagement. The choice of method often depends on the specific research question, available resources, and the nature of the target protein.

MethodPrincipleAdvantagesDisadvantages
Genetic Knockout (e.g., CRISPR-Cas9) The gene encoding the putative target protein is permanently removed from the genome.Provides definitive evidence of the target's role; enables the study of loss-of-function phenotypes.[1]Can be time-consuming and technically challenging to generate and validate knockout cell lines; potential for off-target effects of the gene-editing machinery.[2]
RNA Interference (RNAi) Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to temporarily reduce the expression of the target protein.Relatively quick and less labor-intensive than generating a stable knockout line.Incomplete knockdown can lead to ambiguous results; potential for off-target effects, where the RNAi molecule affects other genes.[3]
Pharmacological Inhibition A selective small molecule inhibitor is used to block the activity of the putative target protein.Allows for temporal control of target inhibition; can be used in a wide range of cell types and in vivo models.The inhibitor may have off-target effects, leading to misinterpretation of the results; requires a highly selective and well-characterized inhibitor.[1]
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding.Can be performed in intact cells and tissues; does not require modification of the compound or the target.May not be suitable for all targets; can be influenced by factors other than direct binding.[4]
Photoaffinity Labeling (PAL) A photoreactive group on a probe forms a covalent bond with the target upon UV irradiation.Can capture both high- and low-affinity interactions; provides a "snapshot" of the binding event.Can be technically challenging; the photoreactive group may alter the compound's properties.[4]

Experimental Workflow: From this compound Labeling to Knockout Validation

The following diagram illustrates the typical workflow for identifying and validating an this compound target using genetic knockout.

G cluster_0 Target Identification cluster_1 Target Validation A Incubate Cell Lysate with this compound B Streptavidin Pulldown A->B C SDS-PAGE and Western Blot B->C D Mass Spectrometry (Target ID) C->D E Generate Target Knockout (KO) Cell Line (CRISPR-Cas9) D->E Identified Target F Validate KO (Sequencing, Western Blot) E->F G This compound Labeling of WT and KO Lysates F->G H Comparative Analysis (Western Blot) G->H

Caption: Experimental workflow for this compound target identification and validation.

Detailed Experimental Protocols

Protocol 1: this compound Pulldown Assay

This protocol outlines the steps for labeling active serine hydrolases with this compound and enriching them for identification.

Materials:

  • Cell lysate

  • This compound probe (e.g., from a commercial supplier)

  • Streptavidin-conjugated magnetic beads

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

  • Magnetic rack

Procedure:

  • Lysate Preparation: Prepare a cell lysate from your cells of interest. Determine the protein concentration using a standard protein assay.

  • This compound Labeling: Incubate the cell lysate (e.g., 1 mg of total protein) with the this compound probe (typically 1-5 µM final concentration) for 30-60 minutes at room temperature with gentle rotation.

  • Bead Preparation: While the labeling reaction is incubating, wash the streptavidin magnetic beads with Binding/Wash Buffer according to the manufacturer's instructions.

  • Capture of Biotinylated Proteins: Add the pre-washed streptavidin beads to the labeled lysate and incubate for 1 hour at 4°C with gentle rotation to capture the this compound-protein complexes.[5]

  • Washing: Place the tube on a magnetic rack to pellet the beads.[5] Remove the supernatant and wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the sample for 5-10 minutes to elute the captured proteins from the beads.

  • Analysis: The eluted proteins can be resolved by SDS-PAGE and visualized by Western blotting with a streptavidin-HRP conjugate or subjected to mass spectrometry for protein identification.

Protocol 2: CRISPR-Cas9 Knockout Validation

This protocol provides a general overview of how to validate the identity of an this compound target using a CRISPR-Cas9 generated knockout cell line.

Materials:

  • Wild-type (WT) and knockout (KO) cell lines for the target protein

  • This compound probe

  • Antibody against the target protein

  • Streptavidin-HRP conjugate

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Lysis: Culture the WT and KO cell lines under identical conditions. Harvest the cells and prepare lysates as described in Protocol 1.

  • Validation of Knockout: Confirm the successful knockout of the target protein in the KO cell line at both the genomic and proteomic levels.

    • Genomic Validation: Perform Sanger sequencing or next-generation sequencing (NGS) of the targeted genomic locus to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.[6]

    • Proteomic Validation: Perform a Western blot on the WT and KO cell lysates using an antibody specific to the target protein. The band corresponding to the target protein should be present in the WT lysate and absent in the KO lysate.[6]

  • This compound Labeling: Label the WT and KO cell lysates with the this compound probe as described in Protocol 1.

  • Comparative Analysis:

    • Resolve the labeled lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a streptavidin-HRP conjugate to visualize all this compound labeled proteins.

  • Interpretation: The band corresponding to the putative target protein should be present in the this compound labeled WT lysate but absent in the labeled KO lysate. This provides strong evidence that the protein identified is indeed the correct target of the this compound probe.

Quantitative Data Presentation

The following table presents representative data from an experiment designed to validate a hypothetical serine hydrolase, "Protein X," as a target of this compound using a CRISPR-Cas9 knockout cell line.

Cell LineThis compound LabelingWestern Blot (Anti-Protein X)Western Blot (Streptavidin-HRP)Interpretation
Wild-Type (WT) +Band present at expected MWBand present at expected MWProtein X is expressed and labeled by this compound.
Protein X KO +Band absentBand absent at expected MWLoss of Protein X expression leads to the disappearance of the corresponding this compound labeled band, validating it as a target.
WT -Band present at expected MWNo bandsDemonstrates that the signal in the streptavidin blot is dependent on this compound labeling.
Protein X KO -Band absentNo bandsNegative control.

Signaling Pathway Example: Endocannabinoid System

A prominent example of a signaling pathway involving a serine hydrolase that is a target of this compound is the endocannabinoid system. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, is a key enzyme in this pathway responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[4][7] Genetic or pharmacological inactivation of FAAH leads to elevated levels of AEA, which in turn modulates cannabinoid receptor signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Activates NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes AEA->CB1 Binds to (Retrograde Signaling) FAAH FAAH AEA->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid

Caption: Endocannabinoid signaling pathway highlighting the role of FAAH.

In this pathway, the validation of FAAH as an this compound target would involve demonstrating the absence of this compound labeling of FAAH in a FAAH knockout model. This would confirm that the probe is indeed binding to active FAAH and that the observed downstream effects of FAAH inhibition are due to the on-target activity.

Conclusion

The validation of targets identified through activity-based protein profiling with probes like this compound is paramount for the progression of drug discovery projects. Genetic knockout using CRISPR-Cas9 provides an unambiguous method to confirm target identity and to probe the functional consequences of target engagement. While other methods offer complementary information, the definitive nature of genetic knockout makes it an indispensable tool in the modern chemical biologist's arsenal. By combining the power of chemical probes with precise genetic editing, researchers can confidently identify and validate novel drug targets, paving the way for the development of new therapeutics.

References

A Comparative Guide to FP-Biotin and Other Serine Hydrolase Probes for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Fluorophosphonate-Biotin (FP-Biotin) with other prominent serine hydrolase probes used in activity-based protein profiling (ABPP). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate probe for their experimental needs by offering objective performance comparisons and supporting experimental data.

Introduction to Serine Hydrolase Probes

Serine hydrolases are one of the largest and most diverse enzyme families, playing crucial roles in a myriad of physiological processes.[1] Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technique to study the functional state of these enzymes in complex biological systems.[2][3] ABPP utilizes active site-directed covalent probes to label and identify active enzymes.

This compound is a widely used, broad-spectrum serine hydrolase probe.[4] The fluorophosphonate (FP) "warhead" covalently modifies the catalytic serine residue in the active site of target enzymes, while the biotin (B1667282) tag allows for the enrichment of labeled proteins for subsequent identification and analysis by mass spectrometry.[3][4][5]

Comparison of Serine Hydrolase Probes

While this compound is a versatile tool, a variety of other probes have been developed with different reporter tags and reactive groups, each offering distinct advantages. The choice of probe can significantly impact experimental outcomes, influencing factors such as cell permeability, labeling efficiency, and target specificity.

Probe Architectures and Labeling Strategies

Serine hydrolase probes typically consist of three key components: a reactive group (warhead), a linker, and a reporter tag. The warhead provides the covalent reactivity with the active site serine. The linker can influence the probe's solubility and target selectivity. The reporter tag enables detection and/or enrichment of the labeled enzymes.

Common Reporter Tags:

  • Biotin: Used for affinity purification of labeled proteins using streptavidin beads.[2][3]

  • Fluorophores (e.g., TAMRA, Rhodamine, Fluorescein): Allow for in-gel fluorescence scanning to visualize labeled enzymes.[5]

  • Alkyne or Azide: "Clickable" handles that allow for the subsequent attachment of a reporter tag in a two-step labeling procedure. This approach is particularly useful for in vivo or in situ labeling due to the smaller size and potentially better cell permeability of the initial probe.[6]

Alternative Reactive Groups:

  • Phenyl Phosphonates: Offer an alternative to fluorophosphonates and have been reported to exhibit improved cell permeability and tunable reactivity.[7]

  • Carbamates and Triazole Ureas: These have also been developed as serine hydrolase-directed reactive groups.

The general workflow for activity-based protein profiling involves labeling the proteome with the probe, followed by either direct visualization (for fluorescent probes) or enrichment and identification (for biotinylated probes).

General Workflow of Activity-Based Protein Profiling (ABPP) cluster_detection Detection/Analysis Proteome Complex Proteome (e.g., cell lysate, tissue homogenate) Labeled_Proteome Covalently Labeled Serine Hydrolases Proteome->Labeled_Proteome Incubation Probe Serine Hydrolase Probe (e.g., this compound) Probe->Labeled_Proteome Gel In-gel Fluorescence Scanning (Fluorescent Probes) Labeled_Proteome->Gel Enrichment Streptavidin Enrichment (Biotin Probes) Labeled_Proteome->Enrichment MS LC-MS/MS Analysis (Identification & Quantification) Enrichment->MS

Figure 1. A diagram illustrating the general workflow of an activity-based protein profiling experiment.

Quantitative Performance Comparison

The following tables summarize the available quantitative data comparing the performance of this compound with other serine hydrolase probes. It is important to note that direct head-to-head comparisons across all parameters in a single study are rare. The data presented here is collated from various sources, and experimental conditions may differ.

ProbeTarget Enzyme(s)IC50 (nM)Reference
FP-based Probe (Fluorescent) Dipeptidyl Peptidases 8 & 9Varies (used for competitive ABPP)[8]
BIA 10-2474 (Inhibitor) Fatty Acid Amide Hydrolase (FAAH)50 - 70 (in situ)[9]
PF04457845 (Inhibitor) Fatty Acid Amide Hydrolase (FAAH)1 - 10 (in vitro)[9]
Table 1: Comparative IC50 values of inhibitors determined using competitive ABPP with FP-based probes. This table illustrates how FP probes are used to quantify the potency of inhibitors against specific serine hydrolases.
Probe ComparisonRelative Labeling EfficiencyTarget(s)Reference
FP-alkyne vs. FP-fluorescein 5- to 30-fold higher for FP-alkyneRecombinant serine proteases and endogenous hydrolases in CaCo2 cell lysate[6]
This compound vs. FP-desthiobiotin Stronger enrichment with this compoundSerine hydrolases in CHO cell culture supernatant
Table 2: Comparison of labeling efficiency between different serine hydrolase probes. Higher labeling efficiency can lead to improved sensitivity in detecting low-abundance enzymes.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable and comparable data. Below are protocols for key experiments in serine hydrolase profiling.

Protocol 1: Gel-Based Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This protocol is adapted from methodologies used to assess inhibitor potency and selectivity.[10][11]

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and determine the protein concentration.

  • Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of protein in 50 µL) into microcentrifuge tubes. Add the inhibitor of interest at varying concentrations (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add a fluorescent FP probe (e.g., FP-TAMRA) to each reaction to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.

  • SDS-PAGE: Quench the reactions by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins on a polyacrylamide gel.

  • Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the protein band corresponding to the target enzyme for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: LC-MS/MS-Based Serine Hydrolase Profiling with this compound

This protocol outlines the enrichment and identification of serine hydrolases from a complex proteome using this compound.[12][13]

  • Proteome Labeling: Incubate the proteome (e.g., 1 mg of protein) with this compound (typically 2-5 µM) for 1 hour at room temperature.

  • Reduction and Alkylation: Denature the proteins (e.g., with urea), reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin.

  • Enrichment of Biotinylated Peptides: Add streptavidin-agarose beads to the peptide mixture and incubate to capture the this compound labeled peptides.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the biotinylated peptides from the beads.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the site of probe modification.

Signaling Pathway Visualization: Endocannabinoid Signaling

Serine hydrolases play a critical role in regulating the levels of endocannabinoid signaling lipids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[14][15][16] FP probes have been instrumental in identifying and characterizing the enzymes involved in this pathway.[14][15][16] The following diagram illustrates the key serine hydrolases in the endocannabinoid signaling pathway.

Serine Hydrolases in Endocannabinoid Signaling cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation NAPE N-Arachidonoyl- phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD (Non-Serine Hydrolase) NAPE->NAPE_PLD ABHD4 ABHD4 (Serine Hydrolase) NAPE->ABHD4 DAG Diacylglycerol (DAG) DAGL DAGLα/β (Serine Hydrolase) DAG->DAGL AEA Anandamide (AEA) NAPE_PLD->AEA ABHD4->AEA Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG CB1R Cannabinoid Receptor 1 (CB1R) AEA->CB1R Activates FAAH FAAH (Serine Hydrolase) AEA->FAAH Hydrolyzes Two_AG->CB1R Activates MAGL MAGL (Serine Hydrolase) Two_AG->MAGL Hydrolyzes (Major) ABHD6 ABHD6 (Serine Hydrolase) Two_AG->ABHD6 Hydrolyzes (Minor) Arachidonic_Acid1 Arachidonic Acid FAAH->Arachidonic_Acid1 Ethanolamine Ethanolamine FAAH->Ethanolamine Arachidonic_Acid2 Arachidonic Acid MAGL->Arachidonic_Acid2 Glycerol Glycerol MAGL->Glycerol ABHD6->Arachidonic_Acid2 ABHD6->Glycerol

Figure 2. A diagram of the endocannabinoid signaling pathway highlighting the roles of key serine hydrolases.

Conclusion

This compound remains a cornerstone probe for the activity-based profiling of serine hydrolases due to its broad reactivity and the robust workflows established for its use. However, the expanding toolkit of serine hydrolase probes offers researchers the ability to tailor their experimental approach to specific needs. Probes with enhanced cell permeability, such as some phenyl phosphonates and alkyne-functionalized FPs, are advantageous for in vivo and live-cell imaging studies. The choice of reporter tag is also critical, with fluorescent probes enabling rapid, gel-based analysis and biotin tags facilitating in-depth proteomic identification. By carefully considering the quantitative performance data and the specific requirements of their research questions, scientists can select the optimal probe to advance their understanding of the functional roles of serine hydrolases in health and disease.

References

A Head-to-Head Battle: FP-Biotin vs. Fluorescent Probes for Activity-Based Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal probe for monitoring enzyme activity.

In the dynamic field of drug discovery and chemical biology, activity-based protein profiling (ABPP) has emerged as a powerful technique to study the functional state of enzymes in their native environment. Central to this methodology are activity-based probes (ABPs), which are small molecules that covalently bind to the active site of specific enzymes. The choice of reporter tag on these probes, most commonly a biotin (B1667282) derivative (like FP-Biotin) or a fluorophore, dictates the downstream analytical workflow and the nature of the data obtained. This guide provides an objective comparison of this compound and fluorescent probes, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental designs.

At a Glance: Key Differences and Applications

FeatureThis compound ProbesFluorescent Probes (e.g., FP-Rhodamine, FP-TAMRA)
Primary Application Enrichment of labeled proteins for identification and quantification by mass spectrometry (MS).[1][2][3][4]Direct visualization of active enzymes via in-gel fluorescence scanning.[2][3][5]
Detection Method Streptavidin affinity purification followed by LC-MS/MS.[1][2][4]In-gel fluorescence scanning.[2][3][5]
Data Output Comprehensive identification and quantification of labeled proteins and their sites of modification.Relative quantification of enzyme activity based on fluorescence intensity of bands on a gel.
Throughput Lower throughput due to the multi-step nature of MS sample preparation and analysis.Higher throughput for rapid screening of multiple samples.[5]
Sensitivity High sensitivity for detecting low-abundance enzymes due to the enrichment step.[6]Generally lower sensitivity compared to MS-based methods, especially for low-abundance proteins.[5]
Strengths - In-depth proteome-wide profiling.- Precise identification of enzyme targets.- Amenable to quantitative proteomics (e.g., SILAC, iTRAQ).[7]- Rapid and straightforward visualization.- Suitable for high-throughput screening of inhibitors.- Provides a quick overview of changes in enzyme activity.
Limitations - Indirect detection.- Potential for non-specific binding to streptavidin.- More complex and time-consuming workflow.- Limited resolution; a single band may contain multiple proteins.- Difficult to identify unknown labeled proteins without further analysis.- Potential for fluorophore to alter probe properties.[6]

Experimental Workflows: A Visual Guide

The selection of an this compound or a fluorescent probe directs the experimental path. The following diagrams illustrate the distinct workflows for each probe type.

FP_Biotin_Workflow cluster_labeling Sample Labeling cluster_enrichment Enrichment cluster_analysis Analysis Proteome Proteome (Cell Lysate/Tissue Homogenate) Labeled_Proteome Biotin-Labeled Proteome Proteome->Labeled_Proteome Incubation FP_Biotin This compound Probe FP_Biotin->Labeled_Proteome Enriched_Proteins Enriched Biotinylated Proteins Labeled_Proteome->Enriched_Proteins Affinity Purification Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enriched_Proteins Digestion On-Bead Digestion Enriched_Proteins->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

This compound Workflow for Mass Spectrometry Analysis.

Fluorescent_Probe_Workflow cluster_labeling Sample Labeling cluster_separation Separation cluster_analysis Analysis Proteome Proteome (Cell Lysate/Tissue Homogenate) Labeled_Proteome Fluorescently-Labeled Proteome Proteome->Labeled_Proteome Incubation Fluorescent_Probe Fluorescent Probe (e.g., FP-TAMRA) Fluorescent_Probe->Labeled_Proteome SDS_PAGE SDS-PAGE Labeled_Proteome->SDS_PAGE Gel_Scanner In-Gel Fluorescence Scanner SDS_PAGE->Gel_Scanner Data_Analysis Band Intensity Quantification Gel_Scanner->Data_Analysis

Fluorescent Probe Workflow for In-Gel Analysis.

Case Study: Monitoring Caspase Activity in Apoptosis

The apoptosis signaling cascade, orchestrated by a family of proteases called caspases, provides an excellent biological context to compare the utility of this compound and fluorescent probes. Both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspaces (e.g., caspase-3, -6, -7) can be targeted by activity-based probes.[8][9]

A combined experimental approach allows for both visualization and in-depth identification of active caspases during apoptosis.

Apoptosis_ABPP_Workflow cluster_induction Apoptosis Induction cluster_labeling Parallel Labeling cluster_analysis Dual Analysis Cells Cell Culture Apoptotic_Cells Apoptotic Cells Cells->Apoptotic_Cells Apoptosis_Inducer Apoptosis Inducer (e.g., Staurosporine) Apoptosis_Inducer->Apoptotic_Cells Lysate Cell Lysate Apoptotic_Cells->Lysate Biotin_Labeled Biotin-Labeled Lysate Lysate->Biotin_Labeled Fluorescent_Labeled Fluorescently-Labeled Lysate Lysate->Fluorescent_Labeled FP_Biotin This compound Caspase Probe FP_Biotin->Biotin_Labeled Fluorescent_Probe Fluorescent Caspase Probe Fluorescent_Probe->Fluorescent_Labeled Enrichment Streptavidin Enrichment Biotin_Labeled->Enrichment SDS_PAGE SDS-PAGE Fluorescent_Labeled->SDS_PAGE MS_Analysis LC-MS/MS Enrichment->MS_Analysis Caspase_ID Caspase Identification & Quantification MS_Analysis->Caspase_ID Gel_Imaging In-Gel Fluorescence Imaging SDS_PAGE->Gel_Imaging Activity_Profile Caspase Activity Profile Gel_Imaging->Activity_Profile

Combined workflow for apoptosis analysis.

Quantitative Comparison: A Simulated Head-to-Head Experiment

While direct comparative studies providing extensive quantitative data are limited, we can project the expected outcomes based on the known performance of each method for profiling serine hydrolase activity in a complex proteome.

ParameterThis compound with LC-MS/MSFP-TAMRA with In-Gel Fluorescence
Number of Identified Serine Hydrolases >5010-20 distinct bands
Limit of Detection Low nanomolar to picomolar rangeNanomolar range
Dynamic Range 3-5 orders of magnitude2-3 orders of magnitude
Quantitative Accuracy (CV) < 20%20-30%
Time to Result 2-3 days4-6 hours

This table represents estimated values based on typical performance and may vary depending on the specific experimental conditions and instrumentation.

Detailed Experimental Protocols

Protocol 1: In-Gel Fluorescence Profiling of Serine Hydrolase Activity with FP-TAMRA

Materials:

  • Proteome sample (e.g., cell lysate or tissue homogenate) at 1-2 mg/mL in a suitable buffer (e.g., PBS).

  • FP-TAMRA probe (100X stock in DMSO).

  • 2X Laemmli sample buffer.

  • SDS-PAGE equipment and reagents.

  • Fluorescence gel scanner.

Procedure:

  • To 49 µL of proteome sample, add 1 µL of 100X FP-TAMRA probe stock (final concentration 1X). For a negative control, add 1 µL of DMSO.

  • Incubate the reaction at room temperature for 30 minutes.

  • Stop the reaction by adding 50 µL of 2X Laemmli sample buffer and boil for 5 minutes.

  • Load 20 µL of the sample onto an SDS-PAGE gel and perform electrophoresis.

  • After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for TAMRA.

  • Quantify the fluorescence intensity of the bands to determine the relative activity of the labeled enzymes.

Protocol 2: Mass Spectrometry-Based Profiling of Serine Hydrolase Activity with this compound

Materials:

  • Proteome sample (1-2 mg/mL).

  • This compound probe (100X stock in DMSO).

  • Streptavidin-agarose beads.

  • Wash buffers (e.g., PBS with 0.1% SDS, PBS).

  • Trypsin solution.

  • LC-MS/MS system.

Procedure:

  • To 1 mL of proteome sample, add 10 µL of 100X this compound probe stock. For a negative control, add 10 µL of DMSO.

  • Incubate at room temperature for 1 hour.

  • Add pre-washed streptavidin-agarose beads to the labeled proteome and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.

  • Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Perform on-bead tryptic digestion of the captured proteins overnight at 37°C.

  • Collect the resulting peptides and analyze by LC-MS/MS for protein identification and quantification.

Conclusion

The choice between this compound and fluorescent probes for activity-based profiling is contingent on the specific research question and experimental goals. Fluorescent probes offer a rapid and high-throughput method for visualizing changes in enzyme activity, making them ideal for initial screens and inhibitor profiling.[5] In contrast, this compound probes, coupled with mass spectrometry, provide a more comprehensive and in-depth analysis, enabling the identification and quantification of a larger number of active enzymes with high sensitivity.[1][6] For a complete functional characterization of enzyme families in complex biological systems, a combinatorial approach that leverages the strengths of both probe types is often the most powerful strategy.

References

A Researcher's Guide to Alternatives for FP-Biotin in Activity-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to profile enzyme activities in complex biological systems, the fluorophosphonate-biotin (FP-Biotin) probe has long been a staple for targeting serine hydrolases. However, the landscape of chemical proteomics is evolving, with several alternative activity-based probes (ABPs) emerging that offer distinct advantages over the traditional this compound. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

This guide delves into three primary categories of alternatives to this compound: "clickable" alkyne and azide-functionalized probes, probes with alternative reactive "warheads" such as phenyl phosphonates, and probes featuring alternative affinity tags like desthiobiotin. We will explore the performance of these alternatives in terms of labeling efficiency, cell permeability, and enrichment specificity, providing a framework for choosing the optimal probe for your specific application.

Comparison of Alternative Activity-Based Probes to this compound

The following tables summarize the key features and performance metrics of the discussed alternatives compared to the conventional this compound probe.

Probe TypeReactive Group ("Warhead")Affinity TagKey AdvantagesKey Disadvantages
This compound Fluorophosphonate (FP)Biotin (B1667282)Well-established, commercially available.Bulky tag can reduce cell permeability; strong biotin-streptavidin interaction can lead to harsh elution conditions and background from endogenous biotinylated proteins.
"Clickable" FP-Alkyne/Azide Fluorophosphonate (FP)Alkyne or AzideImproved cell permeability due to small tag size; modularity allows for the attachment of various reporter tags (biotin, fluorophores) post-labeling.[1][2]Requires an additional "click" chemistry reaction step.
Phenyl Phosphonate (B1237965) Probes Phenyl PhosphonateAlkyne or AzideTunable reactivity by modifying the leaving group; often easier to synthesize than FP probes; good cell permeability.[3][4][5]May have different selectivity profiles compared to FP probes.
FP-Desthiobiotin Fluorophosphonate (FP)DesthiobiotinMilder elution conditions from streptavidin due to lower binding affinity, preserving protein complexes.[6][7]Lower affinity may lead to less efficient capture compared to biotin in some cases.

Quantitative Performance Data

Direct quantitative comparisons across different platforms and studies can be challenging. However, data from specific studies provide valuable insights into the performance of these alternative probes.

Table 2: Comparison of Labeling Efficiency between FP-Alkyne and FP-Fluorescein Probes

Enzyme/LysateRelative Labeling Efficiency (FP-Alkyne vs. FP-Fluorescein)Reference
Recombinant DPP4~5-fold higher[1][8]
Recombinant DPP8~10-fold higher[1][8]
Recombinant DPP9~15-fold higher[1][8]
Recombinant PEP>30-fold higher[1][8]
Caco2 Cell Lysate (average of 5 enzymes)5 to >30-fold higher[1][8]

Note: FP-Fluorescein is used as a proxy for this compound in terms of the impact of a bulky tag on labeling. The data indicates significantly higher labeling efficiency for the smaller, clickable FP-alkyne probe.

Table 3: Comparison of Serine Hydrolase Enrichment by Phenyl Phosphonate Probes in Mouse Brain Lysate

ProbeNumber of Identified Serine HydrolasesReference
Phenyl Phosphonate Probe 375[4]
Phenyl Phosphonate Probe 485[4]
Phenyl Phosphonate Probe 592[4]

This data demonstrates the potential of phenyl phosphonate probes with different leaving groups to capture a broad range of serine hydrolases, with some identifying more than a representative fluorophosphonate probe in the same study.

Table 4: Comparison of Enrichment Efficiency between this compound and FP-Desthiobiotin Probes

Target Enzymes (Serine Hydrolases)Relative Enrichment (this compound vs. FP-Desthiobiotin)Reference
Multiple Lipases and Esterases in CHO cell culture supernatantThis compound showed stronger enrichment for most serine hydrolases.[6]

This study suggests that while desthiobiotin allows for milder elution, this compound may provide more efficient enrichment for some targets.

Experimental Workflows and Signaling Pathways

To visualize the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.

General Workflow for Activity-Based Protein Profiling (ABPP) cluster_labeling Labeling cluster_enrichment Enrichment (for Biotin/Desthiobiotin) cluster_analysis Analysis Proteome (Lysate or Live Cells) Proteome (Lysate or Live Cells) Incubation with ABP Incubation with ABP Proteome (Lysate or Live Cells)->Incubation with ABP Covalent Modification of Active Enzymes Labeled Proteome Labeled Proteome Incubation with ABP->Labeled Proteome Streptavidin Affinity Capture Streptavidin Affinity Capture Labeled Proteome->Streptavidin Affinity Capture High Affinity Binding Wash Steps Wash Steps Streptavidin Affinity Capture->Wash Steps Remove Non-specific Binders Elution Elution Wash Steps->Elution Proteolysis (e.g., Trypsin Digestion) Proteolysis (e.g., Trypsin Digestion) Elution->Proteolysis (e.g., Trypsin Digestion) LC-MS/MS Analysis LC-MS/MS Analysis Proteolysis (e.g., Trypsin Digestion)->LC-MS/MS Analysis Protein Identification and Quantification Protein Identification and Quantification LC-MS/MS Analysis->Protein Identification and Quantification

Caption: General workflow for activity-based protein profiling.

Comparison of One-Step (this compound) vs. Two-Step ('Clickable') ABPP cluster_onestep One-Step ABPP (this compound) cluster_twostep Two-Step ABPP ('Clickable' Probe) Proteome_1 Proteome Labeled_Proteome_1 Biotinylated Proteome Proteome_1->Labeled_Proteome_1 Incubation FP_Biotin This compound Probe FP_Biotin->Labeled_Proteome_1 Downstream Analysis Downstream Analysis Labeled_Proteome_1->Downstream Analysis Proteome_2 Proteome Labeled_Proteome_2 Alkyne-Labeled Proteome Proteome_2->Labeled_Proteome_2 Incubation FP_Alkyne FP-Alkyne Probe FP_Alkyne->Labeled_Proteome_2 Click_Reaction CuAAC Click Chemistry Labeled_Proteome_2->Click_Reaction Biotinylated_Proteome_2 Biotinylated Proteome Click_Reaction->Biotinylated_Proteome_2 Biotin_Azide Biotin-Azide Biotin_Azide->Click_Reaction Biotinylated_Proteome_2->Downstream Analysis

Caption: Comparison of one-step versus two-step ABPP workflows.

Mechanism of Action: FP vs. Phenyl Phosphonate Probes cluster_fp Fluorophosphonate (FP) Probe cluster_pp Phenyl Phosphonate Probe Serine_Hydrolase_1 Serine Hydrolase (Active Site Serine) Covalent_Complex_1 Covalent Enzyme-Probe Adduct Serine_Hydrolase_1->Covalent_Complex_1 Nucleophilic Attack FP_Probe FP-R Probe FP_Probe->Covalent_Complex_1 Fluoride_Leaving_Group Fluoride (Leaving Group) Covalent_Complex_1->Fluoride_Leaving_Group Release Serine_Hydrolase_2 Serine Hydrolase (Active Site Serine) Covalent_Complex_2 Covalent Enzyme-Probe Adduct Serine_Hydrolase_2->Covalent_Complex_2 Nucleophilic Attack PP_Probe Phenyl Phosphonate-R Probe PP_Probe->Covalent_Complex_2 Phenolate_Leaving_Group Phenolate (Leaving Group) Covalent_Complex_2->Phenolate_Leaving_Group Release

Caption: Comparison of FP and phenyl phosphonate probe mechanisms.

Detailed Experimental Protocols

Protocol 1: In-Cell Labeling with a "Clickable" Activity-Based Probe (FP-Alkyne)

This protocol is adapted from established methods for in-cell activity-based protein profiling.[1][8]

Materials:

  • Live cells in culture

  • FP-alkyne probe stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents:

    • Biotin-azide

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Treatment: Treat live cells with the FP-alkyne probe at a final concentration of 10-50 µM in cell culture medium. Incubate for 1-4 hours at 37°C. Include a DMSO-only control.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.

  • Proteome Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction: a. To 1 mg of proteome, add biotin-azide (final concentration 100 µM). b. Sequentially add TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM). c. Incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for 2 hours.

  • Enrichment of Labeled Proteins: a. Pellet the precipitated protein by centrifugation and resuspend in PBS containing 1% SDS. b. Add streptavidin-agarose beads and incubate for 2 hours at room temperature with rotation. c. Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis: a. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. b. Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry.

Protocol 2: Enrichment of Desthiobiotin-Labeled Proteins

This protocol highlights the milder elution conditions possible with desthiobiotin-tagged probes.[6][7]

Materials:

  • Proteome labeled with an FP-desthiobiotin probe

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.5% Triton X-100)

  • Elution buffer (e.g., PBS containing 20 mM Biotin, pH 7.2)

Procedure:

  • Binding: Incubate the desthiobiotin-labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with wash buffer to remove non-specifically bound proteins.

  • Elution: a. Resuspend the beads in elution buffer containing a high concentration of free biotin. b. Incubate for 1-2 hours at room temperature with gentle rotation to allow for competitive displacement of the desthiobiotin-labeled proteins. c. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Downstream Analysis: The eluted proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.

Conclusion

The choice of an activity-based probe is a critical decision in the design of a chemical proteomics experiment. While this compound remains a valuable tool, the alternatives presented in this guide offer significant advantages that can enhance the scope and success of your research. "Clickable" probes provide superior cell permeability and experimental flexibility. Phenyl phosphonate probes offer tunable reactivity and synthetic accessibility. Desthiobiotin-tagged probes enable the gentle elution of labeled proteins, which is crucial for preserving protein complexes. By carefully considering the experimental goals and the pros and cons of each approach, researchers can select the optimal probe to gain deeper insights into the functional proteome.

References

Confirming the Specificity of FP-Biotin Labeling in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of chemical probes is paramount for generating reliable and translatable data. This guide provides a comprehensive comparison of Fluorophosphonate-Biotin (FP-Biotin) with alternative probes for activity-based protein profiling (ABPP) of serine hydrolases, supported by experimental data and detailed protocols to validate labeling specificity.

This compound is a widely utilized activity-based probe that covalently modifies the active site serine of serine hydrolases, enabling their detection, enrichment, and identification. Its reactivity is dependent on the catalytic activity of the enzyme, making it a powerful tool for functional proteomics. However, like any chemical probe, understanding its specificity and potential for off-target interactions is crucial for accurate data interpretation.

Comparing this compound with Alternative Serine Hydrolase Probes

The choice of a probe for ABPP can significantly impact the outcome of an experiment. Factors such as the hydrophilicity of the linker and the nature of the reporter tag can influence labeling kinetics and target accessibility. Below is a comparison of this compound with common alternatives.

ProbeLinker CharacteristicsReporter TagKey AdvantagesPotential Limitations
This compound Long, hydrophobic alkyl chainBiotinStrong enrichment of labeled proteins via avidin-biotin interaction.[1]Hydrophobic linker may lead to different labeling kinetics for some enzymes compared to more hydrophilic alternatives.[2] Potential for off-target labeling of tyrosine residues.
FP-PEG-Biotin Hydrophilic poly(ethylene glycol) (PEG) chainBiotinMore hydrophilic linker can alter labeling rates for certain serine hydrolases compared to this compound.[2] May provide a more comprehensive profile of active serine hydrolases in some contexts.Labeling kinetics need to be empirically determined for enzymes of interest.
FP-TAMRA VariesTetramethylrhodamine (TAMRA) - FluorescentAllows for direct in-gel fluorescence visualization of labeled enzymes without the need for blotting with streptavidin.[3]Does not inherently allow for the enrichment of labeled proteins for mass spectrometry identification.
FP-Desthiobiotin VariesDesthiobiotinEnables enrichment of labeled proteins with streptavidin, but elution is possible under milder conditions than with biotin, preserving protein complexes.May exhibit lower enrichment efficiency for some serine hydrolases compared to this compound.
Quantitative Comparison of Probe Enrichment Efficiency

A study comparing the enrichment of various hydrolases from Chinese Hamster Ovary (CHO) cell culture supernatant demonstrated the superior enrichment capabilities of this compound over FP-desthiobiotin for most identified enzymes when analyzed by mass spectrometry.

Gene NameProtein DescriptionThis compound Enrichment (MS1 Peak Area)FP-desthiobiotin Enrichment (MS1 Peak Area)
CES1Carboxylesterase 1HighModerate
LIPLLipase, lysosomal acidHighModerate
ENPP1Ectonucleotide pyrophosphatase/phosphodiesterase family member 1HighLow
PLD3Phospholipase D family member 3HighLow
GBAGlucosylceramidase betaHighLow
Data adapted from a study on profiling active enzymes in biotherapeutics.[4]

Validating this compound Labeling Specificity

Confirming that this compound labeling is specific to the active site of the target serine hydrolases is a critical step in any ABPP experiment. The following experimental protocols are widely used to validate specificity.

Experimental Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This method is the gold standard for confirming on-target engagement and assessing the selectivity of an inhibitor. The principle lies in the competition between a known or putative inhibitor and this compound for binding to the active site of a serine hydrolase. A reduction in this compound labeling in the presence of the inhibitor indicates that both molecules are competing for the same binding site.

Materials:

  • Cell or tissue lysate

  • This compound probe

  • Serine hydrolase inhibitor of interest

  • DMSO (vehicle control)

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescence substrate

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris or PBS) and determine the protein concentration.

  • Inhibitor Incubation: Aliquot the proteome into separate tubes. To the experimental tubes, add the inhibitor of interest at various concentrations. To the control tube, add an equivalent volume of DMSO.

  • Incubate the samples for 30 minutes at room temperature to allow the inhibitor to bind to its target enzymes.

  • This compound Labeling: Add this compound to all tubes to a final concentration of 1-5 µM.

  • Incubate for 30-60 minutes at room temperature.

  • Quenching and SDS-PAGE: Quench the reaction by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Block the membrane and then probe with a streptavidin-HRP conjugate.

  • Detection: Visualize the biotinylated proteins using a chemiluminescence substrate. A dose-dependent decrease in the signal of a specific band in the inhibitor-treated lanes compared to the control lane indicates specific binding of the inhibitor to that protein.[5][6]

Experimental Protocol 2: Heat-Denaturation Control

This simple control helps to distinguish specific, activity-dependent labeling from non-specific binding. Active enzymes will be denatured by heat and will not be labeled by this compound, while non-specific binding may still occur.

Materials:

  • Cell or tissue lysate

  • This compound probe

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescence substrate

Procedure:

  • Proteome Preparation: Prepare two aliquots of the same cell or tissue lysate.

  • Heat Denaturation: Heat one aliquot at 95°C for 10 minutes to denature the proteins. Leave the other aliquot on ice.

  • This compound Labeling: Add this compound to both the native and heat-denatured lysates to a final concentration of 1-5 µM.

  • Incubate for 30-60 minutes at room temperature.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting with streptavidin-HRP as described in the competitive ABPP protocol. Specific labeling will be observed as bands present in the native lysate but absent or significantly reduced in the heat-denatured lysate.[7]

Potential for Off-Target Labeling

While this compound is highly selective for the active site serine of serine hydrolases, studies have shown that under certain conditions, it can also label other amino acid residues. A notable off-target is tyrosine.

  • Tyrosine Labeling: Research has demonstrated that this compound can covalently modify tyrosine residues in proteins that are not serine hydrolases, such as albumin, actin, and keratin.[8] This interaction appears to be dependent on the local protein environment that activates the tyrosine hydroxyl group.[8]

This off-target reactivity is an important consideration, especially in studies where this compound is used for target discovery in complex proteomes. Validation of novel "hits" using orthogonal methods is highly recommended.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

FP_Biotin_Labeling_Workflow cluster_preparation Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Lysate Cell/Tissue Lysate FP_Biotin Add this compound Lysate->FP_Biotin Incubate Incubate FP_Biotin->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE MS_Analysis Enrichment & LC-MS/MS Incubate->MS_Analysis Western_Blot Western Blot (Streptavidin-HRP) SDS_PAGE->Western_Blot

Caption: Workflow for this compound labeling of serine hydrolases.

Competitive_ABPP cluster_preincubation Pre-incubation cluster_labeling Labeling cluster_analysis Analysis Lysate Cell/Tissue Lysate Inhibitor Add Inhibitor Lysate->Inhibitor DMSO Add DMSO (Control) Lysate->DMSO FP_Biotin Add this compound Inhibitor->FP_Biotin DMSO->FP_Biotin SDS_PAGE SDS-PAGE & Western Blot FP_Biotin->SDS_PAGE Comparison Compare Labeling SDS_PAGE->Comparison

References

A Head-to-Head Battle for Serine Hydrolase Enrichment: FP-Biotin vs. FP-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in activity-based protein profiling (ABPP), the choice of enrichment probe is a critical determinant of experimental success. Fluorophosphonate (FP) probes coupled with either biotin (B1667282) or its analog, desthiobiotin, are workhorses in the field for the selective enrichment of active serine hydrolases. This guide provides a comprehensive comparison of the enrichment efficiency of FP-Biotin and FP-desthiobiotin, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

At the heart of the comparison lies the binding affinity between the probe's tag and streptavidin. Biotin exhibits an exceptionally strong interaction with streptavidin, making it a robust tool for capturing tagged proteins. However, this strong binding necessitates harsh elution conditions that can denature proteins and disrupt protein-protein interactions. In contrast, desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with a lower affinity, permitting the gentle elution of captured proteins under native conditions. This fundamental difference dictates the distinct advantages and disadvantages of each probe in enrichment experiments.

Quantitative Comparison of Enrichment Efficiency

A key consideration for researchers is the efficiency with which each probe enriches target proteins. A comparative study evaluating the enrichment of serine hydrolases from a complex biological sample demonstrated that the This compound probe generally provides stronger enrichment for most serine hydrolases compared to the FP-desthiobiotin probe [1][2]. This difference in enrichment efficiency is evident when comparing the mass spectrometry (MS) signal intensities (MS1 peak area) of identified hydrolases.

Protein (Gene Name)Protein DescriptionThis compound MS1 Peak Area (Arbitrary Units)FP-desthiobiotin MS1 Peak Area (Arbitrary Units)
CES1Carboxylesterase 1~1.8 x 1010~8.0 x 109
CES2Carboxylesterase 2~1.2 x 1010~4.0 x 109
AADACArylacetamide deacetylase~7.0 x 109~2.0 x 109
PLA2G7Lipoprotein-associated phospholipase A2~4.0 x 109~1.5 x 109
LPLLipoprotein lipase~2.5 x 109~1.0 x 109
Data adapted from a study comparing this compound and FP-desthiobiotin enrichment of serine hydrolases. The MS1 peak area serves as a semi-quantitative measure of enrichment.[1]

While this compound demonstrates superior enrichment, the choice of probe is not solely dictated by this metric. The experimental goals, particularly the need for native protein elution, are critical factors.

The Elution Dilemma: A Trade-off Between Strength and Gentleness

The very strong interaction between biotin and streptavidin that contributes to its high enrichment efficiency also presents its greatest challenge: elution. Releasing biotinylated proteins from streptavidin beads typically requires harsh, denaturing conditions, such as boiling in SDS-PAGE loading buffer. While effective for downstream applications like Western blotting or mass spectrometry after in-gel digestion, these methods are incompatible with studies requiring intact, functional proteins or the preservation of protein complexes.

This is where FP-desthiobiotin shines. Its lower binding affinity for streptavidin allows for the competitive elution of captured proteins under mild, non-denaturing conditions. This is typically achieved by incubating the beads with a buffer containing a high concentration of free biotin, which displaces the desthiobiotin-tagged proteins. This "soft release" is highly advantageous for applications such as:

  • Purification of active enzymes: Preserving the native conformation and enzymatic activity of the target protein.

  • Studying protein-protein interactions: Maintaining the integrity of protein complexes for co-purification studies.

  • Minimizing co-purification of endogenous biotinylated proteins: The gentle elution conditions are less likely to disrupt non-specific interactions.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental workflows for activity-based protein profiling using this compound and FP-desthiobiotin.

General Experimental Workflow

G General ABPP Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_enrichment Enrichment cluster_elution Elution cluster_analysis Downstream Analysis Lysate Cell/Tissue Lysate Preparation Proteome Proteome Quantification Lysate->Proteome Incubate Incubate with this compound or FP-desthiobiotin Proteome->Incubate Streptavidin Capture on Streptavidin Beads Incubate->Streptavidin Wash Wash to Remove Non-specific Binders Streptavidin->Wash Elute_Biotin Harsh Elution (e.g., SDS, Boiling) Wash->Elute_Biotin This compound Elute_Desthiobiotin Mild Elution (Competitive with free Biotin) Wash->Elute_Desthiobiotin FP-desthiobiotin SDS_PAGE SDS-PAGE Elute_Biotin->SDS_PAGE Elute_Desthiobiotin->SDS_PAGE Mass_Spec Mass Spectrometry Elute_Desthiobiotin->Mass_Spec Direct analysis Western_Blot Western Blot SDS_PAGE->Western_Blot SDS_PAGE->Mass_Spec In-gel digestion

Caption: A generalized workflow for activity-based protein profiling using this compound or FP-desthiobiotin.

Signaling Pathway: Serine Hydrolase Inactivation by FP Probes

G cluster_enzyme Active Serine Hydrolase cluster_probe FP Probe cluster_inactive Inactive Complex Enzyme Serine Hydrolase (Active Site Serine) Inactive_Enzyme Covalently Modified Inactive Enzyme Enzyme->Inactive_Enzyme Covalent Modification FP_Probe This compound or FP-desthiobiotin FP_Probe->Inactive_Enzyme

Caption: Covalent modification of an active serine hydrolase by an FP probe, leading to its inactivation.

Detailed Experimental Protocols

Protocol 1: Enrichment of Serine Hydrolases using this compound
  • Proteome Preparation:

    • Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl, pH 8.0) and determine the protein concentration.

    • Adjust the protein concentration to 1-2 mg/mL.

  • Probe Labeling:

    • To 1 mg of proteome, add this compound to a final concentration of 2-5 µM.

    • Incubate at room temperature for 30-60 minutes.

  • Enrichment:

    • Add streptavidin-agarose or magnetic beads to the labeled proteome and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 in PBS) to remove non-specifically bound proteins. Perform at least three wash steps.

  • Elution (Denaturing):

    • Resuspend the beads in 2X SDS-PAGE loading buffer.

    • Boil the sample at 95-100°C for 5-10 minutes.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Downstream Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate or proceed with in-gel trypsin digestion for mass spectrometry analysis.

Protocol 2: Enrichment of Serine Hydrolases using FP-desthiobiotin
  • Proteome Preparation and Probe Labeling:

    • Follow steps 1 and 2 as described in Protocol 1, using FP-desthiobiotin instead of this compound.

  • Enrichment:

    • Follow step 3 as described in Protocol 1.

  • Elution (Native):

    • Prepare an elution buffer containing 2-5 mM free biotin in a physiological buffer (e.g., PBS).

    • Resuspend the washed beads in the elution buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted, native proteins.

  • Downstream Analysis:

    • The eluted proteins can be directly analyzed for enzymatic activity, used in protein-protein interaction studies, or analyzed by mass spectrometry. For SDS-PAGE analysis, the eluate can be mixed with loading buffer.

Conclusion: Making the Right Choice

The selection between this compound and FP-desthiobiotin hinges on the specific aims of the experiment.

  • Choose this compound when:

    • The primary goal is to achieve the highest possible enrichment of target proteins.

    • Downstream analysis involves denaturing techniques like Western blotting or standard mass spectrometry protocols with in-gel digestion.

    • Preservation of protein structure and function is not a requirement.

  • Choose FP-desthiobiotin when:

    • The recovery of intact, functional proteins or protein complexes is essential.

    • Mild elution conditions are required to avoid denaturation.

    • The experimental design aims to minimize the co-purification of endogenous biotinylated proteins.

By carefully considering these factors and utilizing the provided protocols, researchers can effectively leverage the distinct properties of this compound and FP-desthiobiotin to advance their understanding of the functional proteome.

References

A Practical Guide to Cross-Validating FP-Biotin Results with Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of potential enzyme inhibitors is a critical step in the drug discovery pipeline. Fluorophosphonate-biotin (FP-Biotin) probes, a cornerstone of Activity-Based Protein Profiling (ABPP), offer a powerful method for identifying and assessing the potency of inhibitors in complex biological systems. However, cross-validation of these findings with traditional enzymatic assays is essential to confirm the mechanism of action and ensure data accuracy. This guide provides a comparative overview of these two methodologies, complete with experimental data, detailed protocols, and workflow visualizations.

Introduction: Two Pillars of Enzyme Inhibition Analysis

This compound probes are activity-based probes that covalently bind to the active site of specific enzyme families, such as serine hydrolases.[1] In a competitive assay format, the displacement of this compound by a small molecule inhibitor is used to determine the inhibitor's potency (IC50). This method is particularly advantageous for screening inhibitors in a native proteomic environment and for enzymes that may lack a known substrate.[2][3]

Enzymatic assays , on the other hand, are the gold standard for characterizing enzyme kinetics and inhibition. These assays typically rely on the measurement of the conversion of a known substrate to a product, often detected through changes in fluorescence, absorbance, or luminescence.[4] They provide a direct measure of an inhibitor's effect on the catalytic activity of an enzyme.

Cross-validation between these two approaches provides a comprehensive and reliable assessment of an inhibitor's efficacy, confirming that the binding event observed with this compound translates to a functional modulation of the enzyme's catalytic activity.

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following table presents a summary of inhibitor potency (IC50 values) determined by both competitive this compound assays and traditional enzymatic assays for several serine hydrolases. This direct comparison highlights the strong correlation between the two methods, reinforcing the validity of this compound as a tool for inhibitor discovery.

EnzymeInhibitorThis compound Competitive ABPP IC50 (nM)Enzymatic Assay IC50 (nM)Reference
hABHD6Palmostatin BNot specified50Navia-Paldanius et al., 2012
hMAGLPalmostatin BNot specified90Navia-Paldanius et al., 2012
hBAT5Palmostatin B100100 (glycerol assay)Navia-Paldanius et al., 2012
ABHD11WWL222170Not specifiedBachovchin et al., 2010[5]
FAAH2WWL441700Not specifiedBachovchin et al., 2010[5]

Note: While the referenced studies provide these IC50 values, a direct side-by-side comparison in a single table is a curated representation for the purpose of this guide.

Experimental Workflows and Signaling Pathways

To visually articulate the processes discussed, the following diagrams, created using the DOT language, illustrate the key experimental workflows and the underlying logic of cross-validation.

FP_Biotin_Workflow cluster_prep Sample Preparation cluster_reaction Competitive Labeling cluster_detection Detection & Analysis Proteome Proteome (Cell/Tissue Lysate) Incubation Pre-incubation Proteome->Incubation Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubation Labeling Labeling Reaction Incubation->Labeling FP_Biotin This compound Probe FP_Biotin->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Avidin_HRP Streptavidin-HRP Western_Blot->Avidin_HRP Imaging Chemiluminescent Imaging Avidin_HRP->Imaging Quantification Band Intensity Quantification Imaging->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc Enzymatic_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Purified Enzyme or Enzyme-containing Lysate Pre_incubation Pre-incubation Enzyme->Pre_incubation Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Pre_incubation Reaction Enzymatic Reaction Pre_incubation->Reaction Substrate Fluorogenic/Chromogenic Substrate Substrate->Reaction Plate_Reader Plate Reader (Fluorescence/Absorbance) Reaction->Plate_Reader Rate_Measurement Reaction Rate Measurement Plate_Reader->Rate_Measurement IC50_Calc IC50 Calculation Rate_Measurement->IC50_Calc Cross_Validation_Logic FP_Biotin_Assay Competitive this compound Assay (Measures binding to active site) IC50_FP IC50 from This compound FP_Biotin_Assay->IC50_FP Enzymatic_Assay Enzymatic Assay (Measures inhibition of catalysis) IC50_Enzyme IC50 from Enzymatic Assay Enzymatic_Assay->IC50_Enzyme Comparison Compare IC50 Values IC50_FP->Comparison IC50_Enzyme->Comparison Validation Validated Inhibitor Profile Comparison->Validation

References

Validating FP-Biotin Binding: A Comparative Guide to Using Inactive Enzyme Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the specific, activity-dependent binding of chemical probes is a critical step in ensuring data integrity. This guide provides a comprehensive comparison of the use of inactive enzyme mutants versus alternative methods for validating the binding of Fluorophosphonate-Biotin (FP-Biotin) probes to serine hydrolases.

Fluorophosphonate (FP) probes, tagged with biotin (B1667282) for detection and enrichment, are powerful tools in activity-based protein profiling (ABPP) for identifying and characterizing active serine hydrolases in complex proteomes. A key validation step is to demonstrate that the probe labels the target enzyme in an activity-dependent manner. The gold-standard method for this is the use of an inactive enzyme mutant as a negative control.

The Principle of Using Inactive Enzyme Mutants

The core principle behind this validation method is straightforward: an active enzyme will be labeled by an activity-based probe, while a catalytically inactive version of the same enzyme will not. By creating a point mutation in the catalytic site of the target enzyme—most commonly, by mutating the catalytic serine to an alanine (B10760859)—an inactive enzyme is generated. When the wild-type (WT) enzyme and the inactive mutant are incubated with this compound, only the WT enzyme should be labeled, confirming that the probe's binding is dependent on the enzyme's catalytic activity.

A seminal example of this approach is the validation of this compound labeling of the fatty acid amide hydrolase (FAAH). Mutation of the catalytic serine at position 241 to an alanine (S241A) results in an inactive enzyme.[1] Subsequent experiments show that while both the wild-type FAAH and the S241A mutant are recognized by an anti-FAAH antibody, only the wild-type enzyme is labeled by this compound, as detected by avidin (B1170675) blotting.[1]

Comparative Analysis: Inactive Mutants vs. Competition Assays

While the use of inactive mutants is a robust validation method, other techniques, such as competition assays, are also employed. Here, we compare these two primary methods.

FeatureInactive Enzyme MutantCompetition Assay
Principle Compares this compound labeling of a wild-type (active) enzyme to a catalytically dead mutant.Pre-incubation of the proteome with a known inhibitor of the target enzyme to block the active site, followed by this compound labeling.
Primary Output Demonstrates the absolute requirement of the catalytic residue for probe binding.Shows that the this compound probe binds to the same active site as a known inhibitor.
Specificity Highly specific for the role of the catalytic residue in probe binding.Specificity depends on the inhibitor used. A broad-spectrum inhibitor will compete with this compound for multiple enzymes.
Resource Intensity Requires molecular biology expertise for site-directed mutagenesis, and protein expression and purification of the mutant.Requires a well-characterized inhibitor for the target enzyme.
Interpretation Straightforward: presence of a band for WT, absence for the mutant.Requires careful interpretation: a decrease in this compound signal indicates competition.
Use Case Gold-standard for validating a new this compound probe for a specific target.Useful for confirming the target of a newly identified "hit" from a screen, or for assessing inhibitor potency.

Quantitative Data Presentation

The following table presents representative quantitative data from a hypothetical experiment comparing this compound labeling of a wild-type serine hydrolase and its inactive (catalytic serine to alanine) mutant. Data is expressed as relative band intensity from a Western blot analysis, normalized to the wild-type signal.

EnzymeThis compound Labeling (Relative Band Intensity)Anti-Enzyme Antibody Signal (Relative Band Intensity)
Wild-Type 1.001.00
Inactive Mutant 0.050.98
Heat-Inactivated WT 0.021.01
No Enzyme Control 0.000.00

This table illustrates the expected outcome of a validation experiment. Actual values may vary depending on the enzyme and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Site-Directed Mutagenesis to Generate an Inactive Enzyme

This protocol describes the generation of an inactive enzyme by mutating the catalytic serine to an alanine using a PCR-based method.

Materials:

  • Plasmid DNA containing the gene for the wild-type enzyme

  • Mutagenic forward and reverse primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Design and synthesize complementary forward and reverse primers containing the desired mutation (e.g., changing a TCT or TCC codon for serine to a GCT or GCC codon for alanine).

  • Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

  • Perform thermal cycling to amplify the mutant plasmid.

  • Digest the parental, methylated template DNA by adding DpnI to the PCR product and incubating at 37°C for 1-2 hours.

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

  • Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.

Recombinant Protein Expression and Purification

This protocol provides a general workflow for expressing and purifying the wild-type and inactive mutant enzymes.

Materials:

  • Expression vector containing the wild-type or mutant gene (often with an affinity tag like His6 or GST)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotic

  • Inducing agent (e.g., IPTG)

  • Lysis buffer

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers

Procedure:

  • Transform the expression plasmid into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding the inducing agent and continue to grow for the specified time and temperature.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to the equilibrated affinity chromatography resin.

  • Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration.

This compound Labeling and Western Blot Analysis

This protocol details the labeling of the purified enzymes with this compound and subsequent detection by Western blot.

Materials:

  • Purified wild-type and inactive mutant enzymes

  • This compound probe

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Anti-enzyme primary antibody and HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Incubate a defined amount of purified wild-type and inactive mutant enzyme with this compound in reaction buffer for 30-60 minutes at room temperature.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • For detection of this compound labeling, incubate the membrane with streptavidin-HRP conjugate.

  • For detection of total protein, incubate a separate membrane with the anti-enzyme primary antibody, followed by the HRP-conjugated secondary antibody.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

FP_Biotin_Validation_Workflow cluster_prep Protein Preparation cluster_labeling This compound Labeling cluster_analysis Analysis cluster_detection Detection cluster_result Expected Result WT Wild-Type Enzyme Label_WT Incubate WT with this compound WT->Label_WT Mutant Inactive Mutant (e.g., Ser to Ala) Label_Mutant Incubate Mutant with this compound Mutant->Label_Mutant SDS_PAGE SDS-PAGE Label_WT->SDS_PAGE Label_Mutant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detect_Avidin Probe with Streptavidin-HRP Western_Blot->Detect_Avidin Detect_Ab Probe with Anti-Enzyme Ab Western_Blot->Detect_Ab Result_Avidin WT: Band Mutant: No Band Detect_Avidin->Result_Avidin Result_Ab WT: Band Mutant: Band Detect_Ab->Result_Ab

Caption: Workflow for validating this compound binding using an inactive enzyme mutant.

Inactive_vs_Competition cluster_inactive Inactive Mutant cluster_competition Competition Assay Validation This compound Binding Validation InactiveMutant Inactive Mutant Method Validation->InactiveMutant CompetitionAssay Competition Assay Method Validation->CompetitionAssay IM_Principle Principle: Labeling requires catalytic residue InactiveMutant->IM_Principle CA_Principle Principle: This compound and inhibitor bind to the same site CompetitionAssay->CA_Principle IM_Pro Pro: Unambiguous validation of activity-dependence IM_Principle->IM_Pro IM_Con Con: Requires mutagenesis and protein expression IM_Principle->IM_Con CA_Pro Pro: No protein engineering required CA_Principle->CA_Pro CA_Con Con: Relies on inhibitor specificity CA_Principle->CA_Con

Caption: Comparison of inactive mutant and competition assay validation methods.

References

A Comparative Guide to Serine Hydrolase Profiling with FP-Biotin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Fluorophosphonate (FP)-Biotin analogs used for activity-based protein profiling (ABPP) of serine hydrolases. Understanding the nuances of these powerful chemical probes is crucial for designing experiments that yield robust and accurate insights into enzyme function, inhibitor selectivity, and drug discovery. This document summarizes key performance differences based on available experimental data, offers detailed experimental protocols, and provides visualizations to clarify complex workflows.

Introduction to Serine Hydrolases and FP-Biotin Probes

Serine hydrolases are one of the largest and most diverse enzyme families, playing critical roles in a vast array of physiological processes.[1][2] Their activities are often tightly regulated post-translationally, making traditional genomic or proteomic approaches that measure protein abundance insufficient for assessing their functional state.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly measure the activity of these enzymes in complex biological samples.[3]

At the heart of ABPP for serine hydrolases are this compound probes. These probes consist of three key components:

  • A reactive fluorophosphonate (FP) "warhead": This electrophilic group covalently modifies the active site serine of catalytically active serine hydrolases.[3]

  • A linker: This component connects the FP warhead to the biotin (B1667282) tag and can vary in length and chemical composition.

  • A biotin affinity tag: This allows for the selective enrichment of probe-labeled proteins using streptavidin-based affinity purification.

The choice of this compound analog can significantly impact the outcome of an ABPP experiment, influencing the number of identified hydrolases, the efficiency of their enrichment, and the kinetics of the labeling reaction. This guide will explore these differences to aid in the selection of the most appropriate probe for your research needs.

Comparison of this compound Analog Performance

The performance of different this compound analogs can be distinguished by several key parameters, including the structure of the linker and the nature of the biotin tag itself.

Linker Composition: Hydrophobic vs. Hydrophilic

A key differentiator among this compound analogs is the hydrophobicity of the linker. The original this compound probe features a hydrophobic alkyl chain, while newer variants incorporate hydrophilic polyethylene (B3416737) glycol (PEG) linkers.

FeatureThis compound (Alkyl Linker)FP-PEG-Biotin (PEG Linker)Reference
Serine Hydrolase Coverage Similar "maximal coverage" to FP-PEG-Biotin.Generates similar "maximal coverage" serine hydrolase activity profiles as this compound when incubated for extended periods.[1][2]
Reaction Kinetics Exhibits different reaction rates with certain serine hydrolases compared to FP-PEG-Biotin.Shows different reaction kinetics for several serine hydrolases when compared to the alkyl linker version.[1][2]
Solubility More hydrophobic.More hydrophilic, which can improve solubility in aqueous buffers.
Applications Broadly used for serine hydrolase profiling.Useful for studying reaction kinetics and can be advantageous in competitive profiling experiments.[4]
Biotin Tag Modification: Biotin vs. Desthiobiotin

Desthiobiotin is a biotin analog that binds to streptavidin with lower affinity, allowing for milder elution conditions during affinity purification. This can be advantageous for preserving protein complexes or for applications where harsh denaturing conditions are undesirable.

FeatureThis compoundFP-DesthiobiotinReference
Enrichment Efficiency Demonstrates stronger enrichment for most serine hydrolases.Generally shows lower enrichment efficiency compared to this compound.[5]
Elution Conditions Requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) for elution from streptavidin beads.Allows for milder elution conditions (e.g., competition with free biotin), which can preserve protein integrity.
Application Ideal for experiments where maximal enrichment is the primary goal.Suitable for applications requiring the recovery of labeled proteins in a non-denatured state.

Experimental Protocols

The following are generalized protocols for key experiments in serine hydrolase profiling using this compound analogs. Specific parameters may need to be optimized for your particular experimental system.

Protocol 1: In-solution Labeling of Serine Hydrolases

This protocol describes the labeling of serine hydrolases in a complex proteome (e.g., cell or tissue lysate) with an this compound probe.

Materials:

  • Proteome lysate (1-2 mg/mL protein concentration) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound analog (1 mM stock in DMSO)

  • SDS-PAGE sample buffer

Procedure:

  • To 50 µL of proteome lysate, add 1 µL of the 1 mM this compound analog stock solution to achieve a final probe concentration of 20 µM.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Quench the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

  • Boil the sample at 95°C for 5 minutes.

  • The labeled proteome is now ready for analysis by SDS-PAGE and western blotting with streptavidin-HRP or for enrichment.

Protocol 2: Enrichment of this compound Labeled Proteins

This protocol outlines the affinity purification of this compound labeled serine hydrolases using streptavidin beads.

Materials:

  • This compound labeled proteome from Protocol 1

  • Streptavidin-agarose beads (or magnetic beads)

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Elution buffer (e.g., 2x SDS-PAGE sample buffer for this compound; biotin-containing buffer for FP-Desthiobiotin)

Procedure:

  • Incubate the labeled proteome with an appropriate amount of streptavidin beads at 4°C for 1-2 hours with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads. For this compound, this is typically done by resuspending the beads in SDS-PAGE sample buffer and boiling. For FP-Desthiobiotin, elution can be achieved by incubating with a buffer containing free biotin.

  • The enriched proteins are now ready for downstream analysis, such as mass spectrometry.

Protocol 3: Competitive ABPP for Inhibitor Profiling

This protocol is used to assess the potency and selectivity of a serine hydrolase inhibitor.

Materials:

  • Proteome lysate

  • Inhibitor of interest (at various concentrations)

  • This compound analog

  • Streptavidin-HRP for western blot detection

Procedure:

  • Pre-incubate the proteome lysate with varying concentrations of the inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at room temperature.

  • Add the this compound probe to the inhibitor-treated lysate and incubate for an additional 30-60 minutes.

  • Quench the reaction and analyze the samples by SDS-PAGE and western blotting with streptavidin-HRP.

  • A decrease in the signal of a specific band in the presence of the inhibitor indicates that the inhibitor is targeting that particular serine hydrolase.

Visualizing the Workflow

The following diagrams illustrate the key processes in serine hydrolase profiling using this compound analogs.

ABPP_Workflow cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis Proteome Proteome Labeled_Proteome Labeled_Proteome Proteome->Labeled_Proteome Incubation This compound This compound This compound->Labeled_Proteome Enriched_Hydrolases Enriched_Hydrolases Labeled_Proteome->Enriched_Hydrolases Affinity Purification Streptavidin_Beads Streptavidin_Beads Streptavidin_Beads->Enriched_Hydrolases Mass_Spectrometry Mass_Spectrometry Enriched_Hydrolases->Mass_Spectrometry Digestion & LC-MS/MS Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis Identification & Quantification

Figure 1. General workflow for activity-based protein profiling of serine hydrolases using this compound probes.

Competitive_ABPP Proteome Proteome Inhibitor Inhibitor Proteome->Inhibitor Pre-incubation This compound This compound Inhibitor->this compound Labeling Analysis Analysis This compound->Analysis SDS-PAGE & Western Blot

Figure 2. Workflow for competitive ABPP to assess inhibitor selectivity and potency.

Conclusion

The selection of an appropriate this compound analog is a critical step in the design of a successful ABPP experiment for serine hydrolase profiling. The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker can influence the kinetics of the labeling reaction, while the decision to use biotin or desthiobiotin will depend on the desired stringency of enrichment and the need for native protein elution. By carefully considering the experimental goals and the properties of each probe, researchers can maximize the quality and depth of information obtained from their studies, ultimately accelerating the pace of discovery in serine hydrolase research and drug development.

References

Safety Operating Guide

Proper Disposal of FP-Biotin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of FP-Biotin, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on available safety data sheets and are intended for researchers, scientists, and drug development professionals.

This compound Chemical and Safety Data

For quick reference, the following table summarizes key information about this compound.

PropertyValueReference
CAS Number 259270-28-5[1][2][3]
Molecular Formula C₂₇H₅₀FN₄O₅PS[3]
Molecular Weight 592.75 g/mol [3]
Appearance White solid (Biotin)[4]
Solubility Soluble in water (Biotin)[4]
Storage Store the container tightly closed in a dry, cool and well-ventilated place.[1]
Hazard Identification No specific hazard data is available for this compound itself, but it is described as a potent organophosphorus toxicant.[1][2] Standard safe handling practices for chemical reagents should be followed.

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. Discharge into the environment must be avoided.[1]

1. Personal Protective Equipment (PPE):

  • Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]

  • Ensure work is conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.

  • Keep the chemical in suitable and closed containers for disposal.[1]

3. Disposal of Unused this compound:

  • The primary recommended disposal method is through a licensed chemical destruction plant.[1]

  • Alternatively, controlled incineration with flue gas scrubbing may be used.[1]

  • Do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

4. Disposal of Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • After thorough cleaning, the packaging can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

5. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Remove all sources of ignition and use non-sparking tools.[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

FP_Biotin_Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_disposal_path Disposal Path cluster_packaging Packaging Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Closed Container ppe->collect_waste disposal_choice Select Disposal Method collect_waste->disposal_choice licensed_plant Licensed Chemical Destruction Plant disposal_choice->licensed_plant Primary incineration Controlled Incineration with Flue Gas Scrubbing disposal_choice->incineration Alternative package_decision Empty this compound Container? licensed_plant->package_decision incineration->package_decision triple_rinse Triple Rinse Container package_decision->triple_rinse Yes end End: Proper Disposal Complete package_decision->end No recycle Recycle or Recondition triple_rinse->recycle landfill Puncture and Dispose in Sanitary Landfill triple_rinse->landfill recycle->end landfill->end

Caption: Workflow for the safe disposal of this compound and its packaging.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
FP-Biotin
Reactant of Route 2
Reactant of Route 2
FP-Biotin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.